4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine
Description
BenchChem offers high-quality 4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(3-chloro-4-fluorophenoxy)-3-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO/c1-8-6-9(16)2-5-13(8)17-10-3-4-12(15)11(14)7-10/h2-7H,16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMVFFOBEJQOKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OC2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(3-Chloro-4-fluorophenoxy)-3-methylaniline: A Key Synthetic Intermediate
Abstract
In the landscape of modern medicinal chemistry, the rational design and synthesis of complex molecular architectures are paramount to the discovery of novel therapeutics. Substituted diaryl ether anilines represent a privileged scaffold found in a variety of biologically active compounds. This technical guide provides a comprehensive overview of 4-(3-Chloro-4-fluorophenoxy)-3-methylaniline, a key chemical intermediate. While not an active pharmaceutical ingredient itself, this compound serves as a critical building block in the synthesis of advanced molecules, particularly in the realm of kinase inhibitors. This document will detail its chemical and physical properties, provide a robust, step-by-step synthesis protocol, outline methods for its analytical characterization, and discuss its application in the broader context of drug development.
Introduction: The Strategic Importance of a Versatile Building Block
Substituted anilines are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and materials.[1][2] The specific compound, 4-(3-Chloro-4-fluorophenoxy)-3-methylaniline, embodies a diaryl ether linkage, a common feature in many biologically active molecules.[3] The strategic placement of chloro, fluoro, and methyl substituents on the phenoxy and aniline rings provides a unique combination of electronic and steric properties. These features can significantly influence the pharmacokinetic and pharmacodynamic profiles of the final, more complex molecules synthesized from this intermediate.[4] This guide aims to provide researchers and drug development professionals with a detailed understanding of this valuable synthon.
Chemical and Physical Properties
A thorough understanding of a compound's physicochemical properties is essential for its effective handling, reaction planning, and purification. While extensive experimental data for this specific intermediate is not broadly published, properties can be inferred from structurally similar compounds and are summarized below.
| Property | Value | Source/Method |
| Molecular Formula | C₁₃H₁₁ClFNO | - |
| Molecular Weight | 251.69 g/mol | - |
| Appearance | Expected to be a solid at room temperature. | Inferred from similar anilines.[5][6] |
| SMILES | Cc1cc(N)ccc1Oc1ccc(F)c(Cl)c1 | - |
| LogP (Octanol/Water) | ~4.0 - 4.5 | Predicted |
| pKa (Basic) | ~3.5 - 4.5 | Predicted for anilines with electron-withdrawing groups.[7] |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, Ethyl Acetate, Dichloromethane) and have low aqueous solubility. | General property of diaryl ether anilines. |
Synthesis and Experimental Protocols
The construction of the diaryl ether bond is the key step in the synthesis of 4-(3-Chloro-4-fluorophenoxy)-3-methylaniline. The Ullmann condensation is a classic and reliable method for this transformation, involving a copper-catalyzed reaction between a phenol and an aryl halide.[8][9] Modern variations of this reaction offer improved yields and milder conditions.[10][11]
Synthetic Scheme: Ullmann Condensation
The synthesis can be envisioned as a two-step process starting from commercially available materials: the Ullmann condensation to form the diaryl ether, followed by the reduction of a nitro group to the target aniline.
Caption: Synthetic pathway for 4-(3-Chloro-4-fluorophenoxy)-3-methylaniline.
Detailed Experimental Protocol
This protocol describes a plausible laboratory-scale synthesis based on established Ullmann-type reactions and nitro reductions.[12][13]
Step 1: Synthesis of 4-(3-Chloro-4-fluorophenoxy)-3-methylnitrobenzene
-
Reagent Setup: To an oven-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-Chloro-4-fluorophenol (1.0 eq.), 2-Chloro-4-nitrotoluene (1.1 eq.), Cesium Carbonate (Cs₂CO₃, 2.0 eq.), and Copper(I) Iodide (CuI, 0.1 eq.).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add anhydrous N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) to the flask. The volume should be sufficient to create a stirrable slurry (approx. 5-10 mL per gram of the limiting reagent).
-
Reaction: Heat the reaction mixture to 120-150 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[13]
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired diaryl ether nitro compound.
Step 2: Synthesis of 4-(3-Chloro-4-fluorophenoxy)-3-methylaniline
-
Reagent Setup: To a round-bottom flask, add the purified 4-(3-Chloro-4-fluorophenoxy)-3-methylnitrobenzene (1.0 eq.) and iron powder (Fe, 5.0 eq.).
-
Solvent Addition: Add a mixture of ethanol and water (e.g., 4:1 v/v).
-
Acidification: Add a catalytic amount of concentrated Hydrochloric Acid (HCl) or a stoichiometric amount of Ammonium Chloride (NH₄Cl) to initiate the reduction.
-
Reaction: Heat the mixture to reflux (around 80 °C) and stir vigorously. The reaction is often exothermic. Monitor the reaction progress by TLC or HPLC until the nitro compound is fully consumed (typically 2-4 hours).
-
Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the iron salts, washing the pad with ethanol. Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.[13]
-
Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the target aniline, which can be further purified by recrystallization or column chromatography if necessary.
Analytical Characterization
Confirming the identity and purity of the synthesized 4-(3-Chloro-4-fluorophenoxy)-3-methylaniline is crucial. A combination of spectroscopic and chromatographic techniques is required for unambiguous characterization.[2]
| Technique | Purpose | Expected Results |
| ¹H NMR | Structural elucidation and confirmation of proton environments. | Aromatic protons in distinct regions, a singlet for the methyl group, and a broad singlet for the amine protons. |
| ¹³C NMR | Confirmation of the carbon skeleton. | A specific number of aromatic carbon signals, and a signal for the methyl carbon. |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of elemental composition. | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (252.06). The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl in ~3:1 ratio) should be observable. |
| HPLC | Purity assessment. | A single major peak indicating the purity of the compound. Retention time is specific to the method used.[14] |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-O-C stretching of the diaryl ether, and C-Cl and C-F bonds.[15] |
Quality Control Workflow
Caption: A typical workflow for the quality control of synthesized intermediates.
Application in Medicinal Chemistry
4-(3-Chloro-4-fluorophenoxy)-3-methylaniline is not intended for direct therapeutic use but serves as a valuable intermediate.[16] The aniline functional group is a versatile handle for subsequent chemical modifications, most commonly through reactions like amide bond formation, sulfonamide formation, or further cross-coupling reactions.
Its structural motifs are found in patented compounds designed as kinase inhibitors. For example, similar substituted diaryl ether anilines are used as precursors for inhibitors of Epidermal Growth Factor Receptor (EGFR) and other tyrosine kinases, which are important targets in oncology.[4][17] The synthesis of such inhibitors often involves the condensation of an aniline derivative like this one with a heterocyclic core, such as a quinazoline.[18]
Caption: Role as an intermediate in the synthesis of complex bioactive molecules.
Safety and Handling
Substituted anilines and halogenated aromatic compounds should be handled with appropriate safety precautions in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Toxicity: While specific toxicity data for this compound is not available, related anilines can be toxic if swallowed, inhaled, or absorbed through the skin.[15] Assume the compound is hazardous and handle it accordingly.
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere.
Conclusion
4-(3-Chloro-4-fluorophenoxy)-3-methylaniline is a strategically important chemical intermediate whose value lies in its utility as a building block for more complex and biologically relevant molecules. A solid understanding of its synthesis, purification, and analytical characterization is essential for its effective application in research and development, particularly in the field of medicinal chemistry for the discovery of new kinase inhibitors and other targeted therapies. The protocols and data presented in this guide offer a practical resource for scientists engaged in these pursuits.
References
-
SynArchive. Ullmann Condensation. [Link]
-
Chan, D. M., et al. (2003). Ullmann Diaryl Ether Synthesis in Ionic Liquids. Organic Letters, 5(11), 1855-1858. [Link]
-
Afzali, A., et al. (1983). Improved Ullmann Synthesis of Diaryl Ethers. Synthetic Communications, 13(4), 335-340. [Link]
-
Schmittling, E. A., & Sawyer, J. S. (1998). Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride−Alumina and 18-Crown-6. The Journal of Organic Chemistry, 63(19), 6722-6728. [Link]
-
IntechOpen. Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. (2024). [Link]
-
Guha, S., & Basu, B. (2005). SYNTHESIS OF DIARYL ETHERS USING AN EASY-TO-PREPARE, AIR-STABLE, SOLUBLE COPPER(I) CATALYST. Synthetic Communications, 35(22), 2867-2874. [Link]
-
Wikipedia. Ullmann condensation. [Link]
-
Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation). [Link]
-
Guha, S., & Basu, B. (2005). Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst. Synthetic Communications, 35(22), 2867-2874. [Link]
-
The Benicewicz Group. Substituted oligoanilines: synthesis and characterization. [Link]
-
U.S. Environmental Protection Agency. 4-Chloro-3-methylaniline Properties. [Link]
-
ScienceDirect. Synthesis and characterization of conducting substituted polyanilines. (2004). [Link]
-
PubChem. 3-Chloro-4-(3-fluorobenzyloxy)aniline. [Link]
- Google Patents. CN104370747A - Method for synthesizing 3-chloro-4-methylaniline.
- Google Patents. WO2016185485A2 - Process for the preparation of n-[4-[(3-chloro-4-fluoro phenyl) amino]-7-[[(3s)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4- (dimethyl amino)-(2e)-2-butenamide (2z)
-
SpringerLink. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. (2023). [Link]
-
Cheméo. m-Chloroaniline (CAS 108-42-9) - Chemical & Physical Properties. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 3-氯-4-(4-氯苯氧基)苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CompTox Chemicals Dashboard [comptox.epa.gov]
- 8. synarchive.com [synarchive.com]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. people.umass.edu [people.umass.edu]
- 12. tandfonline.com [tandfonline.com]
- 13. 3-Chloro-4-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. 4-(4-Fluorophenoxy)-3-methylaniline | SCBT - Santa Cruz Biotechnology [scbt.com]
- 17. benchchem.com [benchchem.com]
- 18. WO2016185485A2 - Process for the preparation of n-[4-[(3-chloro-4-fluoro phenyl) amino]-7-[[(3s)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4- (dimethyl amino)-(2e)-2-butenamide (2z)-2-butenedioate (1 :2) and its polymorphs thereof - Google Patents [patents.google.com]
An In-depth Technical Guide to 3-methyl-4-(3-chloro-4-fluorophenoxy)aniline: Synthesis, Characterization, and Potential Applications
Abstract: The diaryl ether motif is a cornerstone in medicinal chemistry and materials science, prized for its unique conformational properties and presence in numerous biologically active compounds.[1][2] This technical guide addresses the novel compound 3-methyl-4-(3-chloro-4-fluorophenoxy)aniline, a structure of significant interest for which detailed literature is not yet available. We present a comprehensive theoretical and practical framework for its synthesis, purification, and characterization. This document provides researchers, scientists, and drug development professionals with proposed synthetic routes based on established methodologies, predicted physicochemical and spectroscopic properties, and an exploration of its potential as a valuable scaffold in contemporary research.
Introduction: The Significance of the Diaryl Ether Aniline Scaffold
The fusion of a diaryl ether with an aniline moiety creates a privileged scaffold with significant potential in drug discovery. The ether linkage provides a balance of rigidity and conformational flexibility, while the aniline group serves as a versatile handle for further chemical modification. The specific substitution pattern of 3-methyl-4-(3-chloro-4-fluorophenoxy)aniline, featuring a halogenated phenoxy ring and a methylated aniline, suggests its potential as a kinase inhibitor, an antimicrobial agent, or a precursor for advanced polymers.[1][3] The halogen atoms can enhance binding affinity through halogen bonding and improve metabolic stability, while the methyl group can modulate solubility and steric interactions with biological targets.
Proposed Synthesis of 3-methyl-4-(3-chloro-4-fluorophenoxy)aniline
The synthesis of the target molecule can be strategically approached via the formation of the central diaryl ether bond. The Ullmann condensation is a classic and robust method for this transformation, involving the copper-catalyzed coupling of a phenol with an aryl halide.[4][5][6] Two primary retrosynthetic pathways are proposed, both leveraging commercially available starting materials.
Retrosynthetic Analysis
The disconnection of the ether linkage in the target molecule suggests two viable synthetic routes:
-
Route A: Coupling of 4-amino-2-methylphenol with an activated aryl halide such as 1,3-dichloro-4-fluorobenzene.
-
Route B: Coupling of 3-chloro-4-fluorophenol with a substituted aniline, such as 4-bromo-2-methylaniline.
Both routes are chemically sound; however, Route B is often preferred as phenols are generally better nucleophiles than anilines in Ullmann-type reactions, and the required precursors, 3-chloro-4-fluorophenol[7][8][9][10] and 4-bromo-2-methylaniline[11][12][13][14], are readily available from commercial suppliers.
Caption: Retrosynthetic analysis of the target molecule.
Experimental Protocol: Ullmann Condensation (Route B)
This protocol describes a detailed methodology for the synthesis of 3-methyl-4-(3-chloro-4-fluorophenoxy)aniline via a copper-catalyzed Ullmann condensation.
Materials:
-
3-Chloro-4-fluorophenol (1.0 eq)
-
4-Bromo-2-methylaniline (1.0 eq)[12]
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Copper(I) Iodide (CuI) (0.1 eq)
-
Pyridine (solvent)
-
Toluene (co-solvent)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloro-4-fluorophenol, 4-bromo-2-methylaniline, and anhydrous potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add Copper(I) Iodide to the flask.
-
Add anhydrous pyridine and toluene (e.g., in a 4:1 ratio) via syringe.
-
Heat the reaction mixture to reflux (approximately 120-130 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 3-methyl-4-(3-chloro-4-fluorophenoxy)aniline.
Caption: Step-by-step workflow for the proposed synthesis.
Physicochemical and Spectroscopic Properties (Predicted)
As this is a novel compound, experimental data is unavailable. The following properties are predicted based on its chemical structure and data from analogous compounds.
Physicochemical Properties
| Property | Predicted Value | Rationale |
| Molecular Formula | C₁₃H₁₁ClFNO | Based on chemical structure |
| Molecular Weight | 251.69 g/mol | Calculated from the molecular formula |
| Appearance | Off-white to light brown solid | Typical for substituted anilines |
| Melting Point | 70 - 90 °C | Similar to related diaryl ether anilines |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Ethyl Acetate); Insoluble in water | Presence of two aromatic rings and halogen substituents |
| logP | ~3.5 - 4.5 | Estimated based on hydrophobicity of the structure |
Spectroscopic Characterization (Predicted)
Spectroscopic analysis is essential for the structural confirmation of the synthesized compound.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings, the amine protons, and the methyl protons.
-
Aromatic Protons (Ar-H): A complex series of multiplets between δ 6.5 and 7.5 ppm. The protons on the aniline ring will likely appear more upfield due to the electron-donating effect of the amino group.
-
Amine Protons (-NH₂): A broad singlet around δ 3.5 - 4.5 ppm, which is exchangeable with D₂O.
-
Methyl Protons (-CH₃): A singlet around δ 2.1 - 2.3 ppm.
¹³C NMR Spectroscopy: The carbon NMR will provide information on the carbon skeleton.
-
Aromatic Carbons: Signals in the range of δ 110 - 160 ppm. The carbon attached to the fluorine will show a large C-F coupling constant.
-
Methyl Carbon: A signal around δ 15 - 20 ppm.
FT-IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the functional groups present.
-
N-H Stretching: Two distinct sharp peaks in the range of 3300-3500 cm⁻¹ for the primary amine.
-
C-O-C Stretching: A strong band around 1200-1250 cm⁻¹ for the aryl ether linkage.
-
C-F and C-Cl Stretching: Bands in the fingerprint region, typically below 1200 cm⁻¹.
Potential Applications and Biological Significance
The diaryl ether scaffold is prevalent in a wide range of biologically active molecules, including those with anticancer, antibacterial, and anti-inflammatory properties.[1][3]
-
Kinase Inhibition: Many kinase inhibitors, used in oncology, feature a substituted aniline moiety that forms a key hydrogen bond in the ATP-binding pocket of the target kinase. The 3-methyl-4-(3-chloro-4-fluorophenoxy)aniline structure is analogous to the core of several known tyrosine kinase inhibitors.
-
Antimicrobial Agents: The diaryl ether triclosan and its analogs are known inhibitors of the enoyl-acyl carrier protein reductase (ENR) enzyme, which is essential for fatty acid synthesis in bacteria and parasites like Toxoplasma gondii.[15][16] The title compound could be explored for similar activity.
-
Materials Science: Polyamides and polyimides derived from aromatic diamines are known for their high thermal stability and mechanical strength. This molecule could serve as a monomer for the synthesis of novel high-performance polymers.
Caption: Potential applications of the target molecule.
Safety and Handling
While specific toxicity data for 3-methyl-4-(3-chloro-4-fluorophenoxy)aniline is not available, it should be handled with the standard precautions for a novel chemical substance, assuming it is hazardous. Precursors like 3-chloro-4-fluorophenol and 4-bromo-2-methylaniline are known to be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[12]
-
Engineering Controls: Work in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and safety glasses or goggles.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Conclusion
3-methyl-4-(3-chloro-4-fluorophenoxy)aniline represents a novel and promising scaffold for further investigation in medicinal chemistry and materials science. This guide provides a robust, scientifically grounded framework for its synthesis via the Ullmann condensation, along with predicted physicochemical and spectroscopic data to aid in its characterization. The structural similarities to known biologically active molecules suggest that this compound is a valuable candidate for screening in drug discovery programs, particularly in the areas of oncology and infectious diseases.
References
-
Slideshare. (n.d.). Ullmann reaction | PPTX. Retrieved from [Link]
-
Chem-Impex. (n.d.). 3-Cloro-4-fluorofenol. Retrieved from [Link]
-
Ottokemi. (n.d.). 4-Bromo-2-methylaniline, 97% 583-75-5 - Manufacturers & Suppliers in India with worldwide shipping. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1,3-Dichloro-4-fluorobenzene (CAS 1435-48-9). Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
El-Sabbagh, N. G., et al. (2013). Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). The Ullmann Ether Condensation. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 3-Chloro-4-fluorophenol (CAS 2613-23-2). Retrieved from [Link]
-
PureSynth. (n.d.). 3-Chloro-4-Fluorophenol 96.0%(GC) | PureSynth. Retrieved from [Link]
-
Chen, T., et al. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase. Retrieved from [Link]
-
RSC Publishing. (n.d.). Diaryl ether derivatives as anticancer agents – a review. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Diaryl ether derivatives as anticancer agents – a review - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. synarchive.com [synarchive.com]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. chemimpex.com [chemimpex.com]
- 8. 3-Chloro-4-fluorophenol | CymitQuimica [cymitquimica.com]
- 9. 3-Chloro-4-fluorophenol (CAS 2613-23-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. pure-synth.com [pure-synth.com]
- 11. 4-Bromo-2-methylaniline, 97% 583-75-5 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 12. 4-溴-2-甲基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 13. 4-Bromo-2-methylaniline | CymitQuimica [cymitquimica.com]
- 14. 583-75-5 4-Bromo-2-methylaniline AKSci J51347 [aksci.com]
- 15. Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-Depth Technical Guide to PF-04957325 (CAS 946741-91-9): A Highly Selective Phosphodiesterase 8 (PDE8) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of PF-04957325, a potent and highly selective inhibitor of phosphodiesterase 8 (PDE8). The document details its fundamental chemical properties, mechanism of action, and its impact on critical cellular signaling pathways. Furthermore, this guide offers practical, field-proven insights into its application in research, including detailed experimental protocols and data presentation. The aim is to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize PF-04957325 as a powerful tool in their investigations.
Core Compound Identification and Properties
PF-04957325 is a small molecule inhibitor identified by the CAS number 946741-91-9. Its systematic name is 3-[[(2R)-4-(1,3-thiazol-2-ylmethyl)morpholin-2-yl]methyl]-5-(trifluoromethyl)triazolo[4,5-d]pyrimidin-7-amine.
| Property | Value |
| CAS Number | 946741-91-9 |
| Molecular Formula | C₁₄H₁₅F₃N₈OS |
| Molecular Weight | 400.38 g/mol |
Mechanism of Action: Selective Inhibition of PDE8
PF-04957325 functions as a highly potent and selective inhibitor of the phosphodiesterase 8 (PDE8) family, which comprises two isoforms: PDE8A and PDE8B. Phosphodiesterases are enzymes that play a crucial role in signal transduction by hydrolyzing cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).
The primary mechanism of action of PF-04957325 is the competitive inhibition of the catalytic site of PDE8. This inhibition prevents the degradation of cAMP to adenosine monophosphate (AMP), leading to an accumulation of intracellular cAMP. The increased levels of cAMP subsequently activate downstream signaling pathways, most notably the Protein Kinase A (PKA) pathway.
The selectivity of PF-04957325 for the PDE8 family is a key attribute. As demonstrated in the table below, it exhibits significantly higher potency for PDE8A and PDE8B compared to other PDE families. This selectivity minimizes off-target effects and allows for the specific investigation of PDE8 function.
Table 1: Inhibitory Potency (IC₅₀) of PF-04957325 against various Phosphodiesterase Isoforms
| PDE Isoform | IC₅₀ (nM) |
| PDE8A | 0.7[1] |
| PDE8B | 0.2[1] |
| Other PDE Isoforms | > 1500[1] |
Impact on Cellular Signaling Pathways
The elevation of intracellular cAMP levels resulting from PDE8 inhibition by PF-04957325 has profound effects on multiple signaling cascades, making it a valuable tool for studying a variety of cellular processes.
The cAMP/PKA/CREB Signaling Pathway
A canonical pathway affected by PF-04957325 is the cAMP/PKA/CREB pathway. Increased cAMP levels lead to the activation of PKA, which in turn phosphorylates and activates the cAMP response element-binding protein (CREB), a transcription factor. Activated CREB then binds to cAMP response elements (CREs) in the promoter regions of target genes, modulating their transcription. This pathway is integral to a wide range of cellular functions, including metabolism, cell growth and differentiation, and neuronal plasticity.[][3]
Figure 1: The cAMP/PKA/CREB signaling pathway and the inhibitory action of PF-04957325 on PDE8.
Regulation of the Raf-1/MEK/ERK Signaling Pathway
Recent research has unveiled a critical role for PDE8A in regulating the Raf-1/MEK/ERK signaling pathway, a cascade central to cell proliferation, differentiation, and survival. PDE8A has been shown to form a complex with Raf-1 kinase.[4] This interaction protects Raf-1 from inhibitory phosphorylation by PKA. By inhibiting PDE8A, PF-04957325 disrupts this protective mechanism, allowing PKA to phosphorylate and inactivate Raf-1, thereby downregulating the ERK signaling pathway. This provides a novel mechanism for crosstalk between the cAMP and MAPK signaling pathways.[4][5]
Figure 2: PF-04957325 disrupts the PDE8A-Raf-1 complex, leading to PKA-mediated inhibition of the ERK signaling pathway.
Experimental Protocols and Methodologies
Solubility and Storage
-
Solubility: PF-04957325 is soluble in dimethyl sulfoxide (DMSO).
-
Storage: For long-term storage, it is recommended to store the compound as a solid at -20°C. Solutions in DMSO can also be stored at -20°C for extended periods.
In Vitro Cell-Based Assays
The following is a general protocol for treating cells with PF-04957325. Specific concentrations and incubation times should be optimized for the cell type and experimental question.
-
Cell Seeding: Plate cells at the desired density in appropriate culture vessels and allow them to adhere overnight.
-
Preparation of Working Solution: Prepare a stock solution of PF-04957325 in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. It is crucial to include a vehicle control (medium with the same concentration of DMSO) in all experiments.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of PF-04957325 or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 1 to 24 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as Western blotting to assess protein phosphorylation (e.g., CREB, ERK), ELISA to measure cytokine production, or gene expression analysis by qPCR.
In Vivo Animal Studies
PF-04957325 has been successfully used in mouse models. The following provides an example of its administration.
-
Formulation: For oral administration, PF-04957325 can be formulated in a vehicle such as 0.5% methylcellulose or a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] The specific formulation should be optimized based on the administration route and experimental design.
-
Dosing: The appropriate dose will depend on the animal model and the intended therapeutic effect. Doses in the range of 1-10 mg/kg have been reported in the literature.
-
Administration: Administer the formulated compound or vehicle control to the animals via the chosen route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring and Analysis: Monitor the animals for any behavioral or physiological changes. At the end of the study, tissues can be collected for histological, biochemical, or molecular analysis.
Conclusion
PF-04957325 is an invaluable research tool for scientists and drug development professionals investigating the role of PDE8 in health and disease. Its high potency and selectivity allow for the precise dissection of PDE8-mediated signaling pathways. This guide provides a foundational understanding of its properties and applications, empowering researchers to design and execute robust experiments to further elucidate the therapeutic potential of targeting PDE8.
References
-
DC Chemicals. PF-04957325|cas 1305115-80-3. [Link]
-
PubChem. SID 348353618. National Center for Biotechnology Information. [Link]
-
ResearchGate. Physiological function of the AC/cAMP/PKA/CREB signaling pathway. [Link]
-
Unveiling The CAMP-PKA-CREB Signaling Pathway: A Comprehensive Guide. (2026, January 6). [Link]
-
Spinger Nature. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review). [Link]
-
ResearchGate. Overview of the cAMP-PKA-CREB signaling pathway and its possible effect... [Link]
-
Proceedings of the National Academy of Sciences. Phosphodiesterase-8A binds to and regulates Raf-1 kinase. [Link]
-
National Center for Biotechnology Information. Phosphodiesterase-8A binds to and regulates Raf-1 kinase. [Link]
-
National Center for Biotechnology Information. PDE8A runs interference to limit PKA inhibition of Raf-1. [Link]
-
ResearchGate. Mapping of the Raf-1 binding site on PDE8A. ( A ) A peptide array of... [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 3. Unveiling The CAMP-PKA-CREB Signaling Pathway: A Comprehensive Guide [gambiacollege.edu.gm]
- 4. Phosphodiesterase-8A binds to and regulates Raf-1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphodiesterase-8A binds to and regulates Raf-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide on Tyrosine Kinase Inhibitor Intermediate 946741-91-9: Synthesis, Structural Profiling, and Application in Kinase Inhibitor Design
Executive Summary & Chemical Identity
The compound 4-(3-Chloro-4-fluorophenoxy)-3-methylaniline (CAS: 946741-91-9) is a highly specialized, privileged building block utilized extensively in the discovery and synthesis of next-generation Tyrosine Kinase Inhibitors (TKIs). In modern targeted oncology, small-molecule kinase inhibitors require precise stereoelectronic tuning to achieve high selectivity and metabolic stability. This intermediate provides a pre-optimized pharmacophore module that seamlessly integrates a hinge-binding linker with a deep-pocket hydrophobic tail.
Chemical Specifications:
-
IUPAC Name: 4-(3-Chloro-4-fluorophenoxy)-3-methylaniline
-
Molecular Formula: C₁₃H₁₁ClFNO
-
Molecular Weight: 251.68 g/mol
-
SMILES: CC1=CC(N)=CC=C1OC1=CC(Cl)=C(F)C=C1
Structural Rationale: The Diaryl Ether Motif in TKI Design
The architecture of 946741-91-9 is not accidental; every functional group serves a distinct mechanistic purpose in kinase inhibition. Diaryl ethers have long been recognized as [1], acting as flexible hinges that allow the molecule to adapt to dynamic kinase conformations (e.g., DFG-in vs. DFG-out states).
-
The 3-Chloro-4-fluoro Substitution: The incorporation of this specific halogen pattern is a proven strategy to [2]. Fluorine at the para position acts as a bioisostere for hydrogen, effectively blocking oxidative metabolism by CYP450 enzymes and extending the drug's half-life. The meta-chlorine atom provides the exact van der Waals volume and lipophilicity required to anchor the molecule deep within the hydrophobic pocket of kinases like VEGFR, EGFR, or RAF.
-
The 3-Methylaniline Moiety: The primary amine serves as the nucleophilic anchor, allowing for straightforward coupling to heterocyclic cores (such as pyrimidines or quinazolines) that bind the ATP hinge region. Crucially, the ortho-methyl group induces a steric clash with the ether oxygen. This restricts the dihedral angle of the molecule, pre-organizing it into a bioactive conformation and reducing the entropic penalty upon target binding.
Caption: Pharmacophore mapping of 946741-91-9 when integrated into a tyrosine kinase inhibitor.
Synthetic Methodology & Reaction Workflows
The synthesis of 946741-91-9 relies on a convergent, self-validating two-step protocol designed to maximize yield while preserving the integrity of the halogen substituents.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
The first step involves the etherification of 3-chloro-4-fluorophenol with 4-fluoro-3-methylnitrobenzene.
-
Causality of Reagents: The choice of 4-fluoro-3-methylnitrobenzene as the electrophile is dictated by the strong electron-withdrawing nature of the nitro group. Through resonance, the nitro group significantly lowers the LUMO energy of the ring, highly activating the para-fluorine atom for nucleophilic attack by the phenoxide ion.
-
Protocol: Dissolve 3-chloro-4-fluorophenol (1.0 eq) and 4-fluoro-3-methylnitrobenzene (1.05 eq) in anhydrous DMF. Add anhydrous K₂CO₃ (2.0 eq) as a base. Stir the mixture at 100 °C for 8-12 hours under a nitrogen atmosphere. Upon completion (monitored via TLC/HPLC), cool the mixture, precipitate with ice water, filter, and dry to yield the nitro-intermediate.
Step 2: Chemoselective Nitro Reduction
The chemoselective reduction of nitroarenes in the presence of aryl halides is a well-documented challenge, necessitating [3] to prevent dehalogenation.
-
Causality of Reagents: A critical pitfall in this step is the use of standard Palladium on Carbon (Pd/C) with hydrogen gas. While highly efficient for nitro reduction, palladium readily undergoes oxidative addition into the aryl carbon-chlorine bond, leading to catastrophic hydrodechlorination. To circumvent this, a single-electron transfer (SET) reduction using zero-valent iron (Fe powder) is employed. This method is strictly chemoselective for the nitro group, leaving the aryl chloride completely intact.
-
Protocol: Suspend the nitro-intermediate (1.0 eq) in a mixture of Ethanol/Water (4:1). Add Iron powder (5.0 eq) and Ammonium Chloride (NH₄Cl, 2.0 eq). Heat to reflux (80 °C) with vigorous stirring for 4 hours. Filter the hot mixture through a Celite pad to remove iron oxides. Concentrate the filtrate, extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and evaporate to yield the pure aniline (946741-91-9).
Caption: Step-by-step synthetic workflow for CAS 946741-91-9 highlighting chemoselective reduction.
Analytical Characterization & Quality Control (QC)
To ensure the intermediate is suitable for downstream API synthesis, rigorous analytical validation is required. The following table summarizes the quantitative data and specifications necessary to validate the structural integrity and purity of the synthesized batch.
| Analytical Method | Parameter | Expected Specification | Rationale for QC |
| HPLC (Reverse Phase) | Purity (Area %) | ≥ 98.0% | Ensures absence of dechlorinated byproducts or unreacted nitro intermediates. |
| LC-MS (ESI+) | m/z [M+H]⁺ | 252.0 | Confirms exact molecular weight. The isotopic pattern must show a classic 3:1 ratio for ³⁵Cl/³⁷Cl. |
| ¹H NMR (400 MHz, DMSO-d₆) | Chemical Shifts | δ 6.5 - 7.5 (m, 6H, Ar-H), 5.0 (s, 2H, -NH₂), 2.1 (s, 3H, -CH₃) | Validates regiochemistry and confirms complete reduction of the nitro group via the prominent -NH₂ singlet. |
| ¹⁹F NMR (376 MHz, DMSO-d₆) | Chemical Shifts | δ -118.5 (s, 1F) | Confirms the retention of the critical fluorine atom on the phenoxy ring. |
| Karl Fischer Titration | Water Content | ≤ 0.5% | Prevents hydrolysis and catalyst quenching in downstream anhydrous coupling reactions. |
Application in Drug Discovery: Coupling to Hinge-Binding Cores
Once synthesized and validated, 946741-91-9 is typically coupled to a heteroaromatic core (e.g., a 4-chloropyrimidine or 4-chloroquinazoline derivative). This is achieved either through a subsequent, acid-catalyzed SNAr reaction (using an alcohol solvent like isopropanol with a catalytic amount of HCl) or via a palladium-catalyzed Buchwald-Hartwig cross-coupling.
Because the aniline nitrogen in 946741-91-9 is slightly sterically hindered by the ortho-methyl group and electronically deactivated by the para-phenoxy linkage, Buchwald-Hartwig amination using bulky, electron-rich phosphine ligands (such as XPhos or BrettPhos) and Pd₂(dba)₃ is often the most efficient route to construct the final TKI architecture.
References
-
Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry (ACS). URL:[Link]
-
Structure-based design, structure-activity relationship analysis, and antitumor activity of diaryl ether derivatives. PubMed (National Library of Medicine). URL:[Link]
-
Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. Journal of Organic Chemistry (ACS). URL:[Link]
The 4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine Compendium: Safety, Synthesis, and Pharmacological Utility
Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Compound Identity: 4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine (CAS: 946741-91-9)
As a Senior Application Scientist in medicinal chemistry, I frequently encounter diaryl ether anilines. Among these, 4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine stands out as a highly privileged building block. This compound is not merely a raw material; it is a meticulously designed pharmacophore precursor used extensively in the development of next-generation multi-kinase inhibitors and cytokine modulators[1][2].
This technical whitepaper transcends a standard Material Safety Data Sheet (MSDS). It synthesizes rigorous physicochemical data, mechanistic hazard causality, and field-proven synthetic protocols to provide a comprehensive guide for researchers integrating this intermediate into drug discovery pipelines.
Physicochemical Profiling & Structural Causality
Understanding the behavior of this compound requires deconstructing its molecular architecture. The molecule consists of three distinct functional zones:
-
The Nucleophilic Amine: Serves as the primary conjugation site for urea, amide, or sulfonamide formation.
-
The Diaryl Ether Linkage: Provides critical conformational flexibility, allowing the final drug molecule to adapt to the dynamic binding pockets of target proteins.
-
The Halogenated Phenoxy Ring: The meta-chloro and para-fluoro substitutions precisely tune the electronic distribution and significantly enhance the lipophilicity (LogP) of the molecule, driving deep insertion into hydrophobic kinase pockets[2][3].
Quantitative Data Summary
| Property | Value | Causality / Significance |
| Chemical Name | 4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine | IUPAC standard nomenclature[3]. |
| CAS Number | 946741-91-9 | Unique registry identifier[3]. |
| Molecular Formula | C₁₃H₁₁ClFNO | Dictates molecular weight and isotopic distribution[3]. |
| Molecular Weight | 251.68 g/mol | Optimal size for a fragment-based building block. |
| Physical State | Solid (typically crystalline) | Facilitates isolation and gravimetric handling. |
| Solubility | Soluble in DMF, DMSO, THF, DCM | High lipophilicity dictates poor aqueous solubility; requires polar aprotic or halogenated solvents for reactions. |
Advanced Safety Data (SDS) & Hazard Mitigation
Standard safety sheets often list hazards without explaining the underlying mechanisms. For halogenated anilines, understanding why a compound is toxic is the first line of defense in laboratory safety[4].
GHS Classification & Mechanistic Toxicology
-
Acute Toxicity (Oral/Dermal/Inhalation) - Category 3/4:
-
The Causality: The primary toxicological threat of anilines is methemoglobinemia . Upon systemic absorption, the primary amine is metabolically N-hydroxylated by hepatic Cytochrome P450 enzymes. This hydroxylamine intermediate acts as a potent oxidizing agent, converting ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺). The resulting methemoglobin is incapable of binding oxygen, leading to chemical asphyxiation and cyanosis[5].
-
-
Skin/Eye Irritation - Category 2:
-
The Causality: The presence of the halogenated diphenyl ether moiety drastically increases the molecule's lipophilicity. This allows the compound to rapidly partition into and penetrate the lipid bilayers of the stratum corneum, making dermal exposure a highly efficient route of intoxication[5].
-
-
Hazardous to the Aquatic Environment (Chronic) - Category 1:
-
The Causality: Halogenated aromatics resist microbial degradation and bioaccumulate in aquatic organisms[4].
-
Field-Proven Handling Protocols
-
Dermal Exposure Response (The PEG-400 Rule): Because of the compound's high LogP, standard water washing is highly ineffective and can sometimes spread the chemical over a larger surface area. In the event of skin contact, immediately swab the area with Polyethylene Glycol 400 (PEG-400) , which effectively solubilizes and extracts the lipophilic amine from the skin, followed by a thorough soap and water rinse[6].
-
Environmental Controls: Always handle within a Class II biological safety cabinet or a high-velocity fume hood. Ensure all vacuum pumps are equipped with cold traps to prevent vapor inhalation.
Synthetic Utility: The Self-Validating Urea Protocol
In kinase inhibitor synthesis, 4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine is most frequently reacted with aryl isocyanates to form diaryl ureas—the core hydrogen-bonding motif that interacts with the hinge region of kinases.
The following protocol is designed as a self-validating system . By carefully selecting the solvent, the physical state of the reaction provides real-time feedback on the chemical conversion.
Step-by-Step Methodology: Diaryl Urea Formation
-
Preparation: To an oven-dried, argon-purged 100 mL round-bottom flask, add 4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine (1.0 equivalent, 10 mmol).
-
Solvation: Dissolve the amine in 30 mL of anhydrous Tetrahydrofuran (THF). Causality: THF is chosen because it fully solvates both the starting aniline and the incoming isocyanate, ensuring a homogeneous initial state.
-
Electrophilic Addition: Place the flask in an ice-water bath (0 °C). Add the desired aryl isocyanate (1.05 equivalents) dropwise via a syringe over 10 minutes.
-
Self-Validating Reaction Phase: Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir for 4–6 hours.
-
Validation Checkpoint: As the diaryl urea forms, it establishes a rigid, highly symmetrical intermolecular hydrogen-bonding network. This drastically reduces its solubility in THF. The reaction will visually transition from a clear solution to a thick, opaque white suspension. If the mixture crashes out, the coupling is successful.
-
-
Isolation: Filter the resulting suspension through a Büchner funnel. Wash the filter cake with cold diethyl ether (2 × 15 mL) to remove unreacted starting materials and trace isocyanate.
-
Drying: Dry the solid in a vacuum oven at 45 °C for 12 hours to yield the analytically pure diaryl urea inhibitor precursor.
Caption: Self-validating synthetic workflow for diaryl urea formation utilizing the aniline intermediate.
Pharmacological Grounding: The DFG-Out Binding Mechanism
Why do medicinal chemists specifically choose the 4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine motif? The answer lies in structural biology and the allosteric regulation of kinases (such as VEGFR, PDGFR, and B-RAF).
When kinases transition to their inactive state, a conserved triad of amino acids (Asp-Phe-Gly, or the DFG motif ) flips outward. This "DFG-out" conformation exposes a deep, lipophilic allosteric pocket adjacent to the ATP-binding site.
Derivatives of this compound are perfectly engineered to exploit this state:
-
The urea linkage (synthesized above) acts as the anchor, forming critical bidentate hydrogen bonds with the catalytic glutamate and the aspartate of the DFG motif.
-
The 3-chloro-4-fluorophenoxy tail acts as the hydrophobic probe. The halogens provide optimal van der Waals contacts, locking the kinase in the inactive DFG-out conformation and completely halting oncogenic signal transduction[2].
Caption: Mechanistic binding model of the diaryl ether pharmacophore in DFG-out kinase inhibition.
References
- US9067922B2 - Chemical compounds. Google Patents.
-
4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem. National Center for Biotechnology Information. Available at:[Link]
Sources
- 1. 4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. US9067922B2 - Chemical compounds - Google Patents [patents.google.com]
- 3. 4-(3-chloro-4-fluorophenoxy)-3-methylphenylamine,(CAS# 946741-91-9)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 4. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Nitro-5-phenoxyaniline | 1552-17-6 | Benchchem [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Foreword: The Architectural Elegance of a Privileged Scaffold
An In-Depth Technical Guide to the Phenoxyaniline Scaffold for Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks demonstrate a remarkable capacity to interact with a multitude of biological targets, earning them the designation of "privileged structures." The phenoxyaniline scaffold, a diaryl ether derivative, has unequivocally secured its place within this esteemed class. Its inherent structural and electronic characteristics—a blend of rigidity and conformational flexibility imparted by the ether linkage, coupled with the rich substitution possibilities on both aromatic rings—provide an exceptional platform for the design of potent and selective therapeutic agents. This guide offers a comprehensive exploration of the phenoxyaniline core, from its synthesis to its diverse applications, providing researchers and drug development professionals with a detailed understanding of its potential in modern drug discovery.
I. Synthesis and Chemical Properties: Forging the Core Moiety
The construction of the phenoxyaniline scaffold, and diaryl ethers in general, is a cornerstone of its application in medicinal chemistry. The primary challenge lies in the formation of the C-O bond between two aryl systems. Historically, the Ullmann condensation has been a workhorse, though it often requires harsh reaction conditions. Modern advancements have introduced milder and more efficient protocols.
A prevalent and effective method involves a copper-catalyzed coupling of an aryl bromide with a phenol. An air-stable and soluble copper(I) catalyst, such as bromo(triphenylphosphine)copper(I), has proven effective for this transformation.[1]
Representative Synthetic Protocol: Copper-Catalyzed Diaryl Ether Synthesis
This protocol describes the synthesis of a diaryl ether from an electron-rich aryl bromide and a phenol using a soluble copper(I) catalyst.[2]
Materials:
-
Aryl bromide (1.0 mmol)
-
Phenol (1.2 mmol)
-
Bromo(triphenylphosphine)copper(I) [Cu(PPh₃)₃Br] (0.05 mmol, 5 mol%)
-
Cesium carbonate (Cs₂CO₃) (3.0 mmol)
-
N-Methyl-2-pyrrolidone (NMP) (5 mL)
-
Argon atmosphere
-
Oven-dried glassware
Procedure:
-
To an oven-dried round-bottom flask, add the aryl bromide, phenol, Cu(PPh₃)₃Br, and cesium carbonate.
-
Evacuate and backfill the flask with argon three times to establish an inert atmosphere.
-
Add NMP to the flask via syringe.
-
Stir the reaction mixture at a specified temperature (e.g., 100-120 °C) for 17-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired diaryl ether.
It is noteworthy that for electron-deficient aryl bromides, this coupling can often proceed efficiently in the presence of cesium carbonate in NMP at a lower temperature (e.g., 70°C) even without a copper catalyst.[1][2] More recent, metal-free approaches utilizing diaryliodonium salts have also been developed, offering a fast and high-yielding synthesis under mild conditions.[3]
II. The Phenoxyaniline Scaffold in Kinase Inhibition: A Versatile Pharmacophore
The phenoxyaniline scaffold has proven to be a highly effective pharmacophore for the development of protein kinase inhibitors, which are crucial in oncology and other therapeutic areas. Its ability to be readily modified allows for fine-tuning of potency and selectivity against various kinases.
A. MEK (MAP Kinase Kinase) Inhibition
A series of 3-cyano-4-(phenoxyanilino)quinolines have been identified as potent inhibitors of MEK, a key kinase in the MAPK/ERK signaling pathway that is often aberrantly activated in cancer.[4][5]
Structure-Activity Relationship (SAR) Insights for MEK Inhibitors:
-
Quinoline Core: The 3-cyano-4-anilinoquinoline core is essential for inhibitory activity.[4]
-
Alkoxy Groups: The presence of alkoxy groups at the 6- and 7-positions of the quinoline ring generally results in the most potent compounds.[4][5]
-
Phenoxy Ring Substitution: The substitution pattern on the phenoxy ring can be modified to modulate potency and selectivity.[4]
// Nodes GF [label="Growth Factor", fillcolor="#F1F3F4", fontcolor="#202124"]; RTK [label="Receptor Tyrosine Kinase", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; Transcription [label="Transcription Factors", fillcolor="#F1F3F4", fontcolor="#202124"]; Response [label="Cellular Response\n(Proliferation, Survival)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Inhibitor [label="Phenoxyaniline-based\nMEK Inhibitor", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges GF -> RTK; RTK -> RAS; RAS -> RAF; RAF -> MEK; MEK -> ERK; ERK -> Transcription; Transcription -> Response; Inhibitor -> MEK [arrowhead=tee, color="#EA4335"]; }
Caption: The MAPK/ERK signaling pathway and the point of intervention for phenoxyaniline-based MEK inhibitors.
B. PDGFR (Platelet-Derived Growth Factor Receptor) Inhibition
4-Phenoxyquinoline derivatives, which are closely related to the phenoxyaniline scaffold, have been developed as inhibitors of the PDGFR tyrosine kinase.[4] Dysregulation of PDGFR signaling is implicated in various cancers and fibrotic diseases.
SAR Insights for PDGFR Inhibitors:
-
Phenoxy Ring Substitution: Substitutions at the 4-position of the phenoxy group, such as benzoyl and benzamide moieties, have yielded potent and selective inhibitors.[4]
-
Quinoline Core: The 4-phenoxyquinoline scaffold serves as a key pharmacophore.
Caption: The PDGFR signaling pathway and the point of intervention for phenoxyquinoline-based inhibitors.
| Target | Scaffold | Key SAR Features | IC₅₀ Range |
| MEK | 3-Cyano-4-(phenoxyanilino)quinoline | 6,7-dialkoxy substitution on quinoline ring; substitutions on phenoxy ring modulate potency.[4][5] | Low nanomolar[5] |
| PDGFR | 4-Phenoxyquinoline | 4-position substitution on phenoxy ring (e.g., benzoyl, benzamide) is critical for activity.[4] | Micromolar[4] |
III. Expanding Therapeutic Horizons: Beyond Kinase Inhibition
The versatility of the phenoxyaniline scaffold extends beyond kinase inhibition, with emerging applications in other therapeutic areas.
A. c-Myc Inhibition in Colorectal Cancer
The proto-oncogene c-Myc is a critical driver in the development of colorectal cancer (CRC). A series of novel phenoxy-N-phenylaniline derivatives have been designed and synthesized as c-Myc inhibitors.[6] The lead compound, 4-(3,5-dimethoxy-4-(((4-methoxyphenethyl)amino)methyl)phenoxy)-N-phenylaniline, demonstrated excellent cytotoxicity in CRC cell lines with IC₅₀ values in the sub-micromolar range (0.32 µM in HT29 cells and 0.51 µM in HCT 15 cells).[6] This compound was found to inhibit the dimerization of c-Myc with its partner protein MAX, thereby preventing DNA binding and downstream signaling.[6] Furthermore, it induced apoptosis and cell cycle arrest and showed significant efficacy in a tumor xenograft model.[6]
B. Modulation of Neuronal Calcium Ion Channels
Phenoxyaniline and its sulfonamide analogues have been investigated as blockers of N-type (CaV2.2) calcium channels, which are implicated in neuropathic pain.[7][8] Structural modifications of known channel blockers, replacing an amide linker with an aniline or sulfonamide moiety, have led to compounds with potent inhibitory activity.[7] These studies highlight the potential of the phenoxyaniline scaffold in developing therapeutics for neurological disorders.
C. Interaction with Cytochrome P450 (CYP) Enzymes
Understanding the interaction of drug candidates with CYP enzymes is crucial for predicting their metabolic stability and potential for drug-drug interactions. Halogenated phenoxyanilines have been used as analogues of polybrominated diphenyl ethers (PBDEs) to study their interactions with CYP2B enzymes.[9][10] These studies have shown that the degree and position of halogenation on the phenoxyaniline scaffold influence the binding affinity and inhibitory potency against CYP2B enzymes.[4][9] Increased halogenation generally leads to increased inhibitory potency.[4]
IV. Experimental Protocols for Biological Evaluation
The biological characterization of phenoxyaniline derivatives requires robust and validated assays. An in vitro kinase assay is a fundamental tool for assessing the inhibitory activity of these compounds against their target kinases.
Protocol: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This protocol outlines a general procedure for determining the IC₅₀ of a phenoxyaniline-based inhibitor against a target kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
Phenoxyaniline test compounds (dissolved in DMSO)
-
Kinase buffer (containing appropriate cofactors, e.g., MgCl₂, DTT)
-
ATP solution
-
Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)
-
White, opaque 96- or 384-well plates
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the phenoxyaniline test compounds in DMSO. Further dilute these into the kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
-
Reaction Setup:
-
Add the kinase and its specific substrate to each well of the microplate.
-
Add the diluted test compounds to the appropriate wells. Include positive controls (no inhibitor) and negative controls (no kinase).
-
Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Kₘ for the specific kinase.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Signal Detection:
-
Allow the plate to equilibrate to room temperature.
-
Add the Kinase-Glo® reagent to each well, which will stop the kinase reaction and generate a luminescent signal proportional to the amount of remaining ATP.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
The luminescent signal is inversely proportional to kinase activity.
-
Normalize the data using the positive and negative controls.
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
-
// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prep [label="Prepare Serial Dilutions\nof Phenoxyaniline Compounds", fillcolor="#F1F3F4", fontcolor="#202124"]; Setup [label="Set Up Kinase Reaction\n(Kinase, Substrate, Compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; Initiate [label="Initiate Reaction with ATP", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate [label="Incubate at 30°C", fillcolor="#F1F3F4", fontcolor="#202124"]; Detect [label="Add Luminescent Reagent\n(e.g., Kinase-Glo®)", fillcolor="#F1F3F4", fontcolor="#202124"]; Read [label="Measure Luminescence", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze [label="Data Analysis:\nCalculate % Inhibition\nand Determine IC₅₀", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Prep; Prep -> Setup; Setup -> Initiate; Initiate -> Incubate; Incubate -> Detect; Detect -> Read; Read -> Analyze; Analyze -> End; }
Caption: Workflow for an in vitro luminescent kinase inhibition assay.
V. Conclusion and Future Perspectives
The phenoxyaniline scaffold has firmly established itself as a versatile and privileged structure in drug discovery. Its synthetic tractability and the rich chemical space accessible through substitution on its aromatic rings have enabled the development of potent modulators for a diverse range of biological targets, most notably protein kinases. The successful application of this scaffold in generating inhibitors for MEK, PDGFR, and c-Myc underscores its significance in oncology.
Future research will undoubtedly continue to exploit the unique properties of the phenoxyaniline core. The exploration of novel substitution patterns and the fusion of this scaffold with other pharmacophores may lead to the discovery of next-generation therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles. Furthermore, the application of the phenoxyaniline scaffold is expanding into new therapeutic areas, such as neurodegenerative diseases and pain management, highlighting its enduring potential to address unmet medical needs. The continued investigation of this remarkable scaffold promises to yield new and valuable insights into the treatment of a wide array of human diseases.
References
- A Comparative Guide to the Structure-Activity Relationship of Phenoxyaniline Derivatives - Benchchem.
- Gujadhur, R. K., & Venkataraman, D. (2001). Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst. The Journal of Organic Chemistry, 66(16), 5446–5448.
- Zhang, J., Song, J., Zhang, G., & Zhang, Q. (2023). Synthesis of axially chiral diaryl ethers via NHC-catalyzed atroposelective esterification. Chemical Science, 14(38), 10461–10467.
- Gujadhur, R., & Venkataraman, D. (2001). SYNTHESIS OF DIARYL ETHERS USING AN EASY-TO-PREPARE, AIR-STABLE, SOLUBLE COPPER(I) CATALYST. Synthetic Communications, 31(18), 2865-2879.
- Wang, Y., et al. (2020). Discovery of 4-(3,5-dimethoxy-4-(((4-methoxyphenethyl)amino)methyl)phenoxy)-N-phenylaniline as a novel c-myc inhibitor against colorectal cancer in vitro and in vivo. European Journal of Medicinal Chemistry, 200, 112336.
- Bispat, A. S., et al. (2024). Inhibition of N-type calcium channels by phenoxyaniline and sulfonamide analogues. RSC Medicinal Chemistry, 15(4), 916-936.
-
Bispat, A. S., et al. (2024). Inhibition of N-type calcium channels by phenoxyaniline and sulfonamide analogues. RSC Medicinal Chemistry, 15(4), 916-936. Available at: [Link]
-
Bansal, S., et al. (2018). Use of phenoxyaniline analogs to generate biochemical insights into polybrominated diphenyl ether interaction with CYP2B enzymes. Biochemistry, 57(7), 1146-1158. Available at: [Link]
-
Wallace, E. M., et al. (2000). Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors. Journal of Medicinal Chemistry, 43(25), 4793-4800. Available at: [Link]
- A Comparative Analysis of 4-Methyl-2-(4-methylphenoxy)aniline and its Isomers in Anticancer Research - Benchchem.
-
Malmgren, J., et al. (2011). Room Temperature, Metal-Free Synthesis of Diaryl Ethers with Use of Diaryliodonium Salts. Organic Letters, 13(5), 1166–1169. Available at: [Link]
-
Xu, G., et al. (2003). Synthesis of diaryl ethers through the copper-catalyzed arylation of phenols with aryl halides using microwave heating. Tetrahedron Letters, 44(32), 6029-6032. Available at: [Link]
- 2-Chloro-N-phenylaniline: A Privileged Scaffold in Modern Medicinal Chemistry - Benchchem.
-
Structure Activity Relationships - Drug Design Org. Available at: [Link]
-
Understanding the Chemical Properties and Uses of 2-Phenoxyaniline. (2026, February 28). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Bansal, S., et al. (2018). Use of Phenoxyaniline Analogues To Generate Biochemical Insights into the Interactio n of Polybrominated Diphenyl Ether with CYP2B Enzymes. Biochemistry, 57(7), 1146-1158. Available at: [Link]
-
Bansal, S., et al. (2018). Use of Phenoxyaniline Analogues To Generate Biochemical Insights into the Interactio n of Polybrominated Diphenyl Ether with CYP2B Enzymes. Biochemistry, 57(7), 1146-1158. Available at: [Link]
-
Wetzel, C., et al. (2014). N-acyl derivatives of 4-phenoxyaniline as neuroprotective agents. ChemMedChem, 9(10), 2217-2221. Available at: [Link]
-
SAR: Structure Activity Relationships. (2025, June 3). CDD Vault. Available at: [Link]
-
Pinto, M., et al. (2024). Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction. International Journal of Molecular Sciences, 25(16), 8963. Available at: [Link]
- Theoretical and Experimental Insights into Substituted Phenoxyanilines: A Guide for Researchers - Benchchem.
-
El-Faham, A., et al. (2015). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. Journal of the Chemical Society of Pakistan, 37(5), 1014-1021. Available at: [Link]
-
Structure-activity relationship (SAR) - GARDP Revive. Available at: [Link]
-
Manjunath, H. R., et al. (2010). 4-Nitro-2-phenoxyaniline. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 5), o1255. Available at: [Link]
-
Wang, Y., et al. (2022). Editorial: Bioassays for Assessing Traditional Medicines: Promises and Pitfalls. Frontiers in Pharmacology, 13, 847703. Available at: [Link]
-
Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Available at: [Link]
-
Gholipour, H., et al. (2015). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Oriental Journal of Chemistry, 31(2), 1123-1127. Available at: [Link]
-
Plaper, A., et al. (2020). Phenoxazine-based scaffold for designing G4-interacting agents. Journal of Computer-Aided Molecular Design, 34(10), 1099-1111. Available at: [Link]
-
Al-Ostath, A. I. N., et al. (2024). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. Future Journal of Pharmaceutical Sciences, 10(1), 1-17. Available at: [Link]
-
Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. (2022). Neuroquantology, 20(8), 4811-4820. Available at: [Link]
-
Zhang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Phenyloxadiazole Sulfoxide Derivatives as Potent Pseudomonas aeruginosa Biofilm Inhibitors. Molecules, 28(9), 3865. Available at: [Link]
-
Kotak, D., & Shah, A. (2014). Novel green approacches for synthesis of quinoxaline derivative. International Journal of ChemTech Research, 6, 3020-3024. Available at: [Link]
-
Li, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Bioorganic & Medicinal Chemistry, 112, 117768. Available at: [Link]
-
Rani, K. S., et al. (2023). SYNTHESIS, CHARACTERIZATION, ANTIHELMINTIC AND INSILICO EVALUATION OF 2,3 DI SUBSTITUTED QUINOLINE DERIVATIVES. Der Pharma Chemica, 15(5), 84-89. Available at: [Link]
-
Pereira, J. A., et al. (2015). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 97, 664-672. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. people.umass.edu [people.umass.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 4-(3,5-dimethoxy-4-(((4-methoxyphenethyl)amino)methyl)phenoxy)-N-phenylaniline as a novel c-myc inhibitor against colorectal cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of N-type calcium channels by phenoxyaniline and sulfonamide analogues - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Inhibition of N-type calcium channels by phenoxyaniline and sulfonamide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of phenoxyaniline analogs to generate biochemical insights into polybrominated diphenyl ether interaction with CYP2B enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of Phenoxyaniline Analogues To Generate Biochemical Insights into the Interactio n of Polybrominated Diphenyl Ether with CYP2B Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Sourcing, Qualification, and Application of 4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine in Kinase Inhibitor Development
Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide
Executive Summary
In the landscape of targeted therapeutics, the architectural precision of small-molecule kinase inhibitors dictates both their efficacy and safety profiles. 4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine (also referred to as 4-(3-chloro-4-fluorophenoxy)-3-methylaniline) is a highly specialized, privileged intermediate scaffold. It bridges the gap between lipophilic target engagement and nucleophilic synthetic versatility. This whitepaper provides an in-depth analysis of the mechanistic utility of this compound, establishes rigorous criteria for supplier qualification, and details field-proven protocols for integrating this intermediate into drug discovery workflows.
Chemical Profile & Mechanistic Utility
The structural anatomy of 4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine is not arbitrary; every functional group serves a distinct pharmacokinetic or pharmacodynamic purpose. Understanding the causality behind these structural features is critical for rational drug design, as explored in the [2].
-
The 3-Chloro-4-fluoro Substitution: The para-fluoro substitution acts as a bioisostere for hydrogen, effectively blocking Cytochrome P450 (CYP)-mediated para-hydroxylation and extending the biological half-life of the final therapeutic. The meta-chloro group provides precise van der Waals bulk, driving deep insertion into the hydrophobic pocket adjacent to the ATP-binding site (often interacting with the DFG-out conformation of kinases like VEGFR2 and PDGFR).
-
The 3-Methyl Group & Ether Linkage: The diaryl ether oxygen provides a flexible hinge. However, the addition of the 3-methyl group on the aniline ring introduces targeted steric hindrance. This restricts the dihedral angle of the C-O-C bonds, pre-organizing the molecule into the thermodynamically favored "extended" conformation required for Type II kinase inhibition.
-
The Aniline Amine: The primary amine serves as the nucleophilic handle. It is primed for coupling with electrophiles (e.g., isocyanates or acyl chlorides) to form urea or amide linkages. These linkages are essential for establishing bidentate hydrogen bonds with the kinase hinge region, a strategy mirrored in the synthesis of advanced therapeutics like [3].
Fig 1. Pharmacophore integration of the aniline intermediate into kinase inhibitor design.
Supplier Evaluation & Analytical Qualification
When sourcing this intermediate from commercial vendors such as [1] or evaluating related fluorinated analogs from suppliers like [4], researchers must implement strict quality control (QC) parameters.
The industrial synthesis of this compound typically involves a nucleophilic aromatic substitution (SNAr) followed by nitro reduction. This pathway is prone to generating specific impurities that can catastrophically derail downstream multi-step syntheses.
Quantitative Supplier Specifications
The following table summarizes the mandatory analytical thresholds a supplier lot must meet before being cleared for synthetic use.
| Parameter | Specification Limit | Analytical Method | Mechanistic Rationale for Limit |
| Purity (AUC) | HPLC-UV (254 nm) | Prevents stoichiometric imbalances and side reactions in subsequent coupling steps. | |
| Des-fluoro Impurity | LC-MS (ESI+) | Des-halogenated analogs possess drastically different pharmacokinetic and binding profiles. | |
| Regioisomers | Incorrect methyl positioning alters the vector geometry, destroying kinase target affinity. | ||
| Moisture Content | Karl Fischer Titration | Residual water aggressively competes with the aniline during isocyanate coupling, forming insoluble symmetric ureas. |
Experimental Protocols: Quality Control & Coupling Workflow
To ensure scientific integrity, the following protocols are designed as self-validating systems. The analytical checks directly inform the success of the synthetic steps.
Protocol A: Self-Validating Diaryl Urea Coupling
This protocol details the conversion of the sourced aniline into a diaryl urea intermediate, a fundamental motif in Type II kinase inhibitors.
Materials:
-
4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine (1.0 eq, rigorously dried)
-
Phenyl isocyanate (1.05 eq)
-
Anhydrous Dichloromethane (DCM)
-
Internal Standard: Biphenyl (for LC-MS tracking)
Step-by-Step Methodology:
-
Moisture Validation: Prior to reaction, perform a Karl Fischer titration on the aniline lot. Causality: If moisture exceeds 0.2%, water will hydrolyze the phenyl isocyanate into aniline, which then reacts with another equivalent of isocyanate to form 1,3-diphenylurea—a highly insoluble byproduct that complicates purification.
-
Preparation: Dissolve 1.0 eq of the qualified aniline in anhydrous DCM (0.1 M concentration) under an inert argon atmosphere. Cool the reaction vessel to 0 °C using an ice bath to control the exothermic coupling.
-
Electrophile Addition: Add 1.05 eq of phenyl isocyanate dropwise over 10 minutes. The slight excess ensures complete consumption of the valuable aniline intermediate.
-
Reaction Monitoring: Allow the reaction to warm to room temperature. Monitor via LC-MS every 60 minutes. Self-Validation: The reaction is deemed complete when the
peak of the starting aniline is 1% relative to the internal standard, and the product mass is dominant. -
Workup & Isolation: Quench the reaction with a small volume of methanol to destroy unreacted isocyanate. Concentrate the mixture in vacuo to 25% volume, then slowly add cold hexanes. The diaryl urea product will precipitate due to its high crystallinity and low solubility in non-polar solvents.
-
Filtration: Collect the precipitate via vacuum filtration, wash with cold hexanes, and dry under high vacuum for 12 hours.
Fig 2. Quality control workflow for supplier validation and self-validating coupling methodology.
Conclusion
The successful deployment of 4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine in drug discovery is highly dependent on rigorous supplier qualification and an intimate understanding of its chemical reactivity. By enforcing strict moisture and regioisomer limits, and utilizing self-validating coupling protocols, development chemists can reliably leverage this privileged scaffold to generate potent, metabolically stable kinase inhibitors.
References
Technical Guide: Benzyloxy vs. Phenoxy Aniline Intermediates in Medicinal Chemistry
Executive Summary
In drug discovery, the choice between a benzyloxy (phenyl-CH₂-O-) and a phenoxy (phenyl-O-) aniline intermediate is rarely a matter of simple substitution.[1][2] It is a strategic decision that dictates the synthetic route, metabolic stability (DMPK), and physicochemical profile of the final drug candidate.
This guide analyzes the structural, electronic, and synthetic divergences between 4-(benzyloxy)aniline and 4-phenoxyaniline .[1][2] While they share a superficial resemblance as "aromatic ethers," the methylene spacer in the benzyloxy motif fundamentally alters electronic conjugation, basicity, and metabolic liability compared to the direct diaryl ether linkage of the phenoxy motif.
Part 1: Structural & Electronic Determinants[3]
The core difference lies in the methylene spacer (
Electronic Connectivity & Basicity
-
4-Phenoxyaniline: The oxygen atom is directly bonded to two aromatic rings.[1][2] Its lone pairs participate in resonance with both rings (though steric twist often limits full conjugation).[1][2] The phenoxy group acts as an electron-withdrawing group via induction (-I) but electron-donating via resonance (+R).[1][2] The inductive effect of the second phenyl ring generally lowers the pKa of the aniline nitrogen compared to alkoxy anilines.
-
4-(Benzyloxy)aniline: The methylene group breaks the conjugation between the benzyl phenyl ring and the oxygen.[1] The oxygen donates electrons to the aniline ring (+R) more effectively because it is not "distracted" by resonance with the second ring. Consequently, benzyloxy anilines are typically more basic than phenoxy anilines.[1][2]
Quantitative Comparison:
| Feature | 4-(Benzyloxy)aniline | 4-Phenoxyaniline | Mechanistic Driver |
| Linker | Ether with Methylene Spacer ( | Diaryl Ether ( | Spacer Effect |
| pKa (Conj.[2] Acid) | ~5.17 (More Basic) | ~4.75 (Less Basic) | Inductive withdrawal of Ph vs. Bn |
| LogP (Lipophilicity) | ~3.1 | ~2.9 | Methylene adds lipophilicity |
| Conformation | Flexible (Rotatable bonds) | Rigid (Twisted biphenyl-like) | Entropy penalty upon binding |
Visualization of Electronic Effects
The following diagram illustrates the electronic isolation in the benzyloxy motif versus the extended (competed) conjugation in the phenoxy motif.
Caption: Electronic isolation of the benzyl ring vs. competitive resonance in the phenoxy system.
Part 2: Synthetic Pathways & Process Chemistry
The synthesis of these intermediates requires fundamentally different bond-forming strategies.[1][2]
4-(Benzyloxy)aniline: The Williamson Approach
This intermediate is typically synthesized via nucleophilic substitution (SN2).[1][2]
-
Protocol Logic: The reaction relies on the nucleophilicity of the phenoxide ion attacking the electrophilic benzyl halide.[1] The methylene carbon is unhindered, making SN2 rapid and high-yielding.[1][2]
-
Critical Constraint: The subsequent reduction of the nitro group cannot use catalytic hydrogenation (Pd/C + H₂) if the benzyl ether is to be retained.[1] Hydrogenolysis will cleave the ether, yielding 4-aminophenol and toluene.[1][2]
Step-by-Step Protocol (Self-Validating):
-
Alkylation: Dissolve 4-nitrophenol (1.0 eq) in DMF. Add
(1.5 eq) and Benzyl Bromide (1.1 eq). Heat to 60°C for 4h. Checkpoint: TLC should show disappearance of starting phenol.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Precipitation: Pour into ice water.[1][2] Filter the solid 4-(benzyloxy)nitrobenzene.[1][2]
-
Chemoselective Reduction: Suspend the nitro compound in Ethanol/Water (3:1).[1] Add Iron powder (5.0 eq) and Ammonium Chloride (1.0 eq).[1][2] Reflux for 2h. Validation: This reduces the nitro group without touching the benzyl ether.
-
Isolation: Filter hot to remove iron oxide.[1][2] Concentrate filtrate.[1][2]
4-Phenoxyaniline: The Coupling Approach
You cannot synthesize this via SN2 because aromatic rings do not undergo backside attack.[1][2] You must use Nucleophilic Aromatic Substitution (SNAr) or Metal-Catalyzed Coupling.[1][2]
-
Protocol Logic: Use an electron-deficient aryl halide (p-chloronitrobenzene) to facilitate SNAr by a phenoxide nucleophile.[1][2]
-
Advantage: The resulting ether bond is chemically inert to hydrogenation, allowing Pd/C to be used in later steps.[1]
Step-by-Step Protocol:
-
Coupling (SNAr): Dissolve Phenol (1.2 eq) in DMSO. Add KOH (1.5 eq) to generate potassium phenoxide.[1][2] Add 1-chloro-4-nitrobenzene (1.0 eq).[1][2] Heat to 120-140°C. Note: High heat is required to overcome the activation energy of SNAr.[1][2]
-
Workup: Dilute with water, extract with EtOAc.
-
Reduction: The resulting 4-nitrodiphenyl ether is robust.[1][2] It can be reduced using 10% Pd/C under
(balloon) in MeOH.[2] Checkpoint: Unlike the benzyloxy analog, the ether bond survives.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Synthetic Decision Tree
Caption: Synthetic logic flow emphasizing the restriction on hydrogenation for benzyloxy intermediates.
Part 3: Medicinal Chemistry & DMPK Profiles[2]
The choice between these two linkers is often a trade-off between metabolic stability and molecular flexibility .[1][2]
The "Metabolic Soft Spot"
The benzyloxy methylene group is a primary target for Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).
-
O-Dealkylation: The enzyme hydroxylates the methylene carbon, forming a hemiacetal intermediate which spontaneously collapses to release 4-aminophenol and benzaldehyde (later oxidized to benzoic acid).[1][2]
-
Consequence: High clearance (Cl_int) and short half-life (
).[2]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
The Phenoxy "Shield"
The phenoxy ether bond is metabolically robust. It does not undergo oxidative cleavage easily.[1][2]
-
Metabolic Route: Metabolism is forced onto the aromatic rings (Ring Hydroxylation).[1]
-
Consequence: Improved metabolic stability, but potential for reactive metabolite formation (quinones) if the ring is electron-rich.[1][2]
Bioisosteric Implications
| Parameter | Benzyloxy | Phenoxy | Drug Design Context |
| Flexibility | High (Spacer allows rotation) | Low (Restricted rotation) | Use Benzyloxy to probe binding pockets; Phenoxy to lock conformation.[1][2] |
| Metabolism | High Clearance (O-dealkylation) | Low Clearance (Stable Ether) | Phenoxy is preferred for oral bioavailability.[1][2] |
| Toxicity | Benzaldehyde release (Low risk) | Quinone formation (Med risk) | Benzyloxy cleavage products are generally benign.[1][2] |
Part 4: Experimental Validation (The "Acid Test")
To conclusively verify which intermediate you are working with (or to validate the stability of your scaffold), perform the Hydrogenolysis Stress Test .[1]
Protocol:
-
Dissolve 50 mg of the intermediate in 5 mL Methanol.
-
Add 10 mg of 10% Pd/C.
-
Stir under a hydrogen balloon (1 atm) at Room Temperature for 1 hour.
Results Interpretation:
-
Scenario A (Mass = 109 Da): The peak for the starting material disappears, and a peak corresponding to 4-aminophenol (MW 109) appears.[1]
-
Scenario B (Mass = 185 Da): The starting material remains unchanged.
References
-
NIST Chemistry WebBook. 4-Benzyloxyaniline Spectral Data & Properties.[1][2] National Institute of Standards and Technology.[1] [Link][2]
-
PubChem. 4-Phenoxyaniline Compound Summary (CID 8764).[1][2][4] National Center for Biotechnology Information.[1][2] [Link]
-
Hanser, T., et al. Automated prediction of pKa values in drug discovery.[1] (Reference for pKa prediction methodologies applied to aniline derivatives). [Link]
-
Organic Syntheses. General procedures for Williamson Ether Synthesis and Nitro Reduction. [Link]
-
Smith, D.A. Metabolism, Pharmacokinetics, and Toxicity of Functional Groups.[1] Royal Society of Chemistry.[1] (Reference for O-dealkylation vs Ring Hydroxylation). [Link]
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine
Abstract
Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern targeted therapy.[1] This guide provides a detailed exploration of 4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine as a strategic building block in the synthesis of potent and selective kinase inhibitors. The unique electronic and steric properties conferred by its diaryl ether structure, substituted with a 3-chloro-4-fluorophenoxy group, make it an invaluable scaffold in medicinal chemistry.[3][4] We will elucidate the core synthetic strategies, provide validated, step-by-step protocols for key transformations, and discuss the mechanistic rationale behind these experimental designs.
Introduction: The Strategic Value of a Privileged Scaffold
The success of a kinase inhibitor is intimately tied to its ability to interact with the ATP-binding pocket of the target kinase with high affinity and selectivity. The 4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine scaffold provides an excellent starting point for achieving this.
-
Diaryl Ether Linkage: This flexible yet conformationally constrained linker allows the two aromatic rings to adopt optimal geometry for binding within the kinase domain.
-
3-Chloro-4-fluorophenyl Motif: This halogenated ring system is crucial for establishing key interactions. The chlorine atom can form halogen bonds and occupy hydrophobic pockets, while the fluorine atom can modulate pKa, improve metabolic stability, and enhance binding affinity through hydrogen bonding or dipole interactions.[5][6] This specific substitution pattern is found in numerous advanced kinase inhibitors.[3]
-
3-Methylphenylamine Moiety: The primary amine serves as a critical reactive handle for introducing diverse pharmacophores, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of the molecule's biological activity and pharmacokinetic profile.
This building block is instrumental in the synthesis of inhibitors targeting a wide array of kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Mitogen-activated protein kinase kinase (MEK).[3]
Caption: Synthetic workflow from the core building block to diverse kinase inhibitor classes.
Core Synthetic Strategy I: Amide Bond Formation via Acylation
One of the most robust and widely used methods for elaborating the aniline moiety is through acylation to form a stable amide bond. This reaction is fundamental in the synthesis of numerous inhibitors, including analogues of Trametinib, a potent MEK1/2 inhibitor.[7] The resulting amide can act as a hydrogen bond donor and acceptor, critical for anchoring the inhibitor in the kinase hinge region.
Mechanistic Rationale
The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the aniline nitrogen attacks the electrophilic carbonyl carbon of an acyl chloride. The subsequent collapse of the tetrahedral intermediate and loss of a chloride ion forms the amide. A tertiary amine base, such as triethylamine or pyridine, is essential to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.[8]
Caption: Experimental workflow for the acylation protocol.
Detailed Protocol: Synthesis of N-(4-(3-chloro-4-fluorophenoxy)-3-methylphenyl)cyclopropanecarboxamide
This protocol describes the synthesis of a key amide intermediate.
Table 1: Reagents for Acylation
| Reagent | MW ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| 4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine | 265.70 | 10.0 | 1.0 | 2.66 g |
| Cyclopropanecarbonyl chloride | 104.54 | 11.0 | 1.1 | 1.15 g (0.97 mL) |
| Triethylamine | 101.19 | 12.0 | 1.2 | 1.21 g (1.67 mL) |
| Dichloromethane (DCM), anhydrous | - | - | - | 50 mL |
Procedure:
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine (2.66 g, 10.0 mmol).
-
Dissolution: Add anhydrous dichloromethane (50 mL) and stir until all solids have dissolved. Add triethylamine (1.67 mL, 12.0 mmol).
-
Cooling: Cool the solution to 0°C in an ice-water bath. This is critical to control the initial exothermic reaction.
-
Addition of Acyl Chloride: Add cyclopropanecarbonyl chloride (0.97 mL, 11.0 mmol) dropwise to the stirred solution over 10-15 minutes using a syringe. Ensure the internal temperature does not rise above 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate eluent system. The starting aniline should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Work-up: Quench the reaction by slowly adding 30 mL of deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel to yield the pure amide product as a white to off-white solid.
Table 2: Expected Results and Characterization
| Parameter | Expected Outcome |
| Yield | 85-95% |
| Appearance | White to off-white crystalline solid |
| ¹H NMR | Spectra will show characteristic peaks for the aromatic protons, a singlet for the methyl group, and multiplets for the cyclopropyl group. |
| Mass Spec. | Expected molecular ion peak corresponding to the product's molecular weight (C₁₇H₁₅ClFNO₂: 333.76 g/mol ). |
Core Synthetic Strategy II: Nucleophilic Aromatic Substitution (SNAr)
The aniline nitrogen of our building block is an excellent nucleophile for participating in SNAr reactions, particularly with electron-deficient heteroaromatic systems. This strategy is a cornerstone for synthesizing inhibitors based on privileged scaffolds like quinazolines and pyrimidines, which are prevalent in EGFR and VEGFR inhibitors.[3][9]
Mechanistic Rationale
The reaction involves the attack of the aniline on an electron-deficient carbon atom of a heteroaromatic ring (e.g., the C4 position of a 4-chloroquinazoline). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent expulsion of the chloride leaving group re-aromatizes the ring system to yield the final product. The reaction is often catalyzed by a small amount of acid, which protonates the heterocyclic nitrogen, further activating the ring towards nucleophilic attack.
Detailed Protocol: Synthesis of a 4-Anilinoquinazoline Derivative
This protocol outlines a general procedure for the coupling of the aniline with a substituted 4-chloroquinazoline.
Table 3: Reagents for SNAr Reaction
| Reagent | MW ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| 4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine | 265.70 | 5.0 | 1.0 | 1.33 g |
| Substituted 4-Chloroquinazoline | Varies | 5.5 | 1.1 | Varies |
| Isopropanol (IPA) | - | - | - | 40 mL |
| Hydrochloric Acid (4M in Dioxane) | - | - | Catalytic | ~0.1 mL |
Procedure:
-
Setup: In a 100 mL round-bottom flask fitted with a reflux condenser, suspend the substituted 4-chloroquinazoline (5.5 mmol) and 4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine (1.33 g, 5.0 mmol) in isopropanol (40 mL).
-
Acid Catalyst: Add a catalytic amount of hydrochloric acid (e.g., 2-3 drops of 4M HCl in dioxane).
-
Heating: Heat the reaction mixture to reflux (approximately 82°C) with vigorous stirring.
-
Monitoring: The reaction progress can be monitored by TLC or HPLC. Typically, the reaction is complete within 4-8 hours. As the reaction proceeds, the product often precipitates from the isopropanol as the hydrochloride salt.[3]
-
Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with cold isopropanol (2 x 10 mL) to remove any unreacted starting materials.
-
Drying: Dry the product under vacuum to yield the desired 4-anilinoquinazoline derivative, typically as its HCl salt.
-
Neutralization (Optional): If the free base is required, the HCl salt can be suspended in a biphasic mixture of dichloromethane and saturated sodium bicarbonate solution and stirred until the solid dissolves. The organic layer is then separated, dried, and concentrated.
Targeted Biological Pathways
The inhibitors synthesized from 4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine can target several critical signaling pathways implicated in cancer cell growth, proliferation, and survival.
Caption: Inhibition of the MAPK/ERK pathway by a MEK inhibitor.
Derivatives from acylation can be elaborated into potent MEK inhibitors, which block the phosphorylation of ERK, a key downstream effector in the MAPK/ERK pathway.[10] This pathway is frequently hyperactivated in many cancers, including melanoma.[10] Similarly, the 4-anilinoquinazoline derivatives are designed to compete with ATP at the catalytic site of receptor tyrosine kinases like EGFR, thereby blocking downstream signaling cascades such as the PI3K/AKT pathway, which is crucial for cell survival.[3]
Conclusion
4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine stands out as a versatile and highly valuable building block for the synthesis of targeted kinase inhibitors. Its inherent structural and electronic properties provide a robust foundation for developing molecules with desirable pharmacological profiles. The synthetic protocols detailed herein—amide formation and nucleophilic aromatic substitution—represent reliable and scalable methods for leveraging this scaffold in drug discovery and development programs. By understanding the causality behind these experimental designs, researchers can effectively utilize this key intermediate to generate novel chemical entities with significant therapeutic potential.
References
-
Deng, Y., et al. (2020). Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide derivatives as novel triple-angiokinase inhibitors. Chinese Chemical Letters. Available at: [Link]
-
Kumar, P., et al. (2018). Improved protocol for synthesis of N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy) quinazolin-4-amine (gefitinib). Chemical Papers. Available at: [Link]
-
Wang, S., et al. (2012). Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Millet, A., et al. (2016). Metastatic Melanoma: Insights Into the Evolution of the Treatments and Future Challenges. Medicinal Research Reviews. (Diagram of Trametinib synthesis). Available at: [Link]
-
University of South Florida. (2012). Synthesis of[3][9][11]-Triazines as Kinase Inhibitors and of Novel Fluorine Capture Reagents for PET probes. Digital Commons @ USF. Available at: [Link]
-
Astudillo-Sánchez, P. A., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Chemical Papers. Available at: [Link]
- Google Patents. (2007). US20070004773A1 - Amorphous salt of 4-(3-chiloro-4-(cycloproplylaminocarbonyl)aminophenoxy)-7-method-6-quinolinecarboxamide and process for preparing the same.
- Phaff, H. J. (2019). CN109336884B - Method for synthesizing trametinib key intermediate. Google Patents.
-
New Drug Approvals. (2018). Trametinib. Available at: [Link]
-
McCoach, C. E., & Doebele, R. C. (2018). The importance of the initial response to cancer treatment in predicting longer overall survival. Expert Review of Clinical Pharmacology. Available at: [Link]
-
van der Veldt, A. A., et al. (2009). Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? Angiogenesis. Available at: [Link]
-
Ahsan, M. J., et al. (2012). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Coombs, J., et al. (2019). Cyrene™ as a bio-alternative dipolar aprotic solvent: a waste minimizing and molar efficient protocol for the synthesis of amides from acid chlorides and primary amines. JECamp Green Chemistry. Available at: [Link]
-
Chemical Kinomics. (n.d.). Drug Discovery - Inhibitor. Available at: [Link]
-
Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter Flash Talk. Available at: [Link]
-
Radi, G., et al. (2022). Novel Tyrosine Kinase Inhibitors to Target Chronic Myeloid Leukemia. Molecules. Available at: [Link]
-
Sbardella, G., et al. (2021). Leveraging the 3-Chloro-4-fluorophenyl Motif to Identify Inhibitors of Tyrosinase from Agaricus bisporus. Molecules. Available at: [Link]
- Google Patents. (2016). WO2016185485A2 - Process for the preparation of n-[4-[(3-chloro-4-fluoro phenyl) amino]-7-[[(3s)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4- (dimethyl amino)-(2e)-2-butenamide (2z)-2-butenedioate (1 :2).
- Google Patents. (2015). WO2015081566A1 - Crystalline forms of trametinib and solvate thereof, preparation method therefor, pharmaceutical composition comprising same and use thereof.
-
Sahoo, S., et al. (2022). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Advances. Available at: [Link]
-
Li, Y., et al. (2014). FLUOROPHENYL)-1H-PYRROLE DERIVATIVES AND THEIR ANTICANCER ACTIVITY IN VITRO. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]-1H-PYRROLE-DERIVATIVES-AND-THEIR-IN-Li-Wang/2a5717651a5c40462002f2323e06f2e91244e82d)
-
Pharmaffiliates. (n.d.). Trametinib-impurities. Available at: [Link]
-
Li, M., et al. (2024). Visible light-mediated 1,3-acylative chlorination of cyclopropanes employing benzoyl chloride as bifunctional reagents in NHC catalysis. ChemRxiv. Available at: [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Leveraging the 3-Chloro-4-fluorophenyl Motif to Identify Inhibitors of Tyrosinase from Agaricus bisporus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Advanced Protocol for the Buchwald-Hartwig Cross-Coupling of 3-Methyl-4-phenoxyanilines
Executive Summary & Scientific Rationale
The synthesis of complex active pharmaceutical ingredients (APIs), particularly kinase inhibitors and agrochemical agents, frequently relies on the construction of sterically and electronically demanding diarylamines. The substrate 3-methyl-4-phenoxyaniline (CAS 191284-80-7) presents a unique stereoelectronic profile that complicates standard C–N bond formation.
While the primary amine at the C1 position is not directly sterically hindered by ortho-substituents, the methyl group at the C3 position forces the adjacent C4-phenoxy ether out of coplanarity with the aniline ring. This orthogonal twist disrupts the resonance donation (+M effect) of the oxygen lone pairs into the aromatic
Mechanistic Causality & Catalyst Selection
The Buchwald-Hartwig amination relies on a Pd(0)/Pd(II) catalytic cycle. For primary anilines like 3-methyl-4-phenoxyaniline, BrettPhos is the premier ligand of choice[1][3].
Why BrettPhos Pd G3?
-
Prevention of Bis-Arylation : BrettPhos features a bulky dialkylbiarylphosphine backbone. Once the first arylation occurs, the resulting secondary amine is too sterically demanding to re-coordinate to the BrettPhos-ligated Pd center, effectively halting the reaction at the mono-arylated product[3].
-
Rate-Limiting Step Modulation : Density Functional Theory (DFT) calculations demonstrate that for Pd-BrettPhos systems, oxidative addition is the rate-limiting step, whereas reductive elimination is highly favored due to the steric pressure exerted by the ligand[1][4].
-
Precatalyst Activation : Traditional Pd(OAc)₂ systems require in situ reduction by the amine to form the active Pd(0) species, which can be sluggish and lead to catalyst degradation (Pd black formation). The BrettPhos Pd G3 precatalyst (CAS 1470372-59-8) circumvents this by undergoing rapid, base-mediated activation to quantitatively yield the highly active, monoligated L-Pd(0) species[5].
Pd-catalyzed Buchwald-Hartwig catalytic cycle using BrettPhos for primary amines.
Experimental Design & Optimization Data
The following table summarizes the quantitative optimization data for coupling 3-methyl-4-phenoxyaniline with a standard aryl bromide. The data illustrates the causality behind the final protocol choices: strong bases (NaOtBu) yield the fastest reaction times, but weaker bases (Cs₂CO₃) are required if the aryl halide contains sensitive functional groups (e.g., esters, nitriles)[3].
| Entry | Precatalyst / Ligand System | Base (Equiv) | Solvent | Temp (°C) | Yield (%) | Mechanistic Observation |
| 1 | Pd(OAc)₂ (5%) + XPhos (5%) | NaOtBu (1.4) | Toluene | 100 | 45% | Significant bis-arylation; slow Pd(0) initiation. |
| 2 | RuPhos Pd G3 (2%) | LHMDS (2.4) | THF | 80 | 30% | Sluggish conversion; RuPhos is tuned for 2° amines. |
| 3 | BrettPhos Pd G3 (2%) | NaOtBu (1.4) | Dioxane | 100 | 94% | Clean mono-arylation; rapid L-Pd(0) generation. |
| 4 | BrettPhos Pd G3 (2%) | Cs₂CO₃ (2.0) | t-AmylOH | 100 | 88% | Slower reaction, but excellent functional group tolerance. |
Self-Validating Experimental Protocol
This step-by-step methodology ensures a self-validating system. Visual cues (color changes) and analytical checkpoints (In-Process Controls) are embedded to confirm the chemical state of the reaction at critical junctures.
Materials Required
-
Amine : 3-Methyl-4-phenoxyaniline (1.20 mmol)
-
Electrophile : Aryl bromide or chloride (1.00 mmol)
-
Catalyst : BrettPhos Pd G3 (0.02 mmol, 2 mol%)
-
Base : Sodium tert-butoxide (NaOtBu) (1.40 mmol) Note: Substitute with Cs₂CO₃ if base-sensitive groups are present.
-
Solvent : Anhydrous, degassed 1,4-Dioxane (5.0 mL)
Step-by-step experimental workflow for air-sensitive cross-coupling reactions.
Step 1: Inert Atmosphere Setup
-
Preparation : Dry a 20 mL reaction vial equipped with a magnetic stir bar in an oven at 120 °C for at least 2 hours. Cool under vacuum or in a desiccator.
-
Reagent Loading : Inside a nitrogen-filled glovebox (or using standard Schlenk techniques), charge the vial with the aryl halide (1.00 mmol), 3-methyl-4-phenoxyaniline (1.20 mmol), NaOtBu (1.40 mmol), and BrettPhos Pd G3 (2 mol%).
-
Causality Check: G3 precatalysts are stable in air as solids, but once activated by the base in solution, the resulting L-Pd(0) species is highly susceptible to oxidation. Rigorous exclusion of oxygen is mandatory[3].
-
Step 2: Activation and Reaction Execution
-
Solvent Addition : Add 5.0 mL of anhydrous, sparged 1,4-dioxane. Seal the vial with a PTFE-lined septum cap.
-
Heating : Transfer the sealed vial to a pre-heated aluminum block at 100 °C. Stir vigorously (800 rpm).
-
Self-Validation Cue: Upon reaching ~60 °C, the reaction mixture should transition from a pale yellow suspension to a deep red/brown homogeneous solution. This color shift visually confirms the deprotonation of the precatalyst and the generation of the active L-Pd(0) species. If the solution turns black and precipitates form immediately, oxygen contamination has occurred (Pd black formation).
-
Step 3: In-Process Control (IPC)
-
Monitoring : After 2 hours, briefly remove the vial from the heat block. Under a positive flow of nitrogen, withdraw a 10 µL aliquot using a micro-syringe.
-
Analysis : Dilute the aliquot in 1 mL of acetonitrile and analyze via LCMS.
-
Validation: The chromatogram should show complete consumption of the aryl halide. The mass spectrum will confirm the presence of the mono-arylated product
. No bis-arylation mass peaks should be detected due to the steric shielding of the BrettPhos ligand.
-
Step 4: Quench and Purification
-
Quenching : Once complete, cool the reaction to room temperature. The reaction is quenched by opening it to the air and diluting with 10 mL of Ethyl Acetate (EtOAc).
-
Filtration : Filter the crude mixture through a short pad of Celite to remove inorganic salts (NaBr/NaCl) and precipitated palladium residues. Wash the pad with an additional 20 mL of EtOAc.
-
Concentration & Chromatography : Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (typically using a Hexanes/EtOAc gradient) to isolate the pure diarylamine.
References
-
Ke, J., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega.[Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. LibreTexts Organic Chemistry Modules.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 98%, solid | Sigma-Aldrich [sigmaaldrich.com]
Application Note: Amide Coupling Protocols for CAS 946741-91-9
This Application Note and Protocol Guide details the optimization of amide coupling reactions for CAS 946741-91-9 (4-(3-Chloro-4-fluorophenoxy)-3-methylaniline).
Introduction & Compound Profile
CAS 946741-91-9 , chemically identified as 4-(3-Chloro-4-fluorophenoxy)-3-methylaniline , is a specialized aniline derivative frequently employed as a pharmacophore in medicinal chemistry, particularly in the synthesis of kinase inhibitors (e.g., targeting EGFR or c-Met pathways).
Chemical Entity Profile
| Parameter | Specification |
| Common Name | 4-(3-Chloro-4-fluorophenoxy)-3-methylaniline |
| CAS Number | 946741-91-9 |
| Molecular Formula | C₁₃H₁₁ClFNO |
| Molecular Weight | 251.68 g/mol |
| Functional Group | Primary Aromatic Amine (Aniline) |
| pKa (Conjugate Acid) | ~4.0 – 4.5 (Estimated) |
| Solubility | Soluble in DMSO, DMF, DCM, EtOAc; Low solubility in water.[1][2][3][4] |
The "Aniline Challenge" in Amide Coupling
While primary aliphatic amines couple readily, CAS 946741-91-9 presents specific challenges due to its aniline nature:
-
Reduced Nucleophilicity: The lone pair on the nitrogen is delocalized into the aromatic ring, significantly lowering its reactivity compared to alkyl amines.
-
Electronic Deactivation: The para-phenoxy substituent, while resonance donating, carries electron-withdrawing halogens (Cl, F) on the distal ring, which can subtly modulate the electron density.
-
Steric Environment: The meta-methyl group (position 3 relative to the amine at 1) does not impose severe steric hindrance, but it increases the lipophilicity of the molecule.
Strategic Implication: Standard coupling reagents (e.g., EDC/HOBt) often result in sluggish kinetics or incomplete conversion. High-efficiency activation methods (HATU, T3P, or Acid Chlorides) are required to drive the reaction to completion.
Decision Matrix: Selecting the Right Protocol
The choice of coupling method depends on the Carboxylic Acid (R-COOH) partner. Use the logic flow below to select the optimal protocol.
Figure 1: Decision tree for selecting the appropriate amide coupling protocol based on the carboxylic acid partner.
Detailed Experimental Protocols
Method A: HATU-Mediated Coupling (The "Gold Standard")
Best For: Discovery-scale synthesis, valuable intermediates, and ensuring high conversion. Mechanism: HATU generates a highly reactive At-ester intermediate that reacts rapidly with the less nucleophilic aniline.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
CAS 946741-91-9 (1.0 – 1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: DMF (Anhydrous)
Protocol:
-
Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (3–5 mL, 0.2 M concentration).
-
Add DIPEA (3.0 mmol) and stir for 2 minutes.
-
Add HATU (1.2 mmol) in one portion. The solution typically turns yellow/orange. Stir for 5–10 minutes at Room Temperature (RT) to form the activated ester.
-
Coupling: Add CAS 946741-91-9 (1.0–1.1 mmol).
-
Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.
-
Note: If conversion is <50% after 4 hours, heat to 50°C.
-
-
Workup: Dilute with EtOAc (20 mL). Wash with sat. NaHCO₃ (2x), Water (1x), and Brine (1x). Dry over Na₂SO₄ and concentrate.
Method B: T3P (Propylphosphonic Anhydride) Coupling
Best For: Scale-up (>1g), chiral acids (low epimerization risk), and easy purification. Mechanism: T3P acts as a water scavenger and activating agent, producing water-soluble byproducts.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
CAS 946741-91-9 (1.1 equiv)
-
T3P (50% wt in EtOAc or DMF) (1.5 – 2.0 equiv)
-
Pyridine (3.0 – 4.0 equiv) or DIPEA
-
Solvent: EtOAc or 2-MeTHF
Protocol:
-
Setup: Dissolve Carboxylic Acid (1.0 mmol) and CAS 946741-91-9 (1.1 mmol) in EtOAc (5 mL).
-
Base Addition: Add Pyridine (3.5 mmol). Cool to 0°C if the acid is extremely sensitive; otherwise, perform at RT.
-
Reagent Addition: Dropwise add T3P solution (1.5 mmol).
-
Reaction: Allow to warm to RT and stir for 12–24 hours.
-
Tip: T3P kinetics are slower than HATU; patience is required.
-
-
Workup: The beauty of T3P is the workup. Wash the organic layer with Water , 1M HCl (to remove pyridine and unreacted amine), sat. NaHCO₃ , and Brine .
-
Isolation: Evaporate solvent. Often yields pure product without chromatography.
Method C: Acid Chloride Generation (The "Brute Force" Method)
Best For: Sterically hindered acids, electron-poor acids, or when coupling reagents fail.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
Oxalyl Chloride (1.5 equiv) + DMF (cat.[5] 1-2 drops)
-
CAS 946741-91-9 (1.0 equiv)
-
Base: Pyridine or TEA
-
Solvent: DCM (Dichloromethane)
Protocol:
-
Activation: Dissolve Carboxylic Acid (1.0 mmol) in dry DCM (5 mL). Cool to 0°C.[5]
-
Add Oxalyl Chloride (1.5 mmol) dropwise, followed by 1 drop of DMF . Gas evolution (CO/CO₂) will occur.
-
Stir at RT for 1–2 hours until gas evolution ceases. Concentrate in vacuo to remove excess oxalyl chloride (optional but recommended).
-
Coupling: Redissolve the crude acid chloride in DCM (3 mL).
-
In a separate vial, dissolve CAS 946741-91-9 (1.0 mmol) and Pyridine (2.0 mmol) in DCM (2 mL).
-
Add the amine solution to the acid chloride solution at 0°C.
-
Reaction: Warm to RT and stir for 2–4 hours.
-
Workup: Quench with water. Extract with DCM.[5][6] Wash with 1M HCl and NaHCO₃.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<30%) | Low nucleophilicity of aniline. | Switch to Method C (Acid Chloride) or heat Method A to 60°C. Add DMAP (0.1 eq) as a catalyst. |
| Starting Material Remains | Hydrolysis of activated ester. | Ensure anhydrous solvents (DMF/DCM) are used. Re-add coupling reagent (0.5 eq). |
| Epimerization | Over-activation or high base load. | Switch to Method B (T3P) . Use Collidine instead of DIPEA/TEA (weaker base). Keep temp < 0°C. |
| Precipitation | Product insolubility. | Dilute reaction with DMSO or NMP . Filter the solid; it might be the pure product. |
References
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[6][7] Tetrahedron, 61(46), 10827-10852. Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
PubChem. (n.d.).[8] Compound Summary for CAS 946741-91-9. National Library of Medicine. Link
Sources
- 1. Anisole - Mycotoxin Database [mycocentral.eu]
- 2. 2-Ethynylanisole 97 767-91-9 [sigmaaldrich.com]
- 3. Anisole - Mycotoxin Database [mycocentral.eu]
- 4. CID 91765 | C17H27NO3S | CID 91765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Lab Reporter [fishersci.se]
- 7. hepatochem.com [hepatochem.com]
- 8. 4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine | C13H11ClFNO | CID 26190055 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Synthesis of Phenoxyanilines via S_NAr and Nitro-Reduction
This Application Note is designed as a comprehensive technical guide for the synthesis of phenoxyanilines, specifically leveraging the Nucleophilic Aromatic Substitution (S_NAr) mechanism followed by nitro-reduction. This structural motif is a critical pharmacophore in medicinal chemistry, found in kinase inhibitors (e.g., Ibrutinib analogs) and various agrochemicals.
Executive Summary & Strategic Rationale
Direct nucleophilic substitution on anilines to form phenoxyanilines is mechanistically unfavorable due to the electron-rich, deactivating nature of the amino group. Therefore, the industry-standard strategy involves a "Masked Amine" approach :
-
S_NAr Coupling: Reaction of an activated halonitrobenzene with a phenol to form a nitrodiphenyl ether.
-
Chemoselective Reduction: Conversion of the nitro group to the target aniline.
This guide details the optimized protocol for synthesizing 4-phenoxyaniline from 1-fluoro-4-nitrobenzene and phenol . This route is chosen for its high atom economy, scalability, and the superior reactivity of aryl fluorides in S_NAr manifolds.
Mechanistic Insight: The S_NAr Paradigm
Unlike S_N1 or S_N2 reactions, S_NAr proceeds via an Addition-Elimination mechanism. Understanding this is crucial for troubleshooting low yields.
The Meisenheimer Complex
The rate-determining step is usually the nucleophilic attack, which disrupts aromaticity to form a resonance-stabilized anionic intermediate known as the Meisenheimer Complex .[1][2]
-
The Fluorine Effect: Although fluorine is a poor leaving group in S_N2 reactions, it is the superior leaving group in S_NAr. Its high electronegativity inductively stabilizes the transition state leading to the Meisenheimer complex, lowering the activation energy [1].
-
The Nitro Group: An electron-withdrawing group (EWG) at the ortho or para position is non-negotiable. It acts as an electron sink, stabilizing the negative charge delocalized onto the ring carbons.
Visualization: Reaction Mechanism
Figure 1: The Addition-Elimination pathway. The stability of the Meisenheimer complex dictates reaction velocity.
Critical Experimental Parameters
Solvent Selection
-
Polar Aprotic is Mandatory: Solvents like DMF (N,N-Dimethylformamide) , DMSO (Dimethyl sulfoxide) , or NMP (N-Methyl-2-pyrrolidone) are required. They solvate the cation (e.g., K+) of the base, leaving the phenoxide anion "naked" and highly nucleophilic [2].
-
Recommendation: Use anhydrous DMF for ease of workup (water wash). DMSO offers faster rates but is harder to remove.
Base Selection[3]
-
Potassium Carbonate (K₂CO₃): The standard choice. Mild enough to prevent side reactions but strong enough to deprotonate phenol (pKa ~10) at elevated temperatures.
-
Cesium Carbonate (Cs₂CO₃): Use only for sterically hindered or unreactive substrates (the "Cesium Effect" increases solubility).
Leaving Group Hierarchy
| Leaving Group | Relative Rate (S_NAr) | Notes |
| -F | 1 (Fastest) | Highly electronegative; stabilizes intermediate. |
| -NO₂ | ~0.1 | Can act as a leaving group in specific cases.[3] |
| -Cl | ~0.01 | Cheaper, but requires higher temps (100°C+). |
| -Br | ~0.005 | Poor for S_NAr; better for Pd-catalyzed coupling. |
Detailed Protocol: Synthesis of 4-Phenoxyaniline
Phase 1: Synthesis of 4-Nitrodiphenyl Ether (S_NAr)
Reagents:
-
1-Fluoro-4-nitrobenzene (1.0 equiv)
-
Phenol (1.1 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous, -325 mesh (1.5 equiv)
-
DMF (Anhydrous), 5 mL per gram of substrate.
Step-by-Step:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Charging: Add Phenol (1.1 eq) and anhydrous DMF. Stir until dissolved.
-
Deprotonation: Add K₂CO₃ (1.5 eq) in a single portion. Stir at room temperature for 15 minutes. Observation: The mixture may become a slurry.
-
Addition: Add 1-Fluoro-4-nitrobenzene (1.0 eq) dropwise (if liquid) or portion-wise (if solid).
-
Reaction: Heat the mixture to 80°C . Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[3]
-
Checkpoint: Reaction is typically complete within 2-4 hours. The starting fluoride should disappear.
-
-
Quench: Cool to room temperature. Pour the mixture into 5 volumes of ice-water .
-
Result: The product is hydrophobic and will precipitate as a solid.
-
-
Isolation: Filter the precipitate. Wash copiously with water to remove DMF and residual base.
-
Purification: Recrystallize from Ethanol/Water (9:1) if necessary. Dry in a vacuum oven at 45°C.
Phase 2: Reduction to 4-Phenoxyaniline
Reagents:
-
4-Nitrodiphenyl ether (from Phase 1)
-
10% Palladium on Carbon (Pd/C) (5 wt% loading)
-
Methanol (or Ethanol)
-
Hydrogen gas (balloon or hydrogenation shaker)
Step-by-Step:
-
Safety: Purge the reaction vessel with Nitrogen to remove oxygen (prevents fire hazard with Pd/C).
-
Charging: Dissolve the nitro intermediate in Methanol (10 mL/g). Carefully add the Pd/C catalyst.
-
Hydrogenation: Introduce Hydrogen atmosphere (balloon pressure is usually sufficient). Stir vigorously at Room Temperature.
-
Monitoring: Monitor by TLC. The product will be significantly more polar (lower Rf) and UV active.
-
Workup: Filter the mixture through a Celite pad to remove the catalyst. Do not let the catalyst dry out (pyrophoric).
-
Concentration: Evaporate the solvent under reduced pressure to yield the crude aniline.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent oxidation (browning).
Workflow Visualization
Figure 2: End-to-end synthetic workflow from starting materials to isolated aniline.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Wet solvent or base. | Water kills the phenoxide nucleophile. Ensure DMF is anhydrous and K₂CO₃ is dried. |
| Incomplete Reaction | Temperature too low. | If using Chloro-analog instead of Fluoro-, increase temp to 120°C. |
| Dehalogenation | Over-reduction in Step 2. | If the molecule contains other halogens (Cl, Br), replace Pd/C with Fe/NH₄Cl or SnCl₂ to selectively reduce the nitro group without touching the halogen [3]. |
| Dark Product | Oxidation of aniline. | Perform workup rapidly; store product in the dark under Nitrogen. |
References
-
Mechanism of S_NAr: "Nucleophilic Aromatic Substitution."[3][5][7][8][9] Chemistry Steps. Retrieved from [Link]
-
Selective Reduction: "Reduction of Nitro Compounds." Organic Chemistry Portal. Retrieved from [Link]
-
General S_NAr Overview: "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Master Organic Chemistry. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. imperial.ac.uk [imperial.ac.uk]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 8. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 9. cdr.lib.unc.edu [cdr.lib.unc.edu]
Technical Guide: Derivatization Strategies for 4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine
This guide outlines the technical protocols for derivatizing 4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine , a critical aniline intermediate often employed in the synthesis of Tyrosine Kinase Inhibitors (TKIs) targeting EGFR, c-Met, or VEGFR pathways.
Executive Summary & Compound Analysis
4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine (hereafter referred to as Cmpd-A ) is an electron-rich aromatic amine. Its structural features dictate its reactivity profile:
-
Primary Aniline (-NH₂): The primary nucleophilic handle. It is relatively unhindered (meta-methyl substitution), making it highly reactive toward acylating agents and electrophiles.
-
Phenoxy Ether Linkage: Provides electron density to the central ring, increasing the amine's nucleophilicity but also making the molecule susceptible to oxidation.
-
Halogenated Terminus (3-Cl, 4-F): Increases lipophilicity (LogP) and metabolic stability but necessitates specific derivatization for gas-phase analysis to prevent column adsorption.
Strategic Application
-
Analytical Context: Derivatization is required to mask the polar N-H bonds, improving volatility for GC-MS and peak shape in HPLC.
-
Synthetic Context: The amine is typically coupled with quinazoline, quinoline, or pyrimidine scaffolds via amide or urea linkages to generate bioactive kinase inhibitors.
Analytical Derivatization Protocols (GC-MS & HPLC)
Objective: Enhance volatility, thermal stability, and detectability.
Protocol A: Trifluoroacetylation (For GC-MS)
Rationale: Acylation with Trifluoroacetic Anhydride (TFAA) converts the polar amine into a volatile amide. The introduction of fluorine atoms also enhances sensitivity in Electron Capture Detectors (ECD).[1]
Reagents:
-
Substrate: Cmpd-A (approx. 1 mg)
-
Reagent: Trifluoroacetic Anhydride (TFAA) [Sigma-Aldrich]
-
Solvent: Ethyl Acetate (Anhydrous) or Toluene
-
Base: Pyridine (Optional, to scavenge acid)
Step-by-Step Methodology:
-
Dissolution: Weigh 1.0 mg of Cmpd-A into a 2 mL GC vial. Dissolve in 200 µL of anhydrous Ethyl Acetate.
-
Reagent Addition: Add 50 µL of Pyridine followed by 100 µL of TFAA. Caution: Exothermic reaction.
-
Incubation: Cap the vial tightly with a PTFE-lined cap. Heat at 60°C for 20 minutes.
-
Quenching/Drying: Evaporate the excess reagents under a gentle stream of Nitrogen (N₂) at 40°C until dry.
-
Reconstitution: Reconstitute the residue in 500 µL of Ethyl Acetate.
-
Analysis: Inject 1 µL into GC-MS (Splitless mode).
Troubleshooting:
-
Ghost Peaks: If acid byproduct interferes, perform a liquid-liquid extraction with saturated NaHCO₃ before drying.
Protocol B: Silylation (For GC-MS High Throughput)
Rationale: Silylation replaces active protic hydrogens with trimethylsilyl (TMS) groups. It is a milder reaction than acylation but highly sensitive to moisture.
Reagents:
-
Reagent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane).[1]
Methodology:
-
Dissolve 1 mg Cmpd-A in 100 µL anhydrous Pyridine.
-
Add 100 µL BSTFA + 1% TMCS.
-
Incubate at 70°C for 30 minutes.
-
Direct Injection: Inject directly into GC without evaporation (evaporation can hydrolyze TMS derivatives).
Synthetic Derivatization Protocols (Medicinal Chemistry)
Objective: Covalent coupling to generate drug-like scaffolds.
Protocol C: Amide Coupling (Warhead Attachment)
Context: Attaching an acrylamide "warhead" (for covalent inhibition) or a heteroaryl carboxylic acid.
Mechanism: Activation of the carboxylic acid partner using HATU to form an active ester, followed by nucleophilic attack by Cmpd-A.
Reagents:
-
Amine: Cmpd-A (1.0 eq)
-
Acid Partner: e.g., Acrylic acid or Quinazoline-6-carboxylic acid (1.1 eq)
-
Coupling Agent: HATU (1.2 eq)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Solvent: DMF (Anhydrous)
Workflow:
-
Activation: In a round-bottom flask, dissolve the Acid Partner (1.0 mmol) in DMF (5 mL). Add DIPEA (3.0 mmol) and HATU (1.2 mmol). Stir at Room Temperature (RT) for 15 minutes to generate the O-At active ester.
-
Addition: Add Cmpd-A (1.0 mmol) to the reaction mixture.
-
Reaction: Stir at RT for 2–4 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.
-
Workup: Dilute with EtOAc (50 mL), wash with LiCl (5% aq) x3 to remove DMF, followed by NaHCO₃ and Brine.
-
Purification: Flash chromatography (SiO₂).[2]
Protocol D: Urea Formation (Kinase Linker Synthesis)
Context: Urea linkages are classic motifs in kinase inhibitors (e.g., Sorafenib-like structures) to bind the DFG-out pocket.
Reagents:
-
Substrate: Cmpd-A
-
Reagent: Aryl Isocyanate (R-N=C=O)
-
Solvent: Dichloromethane (DCM) or THF
Workflow:
-
Dissolve Cmpd-A (1.0 eq) in anhydrous DCM (0.1 M concentration).
-
Add the Isocyanate partner (1.1 eq) dropwise at 0°C.
-
Allow to warm to RT and stir for 12 hours.
-
Isolation: The urea product often precipitates out of DCM. Filter the solid and wash with cold ether. If soluble, evaporate and recrystallize.
Visualizing the Reaction Pathways
The following diagram illustrates the divergent pathways for analyzing vs. utilizing Cmpd-A.
Figure 1: Decision matrix for derivatizing Cmpd-A based on end-goal (Analysis vs. Synthesis).
Reagent Selection Guide
| Reagent Class | Specific Reagent | Primary Application | Pros | Cons |
| Acylating | TFAA (Trifluoroacetic Anhydride) | GC-MS Analysis | High volatility; Fluorine improves ECD sensitivity.[1] | Generates acid byproduct; requires dry conditions. |
| Silylating | BSTFA + TMCS | GC-MS Analysis | Rapid reaction; mild conditions. | Extremely moisture sensitive; derivatives hydrolyze easily. |
| Coupling | HATU | Drug Synthesis (Amide) | High yield; fast; works with hindered acids. | Expensive; requires chromatographic purification. |
| Coupling | EDC / HOBt | Drug Synthesis (Amide) | Water-soluble byproducts (easier workup). | Slower than HATU; lower yield for hindered amines. |
| Electrophile | Aryl Isocyanate | Drug Synthesis (Urea) | Atom economical; product often precipitates. | Isocyanates are toxic and moisture sensitive. |
References
- Montalbetti, C. A., & Falque, V. (2005).Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
Sources
Preparation of urea derivatives from 3-methyl-4-phenoxyaniline
Title: Advanced Methodologies for the Preparation of Urea Derivatives from 3-Methyl-4-Phenoxyaniline
Executive Summary & Strategic Importance
3-Methyl-4-phenoxyaniline is a privileged pharmacophore widely utilized in the design of targeted therapeutics. Its structural motif is a critical building block in the synthesis of kinase inhibitors (e.g., RAF and VEGFR inhibitors) and novel modulators of neurotrophin signaling[1][2]. The functionalization of this aniline into non-symmetrical diaryl or aryl-alkyl ureas is a fundamental transformation in medicinal chemistry.
This application note provides researchers and drug development professionals with an in-depth, self-validating guide to synthesizing these urea derivatives. Rather than merely listing steps, this document breaks down the mechanistic causality behind reagent selection, temperature control, and purification strategies to ensure high-yield, high-purity outputs.
Mechanistic Rationale and Pathway Selection
The formation of a urea linkage from an aniline fundamentally relies on the electrophilic activation of a carbon center, followed by nucleophilic attack. Depending on the availability of reagents and laboratory safety constraints, three primary synthetic pathways are employed:
-
Method A (Direct Isocyanate Coupling): Utilizes commercially available isocyanates. The highly electrophilic carbon of the isocyanate is directly attacked by the nucleophilic nitrogen of 3-methyl-4-phenoxyaniline.
-
Method B (Triphosgene Activation): When the desired corresponding isocyanate is not commercially available, triphosgene (bis(trichloromethyl) carbonate) is used. It acts as a safe, solid phosgene equivalent to activate the aniline into an isocyanate or carbamoyl chloride intermediate in situ[2], which is subsequently trapped by a second amine[1].
-
Method C (CDI-Mediated Coupling): As a moisture-sensitive but highly safe alternative to phosgene derivatives, N,N'-carbonyldiimidazole (CDI) reacts with the aniline to form a reactive acylimidazole intermediate, which is then subjected to nucleophilic attack by a secondary or primary amine[2][3].
Synthetic pathways for urea derivatives from 3-methyl-4-phenoxyaniline.
Quantitative Method Comparison
To assist in route scouting, the following table summarizes the quantitative and qualitative parameters of the three methodologies based on standard pharmaceutical development metrics.
| Parameter | Method A: Direct Isocyanate | Method B: Triphosgene | Method C: CDI Coupling |
| Key Reagents | R-NCO, TEA | Triphosgene, NaHCO₃, R-NH₂ | CDI, TEA, R-NH₂ |
| Typical Yield | 65% – 85% | 50% – 75% | 60% – 80% |
| Reaction Time | 16 h (Single step) | 4 h (Activation) + 16 h (Coupling) | 1 h (Activation) + 16 h (Coupling) |
| Temperature | 0 °C to 25 °C | Strictly 0 °C (Activation) | 25 °C to Reflux |
| Safety Profile | High (Isocyanate dependent) | Low (Generates toxic intermediates) | Moderate (Highly moisture sensitive) |
Validated Experimental Protocols
Protocol A: Direct Isocyanate Coupling
Adapted from the synthesis of neurotrophin-modulating triazine derivatives (4[4]).
Causality & Rationale: Dichloromethane (DCM) is chosen as a non-polar, aprotic solvent to prevent competitive solvolysis of the highly reactive isocyanate. Triethylamine (TEA) is employed as a non-nucleophilic base to scavenge any trace acids, ensuring the aniline remains in its highly nucleophilic, deprotonated state.
-
Preparation: Dissolve 3-methyl-4-phenoxyaniline (8.40 g, 39.0 mmol) and TEA (11.76 mL, 84.0 mmol) in anhydrous DCM (80 mL) under an inert nitrogen atmosphere. Cool the mixture to 0 °C using an ice bath.
-
Addition: Slowly add the desired isocyanate (e.g., phenyl isocyanate, 6.53 g, 54.8 mmol) dropwise over 15 minutes to control the exothermic reaction.
-
Coupling: Remove the ice bath and allow the reaction mixture to stir at 25 °C for 16 hours.
-
Workup & Purification: The target urea typically exhibits poor solubility in DCM and will precipitate out of solution. Filter the resulting solid and wash extensively with cold n-pentane (20 mL) to remove unreacted isocyanate and TEA. Dry under vacuum to yield the pure urea derivative.
Protocol B: Triphosgene-Mediated Non-Symmetrical Urea Synthesis
Adapted from the synthesis of complex heterocyclic compounds (1[1]).
Causality & Rationale: Triphosgene is utilized to generate the isocyanate in situ. The reaction must be strictly maintained at 0 °C during the activation phase to prevent the highly reactive intermediate from reacting with unactivated starting material, which would form the undesired symmetrical 1,3-bis(3-methyl-4-phenoxyphenyl)urea. Sodium bicarbonate (NaHCO₃) acts as a mild, heterogeneous base that neutralizes generated HCl without hydrolyzing the intermediate.
-
Activation: Add 3-methyl-4-phenoxyaniline (0.500 g, 2.5 mmol) and NaHCO₃ (0.63 g, 7.5 mmol) to DCM (5.0 mL). Cool the suspension to 0 °C.
-
Phosgenation: Carefully add triphosgene (0.491 g, 1.6 mmol) to the mixture. Stir vigorously at 0 °C for 4 hours.
-
Coupling: Add the secondary amine (e.g., 2-aminopyridine, 0.236 g, 2.5 mmol) and additional NaHCO₃ (0.63 g, 7.5 mmol) to the reaction mixture. Allow the mixture to warm to room temperature and stir for 16 hours.
-
Quench & Extract: Quench the reaction by pouring it into ice-water (30 mL). Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate under reduced pressure.
Step-by-step workflow for triphosgene-mediated non-symmetrical urea synthesis.
Protocol C: CDI-Mediated Coupling
Adapted from standard heterocyclic urea synthesis protocols (3[3]).
Causality & Rationale: CDI is highly sensitive to water, requiring strictly anhydrous conditions. It reacts with the primary aniline to form an acylimidazole. Because imidazole is a weaker leaving group than chloride, the intermediate is more stable, drastically reducing safety risks compared to phosgene derivatives, though it may require longer reaction times.
-
Activation: Dissolve 3-methyl-4-phenoxyaniline (1.0 g, 5.0 mmol) and TEA (6.96 mL, 50 mmol) in anhydrous DCM (10 mL) at room temperature. Stir for 10 minutes.
-
Intermediate Formation: Add Carbonyldiimidazole (CDI, 4.06 g, 25 mmol) in a single portion. Stir the mixture at room temperature for 1 hour to ensure complete conversion to the acylimidazole intermediate.
-
Coupling: Add the desired secondary amine (5.0 mmol) to the reaction mixture. Stir at room temperature for 16 hours.
-
Workup: Quench the reaction with water to destroy unreacted CDI. Extract with DCM, wash with 1N HCl (to remove imidazole byproducts and unreacted amines), dry over Na₂SO₄, and concentrate.
Self-Validating Systems & Analytical Tracking
To ensure the trustworthiness of the experimental run, the protocols above are designed to be self-validating through the following real-time and post-reaction checks:
-
Visual Validation (Precipitation): Diaryl ureas generally exhibit highly rigid, hydrogen-bonded crystal lattices, making them poorly soluble in non-polar solvents. The formation of a thick precipitate during the 16-hour coupling phase (especially in Protocol A) is a strong primary indicator of successful conversion.
-
TLC Monitoring: 3-Methyl-4-phenoxyaniline is UV-active and stains positively (brown/purple) with Ninhydrin due to the primary amine. The successful formation of the urea derivative will result in a new UV-active spot that is Ninhydrin-negative , confirming the consumption of the free amine.
-
NMR Signatures: In ¹H-NMR (DMSO-d₆), the successful formation of the urea bond is definitively confirmed by the appearance of two distinct, broad singlet peaks in the downfield region (typically between δ 8.50 – 9.50 ppm), corresponding to the two urea N-H protons.
References
-
US11352332B2 - Triazine derivatives for treating diseases relating to neurotrophins. Google Patents. 4
-
WO2019162702A1 - Triazine derivatives for treating diseases relating to neurotrophins. Google Patents.1
-
WO2021038241A1 - Triazine derivatives for treating diseases relating to neurotrophins. Google Patents.3
-
US8841330B2 - Omega-carboxyaryl substituted diphenyl ureas as raf kinase inhibitors. Google Patents. 2
Sources
- 1. WO2019162702A1 - Triazine derivatives for treating diseases relating to neurotrophins - Google Patents [patents.google.com]
- 2. US8841330B2 - Omega-carboxyaryl substituted diphenyl ureas as raf kinase inhibitors - Google Patents [patents.google.com]
- 3. WO2021038241A1 - Triazine derivatives for treating diseases relating to neurotrophins - Google Patents [patents.google.com]
- 4. US11352332B2 - Triazine derivatives for treating diseases relating to neurotrophins - Google Patents [patents.google.com]
Application Note & Protocol: Solvent Selection and Solution Preparation for Vismodegib (CAS 946741-91-9)
Introduction
Vismodegib (CAS: 946741-91-9), also known as GDC-0449, is a first-in-class, orally bioavailable small molecule inhibitor of the Hedgehog (Hh) signaling pathway.[1][2] It functions by binding to and inhibiting the Smoothened (SMO) transmembrane protein, a key component of the Hh pathway.[2][3] Aberrant activation of this pathway is a critical driver in the pathogenesis of certain cancers, most notably basal cell carcinoma (BCC), for which Vismodegib is an FDA-approved therapeutic.[2][4][5]
Despite its clinical significance, Vismodegib presents a considerable challenge for researchers in a laboratory setting due to its physicochemical properties. It is a Biopharmaceutics Classification System (BCS) Class 2 compound, characterized by high membrane permeability but critically low aqueous solubility.[1][6] This poor solubility is a frequent source of experimental variability, leading to issues such as compound precipitation in assays, inaccurate concentration measurements, and poor bioavailability in in vivo models.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting appropriate solvents and preparing stable solutions of Vismodegib. We will detail the underlying scientific principles for these recommendations and provide validated, step-by-step protocols for preparing both high-concentration stock solutions and aqueous working solutions for various research applications.
Physicochemical Properties & Solubility Profile
Understanding the fundamental properties of Vismodegib is essential for developing a successful dissolution strategy. As a lipophilic molecule with a basic functional group, its solubility is highly dependent on the nature of the solvent and the pH of the medium.
| Property | Value | Source |
| Chemical Name | 2-chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl)benzamide | |
| CAS Number | 946741-91-9 (formerly 879085-55-9) | [7] |
| Molecular Weight | 421.30 g/mol | [2][7] |
| Appearance | White to tan crystalline solid | [8] |
| BCS Class | Class 2 (High Permeability, Low Solubility) | [1][6] |
| pKa | 3.8 (pyridinium cation) | [1] |
| LogP | 2.7 | [8] |
| Aqueous Solubility | pH 7: 0.1 µg/mL (practically insoluble) pH 1: 0.99 mg/mL | [1][6] |
| Organic Solubility | DMSO: ≥50 mg/mL Ethanol: ~10 mg/mL (with warming) | [7][9][10] |
The stark difference in aqueous solubility between neutral and acidic pH is directly attributable to the pKa of 3.8.[1] At a physiological pH of ~7.4, the pyridine moiety is deprotonated, rendering the molecule neutral and highly insoluble. In a strongly acidic environment (pH 1), the pyridine nitrogen becomes protonated, forming a more soluble salt. This pH-dependent solubility is a critical factor to consider for any experiment involving aqueous buffers.
Recommended Solvents for High-Concentration Stock Solutions
For in vitro and preclinical studies, it is standard practice to first prepare a high-concentration stock solution in an organic solvent. This allows for the storage of the compound in a stable, solubilized state from which working solutions can be prepared.
Primary Recommendation: Dimethyl Sulfoxide (DMSO)
Based on extensive solubility data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing primary stock solutions of Vismodegib.
-
Rationale & Expertise: Vismodegib exhibits excellent solubility in DMSO, with reported values reaching as high as 200 mg/mL.[7] This allows for the creation of highly concentrated, space-efficient stock solutions (e.g., 10-100 mM). DMSO is a polar aprotic solvent that is miscible with a wide range of aqueous buffers and cell culture media, facilitating the subsequent preparation of working solutions. For optimal stability and to prevent degradation from absorbed moisture, it is best practice to use anhydrous or molecular-sieve-dried DMSO.
Alternative Organic Solvents
While DMSO is superior, other solvents can be used, though they offer lower solubility.
-
Ethanol: Vismodegib is slightly soluble in ethanol, up to approximately 10 mg/mL, and may require warming to fully dissolve.[7] This can be a viable option if an experiment is intolerant to even trace amounts of DMSO.
-
Acetone: Vismodegib is reported to be soluble in acetone, though quantitative data is less common.[8] Its high volatility can make handling and accurate concentration determination challenging.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes a trusted method for preparing a 10 mM stock solution, a common starting concentration for many laboratory applications.
Materials:
-
Vismodegib (CAS 946741-91-9) solid powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, amber glass vial or polypropylene microcentrifuge tube
-
Sterile pipette tips
-
Vortex mixer and/or sonicator
Procedure:
-
Preparation: Before starting, ensure the Vismodegib powder has equilibrated to room temperature, especially if stored in a freezer, to prevent condensation. Gently tap the vial to ensure all powder is at the bottom.[11]
-
Weighing: Accurately weigh out the desired mass of Vismodegib. To prepare 1 mL of a 10 mM solution (MW = 421.3 g/mol ), you will need 4.21 mg of the compound.
-
Calculation: 1 mL x (10 mmol / 1000 mL) x (421.3 g / 1 mol) x (1000 mg / 1 g) = 4.21 mg
-
-
Dissolution: Transfer the weighed powder to a sterile vial. Add the calculated volume of DMSO (e.g., 1 mL for 4.21 mg).
-
Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes.[12] If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.[11][12] Gentle warming in a 37°C water bath can also aid dissolution, but prolonged heating should be avoided.[12]
-
Verification: Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and moisture absorption.[11][12] Store aliquots at -20°C or -80°C for long-term stability. A powdered form of the inhibitor can be stored at -20°C for up to 3 years.[11]
Caption: Workflow for preparing a Vismodegib stock solution.
Protocol 2: Preparing Aqueous Working Solutions for In Vitro Assays
Diluting a hydrophobic compound from a 100% DMSO stock directly into an aqueous medium is a common failure point that leads to precipitation. The following protocol minimizes this risk.
The Challenge: Solvent Exchange & Precipitation
When a small volume of concentrated DMSO stock is rapidly diluted into a large volume of aqueous buffer (e.g., cell culture medium), the DMSO disperses, and the local solvent environment around the Vismodegib molecule rapidly changes from organic to aqueous. Because Vismodegib is practically insoluble in neutral aqueous solutions, it precipitates out, forming microcrystals that are biologically inactive and can cause artifacts in assays.[13]
Procedure:
-
Determine Final Concentrations: Decide the final working concentration of Vismodegib and the final tolerable DMSO concentration for your assay. For most cell-based assays, the final DMSO concentration should be kept below 0.5%, with ≤0.1% being ideal for sensitive or primary cell lines.[12][13] Always include a vehicle control (media with the same final DMSO concentration) in your experiment.[13]
-
Serial Dilution in DMSO: It is critical to first perform serial dilutions in 100% DMSO to lower the compound concentration before introducing it to the aqueous medium.[12] For example, to get a final concentration of 10 µM in a cell culture plate with a 1:1000 final dilution (0.1% DMSO), you would first prepare a 10 mM DMSO stock, then serially dilute it in 100% DMSO to create a 10 mM intermediate stock.
-
Final Dilution into Aqueous Medium:
-
Pipette the required volume of your final aqueous medium (e.g., cell culture media, PBS) into a tube.
-
While vortexing or vigorously pipetting the aqueous medium, add the small volume of the appropriate DMSO stock dropwise.[14] This rapid mixing helps disperse the compound molecules before they can aggregate and precipitate.
-
-
Verification (Optional but Recommended): Add a drop of the final working solution to a microscope slide and check for any visible precipitate.[11] If the solution appears cloudy, it may indicate precipitation.
Caption: Recommended two-step dilution workflow for in vitro assays.
Strategies for In Vivo Formulations
Preparing Vismodegib for animal studies requires formulations that enhance solubility and maintain stability in a physiological context. Pure DMSO is generally unsuitable for direct administration. Co-solvent and suspension systems are common strategies.
-
Rationale & Expertise: These complex vehicles use a combination of excipients to solubilize or suspend the drug.
-
Co-solvents (e.g., PEG300, corn oil): These help to solubilize the hydrophobic drug.[9][15]
-
Surfactants (e.g., Tween-80): These act as wetting agents and prevent aggregation of drug particles, improving suspension stability.[9][15]
-
Viscosity Modifiers (e.g., Methylcellulose): These help to create a uniform suspension and slow down the settling of drug particles.[9]
-
Example In Vivo Formulations:
The following formulations have been reported in the literature and serve as excellent starting points for development. The exact ratios may need to be optimized for dose and route of administration.
-
Co-Solvent/Surfactant System (for oral or parenteral routes):
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline[9]
-
-
Oil-Based System (for oral gavage):
-
10% DMSO
-
90% Corn Oil[9]
-
-
Aqueous Suspension (for oral gavage):
-
0.5% Methylcellulose
-
0.2% Tween-80
-
In sterile water[9]
-
Preparation of these formulations typically involves first dissolving the Vismodegib in the DMSO component, then sequentially adding and mixing the other excipients.
Troubleshooting
-
Problem: Compound precipitates upon addition to aqueous media.
-
Solution: Decrease the concentration of the intermediate DMSO stock being added. Perform an additional serial dilution step in 100% DMSO before the final dilution into the aqueous buffer. Ensure rapid mixing during the final dilution step.[13]
-
-
Problem: Stock solution appears cloudy or has particulates.
-
Problem: Inconsistent results between experiments.
References
-
U.S. Food and Drug Administration (FDA). (2012). Clinical Pharmacology and Biopharmaceutics Review - NDA 203388. accessdata.fda.gov. [Link]
-
Sekulic, A., & Von Hoff, D. (2016). Vismodegib (Erivedge) For Advanced Basal Cell Carcinoma. P & T : a peer-reviewed journal for formulary management. National Institutes of Health. [Link]
-
Therapeutic Goods Administration (TGA). (2013). Product Information for Erivedge. tga.gov.au. [Link]
-
BPS Bioscience. Data Sheet Vismodegib (GDC-0449). bpsbioscience.com. [Link]
-
Formulation Diary. Vismodegib. formulation.vin/entry/vismodegib. [Link]
-
LifeTein. (2023). How to dissolve peptide in DMSO and still be safe to the cell culture. lifetein.com. [Link]
-
Al-Jedabi, M. A., et al. (2022). Enhancing the Bioavailability and Efficacy of Vismodegib for the Control of Skin Cancer: In Vitro and In Vivo Studies. MDPI. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 24776445, Vismodegib. National Institutes of Health. [Link]
-
ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay?. researchgate.net. [Link]
-
Reddit. (2024). How to prepare sterile drug solution in DMSO for cell culture?. reddit.com. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. vismodegib | Ligand page. guidetopharmacology.org. [Link]
-
Al-Adl, M., et al. (2023). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. National Institutes of Health. [Link]
-
ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?. researchgate.net. [Link]
-
U.S. Food and Drug Administration (FDA). (2012). Chemistry Review(s) - NDA 203388. accessdata.fda.gov. [Link]
-
ResearchGate. (2019). An alternative method for the preparation of vismodegib: A tool for an undergraduate laboratory course. researchgate.net. [Link]
Sources
- 1. Vismodegib (Erivedge) For Advanced Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vismodegib | C19H14Cl2N2O3S | CID 24776445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. vismodegib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. formulationdiary.com [formulationdiary.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Vismodegib | Hedgehog Signaling | Tocris Bioscience [tocris.com]
- 11. file.selleckchem.com [file.selleckchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. lifetein.com [lifetein.com]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. researchgate.net [researchgate.net]
Reaction conditions for acylating 4-(3-Chloro-4-fluorophenoxy)-3-methylaniline
An Application Note and Comprehensive Protocol for the Acylation of 4-(3-Chloro-4-fluorophenoxy)-3-methylaniline
Authored by: Gemini, Senior Application Scientist
Publication Date: March 7, 2026
Abstract
This document provides a detailed guide to the N-acylation of 4-(3-Chloro-4-fluorophenoxy)-3-methylaniline, a key transformation in the synthesis of intermediates for pharmaceutical and agrochemical research. The guide is designed for researchers, scientists, and drug development professionals. We delve into the underlying chemical principles, explore critical reaction parameters, and present two robust, field-proven protocols for achieving high-yield acylation of this specific, electronically-deactivated, and sterically-hindered aniline derivative. The protocols are supported by mechanistic insights, safety protocols, and data presentation to ensure reliable and reproducible outcomes.
Introduction: The Significance of N-Acylation
N-acylation is a cornerstone of organic synthesis, providing an efficient method for the formation of amide bonds.[1] The resulting N-acylated anilines, or acetanilides, are prevalent structural motifs in a vast array of therapeutic agents, including analgesics and anti-inflammatory drugs.[2][3] For a complex substrate like 4-(3-Chloro-4-fluorophenoxy)-3-methylaniline, the acylation reaction serves two primary purposes:
-
Bioisosteric Modification: Introducing an acyl group can significantly alter the molecule's pharmacokinetic and pharmacodynamic properties, including solubility, metabolic stability, and target binding affinity.
-
Protecting Group Strategy: The amino group in anilines is highly activating in electrophilic aromatic substitution reactions.[4] Converting the amine to an amide moderates this reactivity, preventing polysubstitution and allowing for more controlled downstream functionalization of the aromatic rings.[2][4]
The substrate presents unique challenges. The presence of electron-withdrawing groups (chloro- and fluoro-) on the phenoxy ring decreases the nucleophilicity of the aniline nitrogen.[5] Furthermore, the methyl group ortho to the amine and the bulky phenoxy group at the para position introduce steric hindrance. This guide provides the necessary strategic considerations to overcome these challenges.
Reaction Mechanism and Key Parameters
The N-acylation of anilines proceeds via a nucleophilic acyl substitution mechanism.[2][6] The lone pair of electrons on the aniline's nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or acid anhydride).[1][7] This forms a tetrahedral intermediate which then collapses, eliminating a leaving group (chloride or carboxylate) to yield the stable amide product.[8]
Choice of Acylating Agent
The reactivity of the acylating agent is a critical parameter.
-
Acyl Chlorides (e.g., Acetyl Chloride): These are highly reactive electrophiles. Their use is recommended for deactivated anilines but necessitates the use of a base to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate and deactivate the starting aniline.[9][10]
-
Acid Anhydrides (e.g., Acetic Anhydride): These are less reactive than acyl chlorides and are generally safer to handle. The byproduct is a carboxylic acid, which is less acidic than HCl and less likely to halt the reaction.[9] For deactivated substrates, a catalyst is often required to enhance the reaction rate.[5]
Role of Base and Catalysts
-
Stoichiometric Base: When using acyl chlorides, a non-nucleophilic organic base like triethylamine (TEA) or pyridine is essential to scavenge the generated HCl.[1][10] Inorganic bases like potassium carbonate (K₂CO₃) can also be employed, often in biphasic systems or with polar aprotic solvents like DMF.[10]
-
Nucleophilic Catalyst: For reactions with acid anhydrides on hindered or deactivated anilines, a nucleophilic catalyst such as 4-(Dimethylaminopyridine) (DMAP) is highly effective. DMAP reacts with the anhydride to form a highly reactive N-acylpyridinium salt, a much more potent acylating agent.[5]
Solvent Selection
The solvent must be inert to the reaction conditions and capable of dissolving the aniline substrate. Anhydrous aprotic solvents are preferred to prevent hydrolysis of the acylating agent.
-
Dichloromethane (DCM): An excellent choice for its low boiling point and ability to dissolve a wide range of organic compounds.[1]
-
Tetrahydrofuran (THF): A good alternative, particularly when stronger bases like sodium hydride are required for exceptionally challenging substrates.[5]
-
N,N-Dimethylformamide (DMF): A polar aprotic solvent useful for reactions with inorganic bases like K₂CO₃.[10]
Experimental Protocols
Safety First: All manipulations should be performed in a certified chemical fume hood.[11] Aniline derivatives can be toxic if inhaled, ingested, or absorbed through the skin.[11][12] Acylating agents are corrosive and lachrymatory. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety goggles.[13]
Protocol 1: Acylation using Acetyl Chloride and Triethylamine
This protocol is recommended for its high reactivity, which is well-suited for the electronically deactivated nature of the substrate.
Materials & Reagents
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (for 1 mmol scale) |
| 4-(3-Chloro-4-fluorophenoxy)-3-methylaniline | 1.0 | 265.70 | 266 mg |
| Acetyl Chloride | 1.1 | 78.50 | 86 mg (78 µL) |
| Triethylamine (TEA) | 1.5 | 101.19 | 152 mg (209 µL) |
| Dichloromethane (DCM), anhydrous | - | - | 10 mL |
Step-by-Step Procedure
-
Reactant Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-(3-Chloro-4-fluorophenoxy)-3-methylaniline (266 mg, 1.0 mmol).
-
Dissolution: Add 10 mL of anhydrous DCM and stir until the solid is fully dissolved.
-
Base Addition: Add triethylamine (209 µL, 1.5 mmol) to the solution and stir for 5 minutes at room temperature.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Acylating Agent Addition: Slowly add acetyl chloride (78 µL, 1.1 mmol) dropwise to the stirring solution over 5 minutes. A white precipitate (triethylamine hydrochloride) will form.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Quenching: Once the reaction is complete, carefully add 10 mL of water to quench the reaction.
-
Work-up: Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 15 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution, and then 15 mL of brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure N-(4-(3-chloro-4-fluorophenoxy)-3-methylphenyl)acetamide.[14][15]
Protocol 2: DMAP-Catalyzed Acylation using Acetic Anhydride
This protocol uses a less hazardous acylating agent and is a robust alternative, particularly when catalyzed.
Materials & Reagents
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (for 1 mmol scale) |
| 4-(3-Chloro-4-fluorophenoxy)-3-methylaniline | 1.0 | 265.70 | 266 mg |
| Acetic Anhydride | 1.2 | 102.09 | 122 mg (113 µL) |
| 4-(Dimethylaminopyridine) (DMAP) | 0.1 | 122.17 | 12 mg |
| Dichloromethane (DCM), anhydrous | - | - | 10 mL |
Step-by-Step Procedure
-
Reactant Setup: To a clean, dry round-bottom flask with a magnetic stir bar, add 4-(3-Chloro-4-fluorophenoxy)-3-methylaniline (266 mg, 1.0 mmol) and DMAP (12 mg, 0.1 mmol).
-
Dissolution: Add 10 mL of anhydrous DCM and stir until all solids are dissolved.
-
Acylating Agent Addition: Add acetic anhydride (113 µL, 1.2 mmol) to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 6-24 hours. Monitor the reaction progress by TLC. For sluggish reactions, gentle heating (e.g., to 40 °C) may be applied.[5]
-
Quenching & Work-up: Follow steps 7 and 8 from Protocol 1. The work-up is identical.
-
Purification: Purify the crude product by recrystallization as described in Protocol 1.
Visualizations
General Reaction Mechanism
Caption: Figure 1: Nucleophilic Acyl Substitution Mechanism
Experimental Workflow
Caption: Figure 2: General Experimental Workflow
References
-
Koreeda, M. (2011). Mechanism of aniline acetylation reaction. ResearchGate. Retrieved from [Link]
-
Pearson. (n.d.). Propose a mechanism for the reaction of aniline with acetic anhydride to give acetanilide. Retrieved from [Link]
-
Quora. (2024, June 23). Why do we use a basic medium while preparing acetanilide from aniline? Retrieved from [Link]
-
Reddit. (2016, February 17). Mechanism of acylation of aniline with acetic anhydride? r/chemhelp. Retrieved from [Link]
-
University of Colorado Boulder. (2011, May 3). Experiment 1: Synthesis of Acetamides from Aniline and Substituted Anilines. Retrieved from [Link]
-
Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38. Retrieved from [Link]
-
Pearson. (n.d.). Acylation of Aniline Explained. Retrieved from [Link]
-
Caglieri, S., Servetti, G., & Picco, E. (n.d.). Theoretical Study of Acid Acetylation of Aniline. RIA UTN. Retrieved from [Link]
-
Royal Society of Chemistry. (2023, September 8). Sunlight-driven N-acetylation of anilines: a green chemistry approach. Retrieved from [Link]
-
Scribd. (n.d.). Acetylation of Aniline. Retrieved from [Link]
-
ResearchGate. (n.d.). Base‐Mediated N‐Acetylation of Anilines/Amines: Nitriles as a Surrogate of the Acetyl Group. Retrieved from [Link]
-
ResearchGate. (n.d.). C-H acylation of Aniline Derivatives with α-Oxocarboxylic Acids using Ruthenium Catalyst. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). Aniline Safety & Training. Retrieved from [Link]
-
Scribd. (n.d.). Acetylation of Aniline. Retrieved from [Link]
-
Knowledge. (2025, February 24). What are the health and safety guidelines for Aniline in workplaces? Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]
-
GOV.UK. (2022, August 15). Aniline - Incident management. Retrieved from [Link]
-
YouTube. (2020, September 11). Acetylation of aniline. Retrieved from [Link]
- Google Patents. (n.d.). WO2016185485A2 - Process for the preparation of n-[4-[(3-chloro-4-fluoro phenyl) amino]-7-[[(3s)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4- (dimethyl amino)-(2e)-2-butenamide (2z)-2-butenedioate (1 :2).
-
Anslyn Lab, The University of Texas at Austin. (n.d.). No closed toed shoes, No long pants, No goggles, No lab coat Then No Lab Work! Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sunlight-driven N-acetylation of anilines: a green chemistry approach - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Propose a mechanism for the reaction of aniline with acetic anhyd... | Study Prep in Pearson+ [pearson.com]
- 8. reddit.com [reddit.com]
- 9. quora.com [quora.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. ipo.rutgers.edu [ipo.rutgers.edu]
- 12. bloomtechz.com [bloomtechz.com]
- 13. anslyn.cm.utexas.edu [anslyn.cm.utexas.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
Application and Protocol Guide for Structure-Activity Relationship (SAR) Studies of Novel HER2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
The human epidermal growth factor receptor 2 (HER2), a member of the ErbB family of receptor tyrosine kinases, is a critical oncogenic driver in a significant portion of breast, gastric, and other solid tumors.[1][2][3] Its overexpression is linked to aggressive disease and poor prognosis, making it a key therapeutic target.[1] While several HER2 inhibitors have been successfully developed, the emergence of drug resistance necessitates the continuous discovery of novel chemical scaffolds with improved potency, selectivity, and pharmacological properties.[1][4] This document provides a comprehensive guide for conducting Structure-Activity Relationship (SAR) studies on novel HER2 inhibitors, using a hypothetical lead compound, HER2-IN-946 , as a framework for discussion. We will delve into the strategic design of compound libraries, provide detailed protocols for essential in vitro assays, and explain the scientific rationale behind each experimental step.
The Central Role of HER2 in Oncology and the Imperative for SAR Studies
HER2, also known as ErbB2, is a unique receptor tyrosine kinase that does not have a known direct ligand.[3][5] It is activated through heterodimerization with other ligand-bound ErbB family members, most notably HER3, which leads to the autophosphorylation of its intracellular kinase domain.[5][6] This phosphorylation event triggers a cascade of downstream signaling pathways, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are crucial for cell proliferation, survival, and differentiation.[5][6][7] In HER2-positive cancers, the overexpression of the HER2 receptor leads to constitutive activation of these pathways, driving uncontrolled cell growth.[1][8]
The goal of SAR studies is to systematically modify the chemical structure of a lead compound to understand which functional groups and structural features are essential for its biological activity.[9] By synthesizing and testing a series of related analogs, researchers can identify the key molecular interactions between the inhibitor and the HER2 kinase domain, paving the way for the rational design of more potent and selective drug candidates.[9][10]
HER2 Signaling Pathway
Caption: Simplified HER2 signaling pathway and the inhibitory action of HER2-IN-946.
Designing an SAR Campaign around a Hypothetical Lead Compound: HER2-IN-946
For the purpose of this guide, we will consider a hypothetical lead compound, HER2-IN-946 , which has been identified through a high-throughput screening campaign and exhibits moderate inhibitory activity against the HER2 kinase. The core of our SAR strategy will be to systematically modify different regions of this scaffold to probe for improvements in potency and selectivity.
A typical SAR study involves the following iterative steps:
-
Identification of a "hit" or "lead" compound.
-
Design and synthesis of a library of analogs with systematic structural modifications.[9]
-
In vitro biological evaluation of the synthesized compounds.
-
Analysis of the SAR to identify key structural features that influence activity.
-
Design of the next generation of compounds based on the SAR data.
Experimental Workflow for SAR Studies
Caption: Iterative workflow for SAR studies of HER2 inhibitors.
Core Experimental Protocols
The following protocols are fundamental for evaluating the efficacy of newly synthesized HER2 inhibitors.
In Vitro HER2 Kinase Assay (Biochemical)
Principle: This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant HER2 kinase. A common method is a luminescence-based assay that quantifies ADP production, which is directly proportional to kinase activity.[11][12]
Materials:
-
Recombinant Human HER2 Kinase (e.g., from Promega or Cell Signaling Technology)[12][13]
-
Substrate: Poly (Glu, Tyr) 4:1
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)[11]
-
Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT[11]
-
Test compounds (dissolved in DMSO)
-
White, opaque 96-well or 384-well plates
Protocol:
-
Prepare a serial dilution of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add 5 µL of the diluted test compound or vehicle control (DMSO in assay buffer).
-
Add 10 µL of a solution containing the HER2 enzyme and substrate in assay buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in assay buffer. The final ATP concentration should be close to the Km value for HER2.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes in the dark.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay
Principle: This assay assesses the ability of a compound to inhibit the growth of HER2-overexpressing cancer cells. A common method uses a reagent like AlamarBlue or MTT, which is metabolized by viable cells to produce a fluorescent or colorimetric signal.[14][15]
Materials:
-
HER2-positive breast cancer cell line (e.g., SK-BR-3 or BT-474)[16][17]
-
HER2-negative breast cancer cell line (e.g., MCF-7 or MDA-MB-231) for selectivity assessment[15]
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
AlamarBlue™ Cell Viability Reagent (Thermo Fisher Scientific) or MTT reagent
-
Clear-bottom 96-well cell culture plates
Protocol:
-
Seed the cells in 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the test compounds in complete growth medium.
-
Remove the old medium from the cell plates and add 100 µL of the medium containing the test compounds or vehicle control.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of AlamarBlue™ reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure fluorescence with an excitation of ~560 nm and an emission of ~590 nm using a plate reader.
-
Calculate the percent cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) value.
Western Blot Analysis for Target Engagement
Principle: This technique is used to confirm that the inhibitor is hitting its intended target within the cell. It measures the levels of phosphorylated HER2 (p-HER2) and downstream signaling proteins like phosphorylated AKT (p-AKT) and phosphorylated ERK (p-ERK).[7][18]
Materials:
-
HER2-positive cell line (e.g., SK-BR-3)
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)[7]
-
Primary antibodies: anti-p-HER2 (Tyr1248), anti-HER2 (total), anti-p-AKT (Ser473), anti-AKT (total), anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2 (total), and a loading control (e.g., anti-GAPDH or anti-β-actin).[19][20]
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagent
Protocol:
-
Seed SK-BR-3 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.[7]
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[7]
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[7]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[19]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL reagent and an imaging system.[7]
-
Quantify the band intensities to determine the effect of the compound on protein phosphorylation.
Data Interpretation and SAR Analysis
The data generated from these assays will allow for a comprehensive evaluation of the structure-activity relationships.
Data Presentation:
| Compound ID | R1 Group | R2 Group | HER2 IC50 (nM) | SK-BR-3 GI50 (nM) | MCF-7 GI50 (nM) | Selectivity Index (MCF-7/SK-BR-3) |
| HER2-IN-946 | -H | -Cl | 150 | 300 | >10,000 | >33 |
| Analog-1 | -CH3 | -Cl | 75 | 150 | >10,000 | >67 |
| Analog-2 | -H | -F | 200 | 450 | >10,000 | >22 |
| Analog-3 | -H | -OCH3 | 500 | 1200 | >10,000 | >8 |
Interpretation:
-
Potency: A lower IC50 or GI50 value indicates a more potent compound. In the hypothetical data above, the addition of a methyl group at the R1 position (Analog-1) improved potency compared to the parent compound.
-
Selectivity: The selectivity index, calculated by dividing the GI50 in the HER2-negative cell line by the GI50 in the HER2-positive cell line, provides a measure of the compound's specificity for HER2-driven cancer cells. A higher selectivity index is desirable.
-
Target Engagement: Western blot results should show a dose-dependent decrease in the phosphorylation of HER2, AKT, and ERK, confirming that the compound inhibits the intended signaling pathway.
By systematically analyzing how changes in the chemical structure affect these parameters, researchers can build a robust SAR model to guide the design of the next generation of inhibitors with improved drug-like properties.
Conclusion
A well-designed SAR study is a cornerstone of modern drug discovery. By combining rational compound design with a suite of robust biochemical and cell-based assays, researchers can efficiently navigate the complex process of lead optimization. The protocols and strategies outlined in this guide provide a solid framework for scientists working to develop the next generation of innovative and effective HER2-targeted therapies for cancer patients.
References
- New signaling pathway discovered in HER2-positive breast cancer, and two potentially powerful drug targets. (2015). Cold Spring Harbor Laboratory.
- Dedić Plavetić, N., et al. (2012). Role of HER2 signaling pathway in breast cancer: biology, detection and therapeutical implications. Periodicum Biologorum.
- Overview of the HER2 signaling pathway. (n.d.). ResearchGate.
- A Comprehensive Review of HER2 in Cancer Biology and Therapeutics. (2023). National Center for Biotechnology Information.
- HER2-driven breast cancer suppression by the JNK signaling pathway. (2018). Proceedings of the National Academy of Sciences.
- HER2 Kinase Assay. (n.d.). Promega Corporation.
- Assay for Isolation of Inhibitors of Her2-Kinase Expression. (2010). National Center for Biotechnology Information.
- Application Note: Western Blot Protocol for Analyzing p-EGFR and p-HER2 Inhibition by Lapatinib. (2025). Benchchem.
- A Review on Anticancer Potential and Structure-Activity Relationships (SAR) of Novel EGFR/HER2 Inhibitors. (2025). PubMed.
- ErbB2 (HER2) Human RTK Kinase Enzymatic Radiometric LeadHunter Assay. (n.d.). Eurofins Discovery.
- HER2 Kinase Enzyme System Application Note. (2011). Promega Corporation.
- Predicted structure-activity relationship (SAR) of the discovered natural products for effective HER2 inhibition at the biochemical level. (n.d.). ResearchGate.
- Structure–Activity Relationship of HER2 Receptor Targeting Peptide and Its Derivatives in Targeted Tumor Therapy. (2020). MDPI.
- A Review on Anticancer Potential and Structure-Activity Relationships (SAR) of Novel EGFR/HER2 Inhibitors. (2025). Bentham Science.
- HTScan® HER2/ErbB2 Kinase Assay Kit. (n.d.). Cell Signaling Technology.
- Development and Analytical Validation of a BT474 Anti-Proliferation Assay Targeting HER2. (2025). ResearchGate.
- Selective Anti-Proliferation of HER2-Positive Breast Cancer Cells by Anthocyanins Identified by High-Throughput Screening. (2019). PLOS ONE.
- Structure-Activity Relationship (SAR) Studies. (n.d.). Oncodesign Services.
- HER2 expression in primary breast cancer tissues. (n.d.). ResearchGate.
- Selective Anti-Proliferation of HER2-Positive Breast Cancer Cells by Anthocyanins Identified by High-Throughput Screening. (2019). PLOS ONE.
- Insights into HER2 signaling from step-by-step optimization of anti-HER2 antibodies. (2015). National Center for Biotechnology Information.
- HER2/ErbB2 (29D8) Rabbit Monoclonal Antibody. (n.d.). Cell Signaling Technology.
- HER2/ErbB2 (M45) Antibody. (n.d.). Cell Signaling Technology.
- HER2-IN-9 | HER2 Inhibitor. (n.d.). MedChemExpress.
- Novel HER2 Inhibitor Offers Manageable Toxicity, Anti-Tumor Activity in Metastatic Breast Cancer. (2017). CancerNetwork.
- Isolation of Primary Breast Cancer Cells from HER2 Transgenic Mice. (2016). Bio-protocol.
- 1,4-Cyclohexanedimethanol-ethylene glycol-terephthalic acid copolymer. (n.d.). CAS Common Chemistry.
- Inhibition of HER2 signaling and breast cancer cell growth with a novel antibody targeting HER2 ECD III/IV. (2026). National Center for Biotechnology Information.
- 1,2-Benzenedicarboxylic acid, polymer with 1,3-diisocyanatomethylbenzene, 2,2-dimethyl-1,3-propanediol, hexanedioic acid, 1,6-hexanediol and alpha-hydro-omega-hydroxypoly(oxy-1,4-butanediyl). (n.d.). PubChem.
- Recent Advances in the Development and Clinical Use of HER2 Inhibitors in Non-Small Cell Lung Cancer. (2025). MDPI.
Sources
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. Inhibition of HER2 signaling and breast cancer cell growth with a novel antibody targeting HER2 ECD III/IV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. cancernetwork.com [cancernetwork.com]
- 5. researchgate.net [researchgate.net]
- 6. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. cshl.edu [cshl.edu]
- 9. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 10. benthamscience.com [benthamscience.com]
- 11. promega.com [promega.com]
- 12. HER2 Kinase Enzyme System Application Note [promega.de]
- 13. HTScan® HER2/ErbB2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
- 15. Selective Anti-Proliferation of HER2-Positive Breast Cancer Cells by Anthocyanins Identified by High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assay for Isolation of Inhibitors of Her2-Kinase Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Insights into HER2 signaling from step-by-step optimization of anti-HER2 antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. HER2/ErbB2 (29D8) Rabbit Monoclonal Antibody (#2165) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 20. HER2/ErbB2 (M45) Antibody (#3250) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
Heterocycle formation using 4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine
An Application Guide to the Synthesis of Bio-active Heterocycles from 4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine
Introduction: The Strategic Value of a Privileged Core Structure
In the landscape of modern drug discovery, the assembly of complex molecular architectures from versatile, pre-functionalized building blocks is a cornerstone of efficient lead generation and optimization. 4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine is one such strategic precursor. Its diaryl ether scaffold, decorated with a reactive primary amine and halogen substituents, presents a unique combination of structural rigidity, conformational flexibility, and tunable physicochemical properties. The presence of chlorine and fluorine atoms is particularly noteworthy, as these halogens can significantly enhance metabolic stability, membrane permeability, and binding affinity through specific interactions with biological targets.[1][2]
This guide provides researchers, medicinal chemists, and drug development professionals with a detailed exploration of the synthetic utility of 4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine as a starting material for the construction of diverse, high-value heterocyclic systems. We will move beyond simple procedural lists to explain the underlying chemical principles, offering field-proven insights into reaction mechanisms and protocol optimization. The protocols described herein are designed to be self-validating, providing a robust foundation for laboratory application.
Reactivity Profile of the Core Moiety
Understanding the intrinsic electronic and steric properties of 4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine is critical to predicting its reactivity and strategically planning synthetic routes.
-
Primary Arylamine (-NH₂): This is the principal reactive center of the molecule. As a potent nucleophile and a weak base, it is the initiation point for cyclization cascades, condensation reactions, and N-arylations. Its reactivity is modulated by the electronic character of the rest of the molecule.
-
Methyl Group (-CH₃): Positioned ortho to the amine, this electron-donating group slightly increases the nucleophilicity of the amine and the adjacent aromatic carbon. It also provides steric influence that can direct the regioselectivity of cyclization reactions.
-
Diaryl Ether Linkage (-O-): This bond imparts significant conformational flexibility, allowing the two aromatic rings to adopt various spatial orientations. However, it is generally stable under the conditions used for forming most heterocyclic rings.
-
Halogen Substituents (-Cl, -F): The 3-chloro and 4-fluoro substituents on the distal phenoxy ring are electron-withdrawing. They serve primarily as molecular recognition elements and modulators of lipophilicity and metabolic stability rather than direct participants in the primary cyclization reactions.
Synthetic Pathways to Key Heterocyclic Scaffolds
The true synthetic power of 4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine is realized in its conversion to fused heterocyclic systems, which are ubiquitous in pharmacology. The following sections detail protocols for accessing several of these important classes.
Workflow Overview: From Amine to Heterocycle
The following diagram illustrates the divergent synthetic potential of the starting amine, leading to a variety of important heterocyclic cores.
Caption: Divergent synthetic pathways from the core amine.
Synthesis of Substituted Quinolines via Skraup Synthesis
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antimalarial, anticancer, and antibacterial agents. The Skraup synthesis is a classic and robust method for constructing this ring system directly from an arylamine.[3][4][5]
Principle & Mechanism: The reaction proceeds through the dehydration of glycerol by concentrated sulfuric acid to form acrolein, a highly reactive α,β-unsaturated aldehyde.[5] The arylamine then undergoes a conjugate (Michael) addition to the acrolein. Subsequent acid-catalyzed cyclization and dehydration yield a 1,2-dihydroquinoline intermediate, which is finally oxidized to the aromatic quinoline product.[5]
Materials:
-
4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine: 1 equivalent
-
Glycerol: 3-4 equivalents
-
Concentrated Sulfuric Acid (H₂SO₄): 2-3 equivalents
-
Nitrobenzene (or an alternative oxidizing agent like arsenic acid): Serves as both solvent and oxidant
-
Ferrous Sulfate (FeSO₄): Moderator to control the reaction's exothermicity
Procedure:
-
Safety First: This reaction is highly exothermic and evolves toxic fumes. It MUST be performed in a high-efficiency fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.
-
Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine (e.g., 26.7 g, 0.1 mol), glycerol (e.g., 27.6 g, 0.3 mol), nitrobenzene (e.g., 25 mL), and a small amount of ferrous sulfate (e.g., 1 g).
-
Acid Addition: Begin vigorous stirring and slowly add concentrated sulfuric acid (e.g., 30 mL) dropwise through the dropping funnel. The rate of addition must be carefully controlled to keep the temperature below 120°C. An ice-water bath may be necessary for cooling.
-
Heating and Reflux: Once the acid addition is complete, heat the mixture gently using a heating mantle. The reaction will become self-sustaining and begin to boil.[5] Remove the external heat source and allow the reaction to proceed under its own exotherm. Once the initial vigorous reaction subsides, heat the mixture to reflux (approx. 150-160°C) for 3-4 hours.
-
Work-up and Isolation:
-
Allow the mixture to cool to below 100°C and then carefully dilute it with water (e.g., 500 mL).
-
Transfer the mixture to a large beaker and carefully neutralize it with a concentrated sodium hydroxide (NaOH) solution until strongly alkaline (pH > 10). This step is also highly exothermic.
-
Perform steam distillation to isolate the crude product. Unreacted nitrobenzene will distill first, followed by the quinoline product.
-
Extract the aqueous distillate with dichloromethane or ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Causality and Insights:
-
Why Ferrous Sulfate? The reaction between glycerol and sulfuric acid can be violently exothermic. Ferrous sulfate acts as a moderator, ensuring a smoother, more controlled reaction.[5]
-
Choice of Oxidant: While nitrobenzene is traditional, it can be difficult to remove. Alternative oxidants like arsenic acid or iron(III) chloride can be used, though they present their own toxicity and disposal challenges.
Synthesis of Substituted Indoles via Bischler-Möhlau Synthesis
The indole nucleus is arguably one of the most important heterocyclic motifs in drug discovery, present in neurotransmitters (serotonin), anti-inflammatory drugs (indomethacin), and anticancer agents. The Bischler-Möhlau synthesis provides a direct route to 2-arylindoles from an arylamine and an α-haloketone.[6][7]
Principle & Mechanism: The reaction mechanism is surprisingly complex. It is believed to initiate with the N-alkylation of two molecules of the arylamine by the α-bromoacetophenone to form a key intermediate.[8][9] Subsequent intramolecular electrophilic cyclization, followed by aromatization and tautomerization, yields the final 2-arylindole product.[8] This reaction often requires harsh thermal conditions, though milder microwave-assisted methods have been developed.[8]
Materials:
-
4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine: 3-4 equivalents (serves as reactant and solvent)
-
2-Bromoacetophenone (or other α-bromoarylketone): 1 equivalent
-
High-boiling point solvent (optional, e.g., diphenyl ether)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine (e.g., 80.1 g, 0.3 mol) and 2-bromoacetophenone (e.g., 19.9 g, 0.1 mol).
-
Thermal Reaction: Heat the mixture to a high temperature (typically 180-240°C) with stirring for 4-6 hours. The reaction progress can be monitored by TLC.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature. The mixture will likely solidify.
-
Treat the solid mass with a mixture of ethanol and concentrated hydrochloric acid to precipitate the hydrochloride salt of the excess starting amine.
-
Filter the mixture and wash the solid with cold ethanol.
-
The filtrate contains the indole product. Neutralize the filtrate with an aqueous base (e.g., sodium carbonate solution) and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification: The crude product is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-arylindole.
Causality and Insights:
-
Excess Amine: The use of excess arylamine is crucial; it acts as both a nucleophile and a base to neutralize the HBr generated during the reaction, and often serves as the solvent.[6][8]
-
Harsh Conditions: The high temperatures required are a known drawback of this classic synthesis. For sensitive substrates, exploring microwave-assisted protocols or the use of a Lewis acid catalyst (e.g., ZnCl₂) might provide a milder alternative.[7][8]
Synthesis of Substituted Phenothiazines via Thionation
Phenothiazines are a class of sulfur- and nitrogen-containing heterocycles known for their antipsychotic and antihistaminic properties.[10] The most direct synthesis involves the thionation (cyclization with sulfur) of a diarylamine.
Principle & Mechanism: The reaction involves the fusion of a diarylamine with elemental sulfur at high temperatures.[11] An iodine catalyst is typically used to facilitate the reaction, which proceeds via electrophilic thionation followed by cyclization and elimination of hydrogen sulfide (H₂S).[12]
Note: The starting material, 4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine, is a diaryl ether amine. To synthesize a phenothiazine, it must first be converted to a diarylamine. This protocol assumes the precedent synthesis of the corresponding N-aryl derivative, N-(aryl)-4-(3-chloro-4-fluorophenoxy)-3-methylaniline .
Materials:
-
N-(aryl)-4-(3-chloro-4-fluorophenoxy)-3-methylaniline: 1 equivalent
-
Elemental Sulfur (S₈): 2 equivalents
-
Iodine (I₂): Catalytic amount (e.g., 0.1 equivalents)
Procedure:
-
Safety First: This reaction generates hydrogen sulfide (H₂S), a highly toxic and flammable gas with the smell of rotten eggs. The reaction must be performed in a well-ventilated fume hood, and a base trap (e.g., a bubbler with NaOH solution) should be connected to the top of the condenser.
-
Reaction Setup: In a round-bottom flask, thoroughly mix the diarylamine (1 eq), sulfur (2 eq), and a catalytic amount of iodine.[11]
-
Heating: Heat the mixture in an oil bath. The reaction typically initiates between 140-160°C, with the evolution of H₂S gas.[11]
-
Reaction Maintenance: Maintain the temperature for 1-2 hours, or until the evolution of H₂S ceases.
-
Work-up and Isolation:
-
Cool the reaction melt.
-
Grind the solid and extract it with hot ethanol or toluene to dissolve the product and separate it from unreacted sulfur and inorganic byproducts.
-
Filter the hot solution and allow it to cool, which should induce crystallization of the phenothiazine product.
-
-
Purification: Recrystallize the crude product from a suitable solvent like ethanol or xylene to obtain the pure phenothiazine derivative.
Causality and Insights:
-
Role of Iodine: Iodine acts as a catalyst, likely by forming a sulfur-iodine species that is a more potent electrophile for the initial attack on the aromatic ring.[12]
-
Regioselectivity: The cyclization will occur at an activated ortho position on one of the aryl rings. The substitution pattern on the diarylamine precursor will dictate the final regiochemical outcome.
Summary of Synthetic Transformations
| Heterocycle Class | Key Reagents | Named Reaction | Core Transformation |
| Quinoline | Glycerol, H₂SO₄, Oxidizing Agent | Skraup Synthesis | Annulation of a pyridine ring onto the aniline core. |
| Indole | α-Bromoacetophenone, Excess Amine | Bischler-Möhlau | Formation of a pyrrole ring fused to the aniline. |
| Phenothiazine | Elemental Sulfur, Iodine (catalyst) | Thionation/Cyclization | Fusion of a sulfur-containing central ring. |
Conclusion
4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine is a demonstrably valuable and versatile platform for the synthesis of complex, biologically relevant heterocycles. By leveraging classic named reactions such as the Skraup, Bischler-Möhlau, and thionation cyclizations, chemists can efficiently access diverse molecular scaffolds from a single, advanced intermediate. The protocols and insights provided in this guide are intended to empower researchers to harness the full synthetic potential of this privileged building block in their drug discovery and development endeavors. Further exploration into modern catalytic and flow chemistry methods will undoubtedly expand the synthetic repertoire available for this and related core structures.
References
-
Bischler-Möhlau indole synthesis. (n.d.). chemeurope.com. Retrieved from [Link]
-
Pictet–Spengler reaction. (n.d.). In Wikipedia. Retrieved from [Link]
-
Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Bischler–Möhlau indole synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
-
An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. (2016). ACS Combinatorial Science. Retrieved from [Link]
-
Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. (n.d.). RSC Publishing. Retrieved from [Link]
-
Telescoped continuous flow synthesis of benzimidazoles from o-phenylenediamines and carboxylic acids. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]
-
Pictet-Spengler Reaction - Common Conditions. (n.d.). organic-chemistry.org. Retrieved from [Link]
-
Synthesis of phenothiazine derivatives for antioxidant studies. (n.d.). DTIC. Retrieved from [Link]
-
Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Green Synthesis of Quinoline and Its Derivatives. (2025). International Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. (2015). PubMed. Retrieved from [Link]
-
Pictet-Spengler Reaction. (2021). J&K Scientific LLC. Retrieved from [Link]
-
Chemical Reaction Kinetics of the Pictet-Spengler Reaction. (n.d.). Digital Commons@DePaul. Retrieved from [Link]
-
Indoles. (n.d.). Retrieved from [Link]
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2025). MDPI. Retrieved from [Link]
-
Bischler Indole Synthesis. (2016). ResearchGate. Retrieved from [Link]
-
Fischer indole synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
-
Visible-Light-Driven Fischer-Type Indole Synthesis: Direct Synthesis of 2‑Phosphinoylindoles from Anilines. (2025). Figshare. Retrieved from [Link]
-
Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal-free conditions. (2013). ResearchGate. Retrieved from [Link]
-
Why Do Some Fischer Indolizations Fail?. (n.d.). PMC - NIH. Retrieved from [Link]
-
Fischer indole synthesis applied to the total synthesis of natural products. (2017). RSC Publishing. Retrieved from [Link]
-
Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review. (2025). Bentham Science. Retrieved from [Link]
-
Practical Methodologies for the Synthesis of Indoles. (2006). Chemical Reviews (ACS Publications). Retrieved from [Link]
-
Preparation of Phenothiazine. (n.d.). CUTM Courseware. Retrieved from [Link]
-
Three-component selective synthesis of phenothiazines and bis-phenothiazines under metal-free conditions. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PMC. Retrieved from [Link]
-
A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. (2023). PMC. Retrieved from [Link]
-
Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone. (2025). ResearchGate. Retrieved from [Link]
- Process for the preparation of n-[4-[(3-chloro-4-fluoro phenyl) amino]-7-[[(3s)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4- (dimethyl amino)-(2e)-2-butenamide (2z)-2-butenedioate (1 :2). (n.d.). Google Patents.
-
Leveraging the 3-Chloro-4-fluorophenyl Motif to Identify Inhibitors of Tyrosinase from Agaricus bisporus. (n.d.). PMC. Retrieved from [Link]
-
7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). (2025). MDPI. Retrieved from [Link]
-
The synthesis of new heterocycles using 2-(4-Chloro-1,3-dihydro-3,3,7- trimethyl-2H-indol-2-ylidene) propanedial. (2014). Mendeley. Retrieved from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). MDPI. Retrieved from [Link]
-
HETEROCYCLES, Vol. (2005). Semantic Scholar. Retrieved from [Link]
-
Access to Substituted Tricyclic Heteroarenes by an Oxidative Cyclization Reaction and Their Antifungal Performance. (2025). PMC. Retrieved from [Link]
-
SYNTHESIS OF ALKALOIDS USING RADICAL CYCLIZATIONS. (2012). LOCKSS. Retrieved from [Link]
Sources
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 9. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eurekaselect.com [eurekaselect.com]
- 11. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 12. apps.dtic.mil [apps.dtic.mil]
Troubleshooting & Optimization
Preventing oxidation of 3-methyl-4-phenoxyaniline during storage
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the handling and storage of 3-methyl-4-phenoxyaniline. This guide is designed to provide in-depth technical assistance to professionals who are utilizing this compound in their research and development activities. As a substituted aniline, 3-methyl-4-phenoxyaniline is susceptible to oxidative degradation, which can compromise sample integrity, impact experimental outcomes, and lead to the formation of impurities. This document offers a series of troubleshooting guides and frequently asked questions (FAQs) to help you proactively prevent and address oxidation during storage.
Understanding the Challenge: The Oxidation of Aromatic Amines
Anilines, or amino benzenes, are aromatic amines that are prone to oxidation.[1] This is due to the electron-rich nature of the amino group, which makes the molecule susceptible to attack by oxidizing agents, including atmospheric oxygen.[1] The oxidation process is often accelerated by exposure to light, heat, and the presence of metal ions.[2] For 3-methyl-4-phenoxyaniline, this degradation can manifest as a noticeable change in color, typically from a white or off-white solid to a darker brown or reddish hue, indicating the formation of colored oxidation products.[2]
The general mechanism for the oxidation of anilines involves the formation of radical cations, which can then undergo a series of reactions, including dimerization and polymerization, to form a complex mixture of colored impurities.[3]
Frequently Asked Questions (FAQs)
Q1: My previously white 3-methyl-4-phenoxyaniline has turned brown upon storage. What is the cause of this discoloration?
A1: The discoloration of your 3-methyl-4-phenoxyaniline is a strong indicator of oxidation.[2] Aromatic amines are sensitive to air and light, leading to the formation of colored impurities.[2] This process can be exacerbated by improper storage conditions, such as exposure to ambient air, high temperatures, or direct sunlight.
Q2: What are the ideal storage conditions to prevent the oxidation of 3-methyl-4-phenoxyaniline?
A2: To maintain the integrity of 3-methyl-4-phenoxyaniline, it should be stored in a cool, dark, and dry place.[4] The container should be tightly sealed to minimize exposure to atmospheric oxygen.[4] For long-term storage or for high-purity applications, storage under an inert atmosphere, such as nitrogen or argon, is highly recommended.[5]
Q3: Can I use an antioxidant to stabilize my 3-methyl-4-phenoxyaniline? If so, what type is recommended?
A3: Yes, the use of an antioxidant can be an effective strategy to inhibit oxidation. Aromatic amine antioxidants and hindered phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), are commonly used as radical scavengers to prevent the degradation of organic compounds.[6][7] For a solid compound like 3-methyl-4-phenoxyaniline, adding a small amount of a suitable antioxidant can significantly extend its shelf life.
Q4: How can I confirm if my 3-methyl-4-phenoxyaniline has degraded and what is the level of impurity?
A4: The purity of your 3-methyl-4-phenoxyaniline can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[8] A stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for quantification of the impurities.[9]
Troubleshooting Guides
Issue 1: Observable Discoloration of the Solid Compound
This is the most common sign of oxidation. The troubleshooting workflow below will guide you through assessment and mitigation.
Caption: Decision workflow for addressing discolored 3-methyl-4-phenoxyaniline.
Issue 2: Inconsistent Experimental Results
If you are observing variability in your experimental outcomes, it could be due to the degradation of your 3-methyl-4-phenoxyaniline starting material.
-
Action: Immediately perform a purity analysis on your current stock of 3-methyl-4-phenoxyaniline using a validated analytical method.
-
Action: If degradation is confirmed, acquire a new, high-purity batch of the compound.
-
Action: Implement the recommended storage protocols outlined in this guide for the new batch to ensure its stability for future experiments.
Experimental Protocols
Protocol 1: Inert Atmosphere Storage of 3-Methyl-4-phenoxyaniline
This protocol describes the process of creating an inert atmosphere within a storage container for 3-methyl-4-phenoxyaniline to prevent oxidation.
Materials:
-
Container of 3-methyl-4-phenoxyaniline
-
A larger outer container with a sealable lid (e.g., a desiccator or a sealable bag)
-
Source of inert gas (Nitrogen or Argon) with a regulator and tubing
-
Vacuum source (optional, for vacuum purging)
Procedure: Dilution Purging
-
Place the opened container of 3-methyl-4-phenoxyaniline inside the larger outer container.
-
Insert the tubing from the inert gas source into the outer container, ensuring the outlet is positioned away from the opening of the inner container to avoid disturbing the solid.
-
Gently introduce the inert gas into the outer container for a few minutes to displace the air.[10]
-
While the inert gas is still flowing, seal the outer container.
-
Turn off the inert gas supply.
-
Store the container in a cool, dark place.
Caption: Workflow for inert atmosphere storage using dilution purging.
Protocol 2: Preparation of an Antioxidant Stock Solution for Stabilization
This protocol provides a general method for preparing a stock solution of a phenolic antioxidant like BHT, which can be added to solutions of 3-methyl-4-phenoxyaniline to prevent oxidation.
Materials:
-
Butylated Hydroxytoluene (BHT) or another suitable antioxidant
-
Anhydrous solvent compatible with your experimental system (e.g., ethanol, isopropanol)
-
Volumetric flask
-
Analytical balance
Procedure:
-
Calculate the desired concentration: A typical stock solution concentration is 1-10 mg/mL.
-
Weigh the antioxidant: Accurately weigh the required amount of BHT using an analytical balance.
-
Dissolve the antioxidant: Transfer the weighed BHT into the volumetric flask. Add a portion of the solvent and swirl to dissolve.
-
Bring to volume: Once the BHT is fully dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Mix thoroughly: Cap the flask and invert it several times to ensure a homogenous solution.
-
Storage: Store the antioxidant stock solution in a tightly sealed, light-resistant container in a cool, dark place.
Note: The final concentration of the antioxidant in your experimental solution should be optimized, but a common starting point is in the range of 0.01-0.1% (w/v).
Protocol 3: Quality Control by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general approach for developing an HPLC method to assess the purity of 3-methyl-4-phenoxyaniline. Method development and validation are crucial for accurate results.[11]
Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is often effective for separating aromatic compounds.
-
Detection: UV detection at a wavelength where 3-methyl-4-phenoxyaniline has significant absorbance.
-
Sample Preparation: Dissolve a known amount of the compound in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.
Procedure:
-
Prepare a standard solution of high-purity 3-methyl-4-phenoxyaniline and a sample solution of the material to be tested.
-
Inject the standard and sample solutions into the HPLC system.
-
Analyze the resulting chromatograms. The purity of the sample can be determined by comparing the peak area of the main component to the total area of all peaks.
Forced Degradation Study for Method Validation:
To ensure your HPLC method is "stability-indicating," a forced degradation study should be performed.[12] This involves intentionally degrading a sample of 3-methyl-4-phenoxyaniline under various stress conditions (e.g., acidic, basic, oxidative, photolytic, thermal) to generate degradation products.[13] The HPLC method should then be able to resolve the main peak from all the degradation product peaks.
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M HCl, heat at 60-80°C |
| Base Hydrolysis | 0.1 M NaOH, heat at 60-80°C |
| Oxidation | 3% H₂O₂, room temperature |
| Photolytic | Exposure to UV and visible light |
| Thermal | Dry heat at elevated temperatures |
Summary of Best Practices
| Category | Recommendation | Rationale |
| Storage | Store in a tightly sealed, amber glass container in a cool, dark, and dry place. For long-term storage, use an inert atmosphere (N₂ or Ar). | Minimizes exposure to oxygen, light, moisture, and heat, which are key drivers of oxidation.[4] |
| Handling | Handle the compound in a well-ventilated area, avoiding prolonged exposure to ambient air. Promptly reseal the container after use. | Reduces the opportunity for atmospheric oxygen to initiate the oxidation process. |
| Additives | For solutions, consider adding a small amount of a phenolic antioxidant like BHT (e.g., 0.01-0.1%). | Antioxidants act as radical scavengers, interrupting the oxidation chain reaction.[6][7] |
| Quality Control | Periodically check the purity of stored material using a stability-indicating HPLC method, especially if discoloration is observed. | Ensures the integrity of the compound before use in critical applications and allows for tracking of degradation over time.[8] |
By implementing these proactive measures, you can significantly reduce the risk of oxidative degradation of your 3-methyl-4-phenoxyaniline, ensuring the reliability and reproducibility of your experimental results.
References
-
SCUD Procedure CONST004 – Purging with Gas, Air, or Inert Gas. (n.d.). Retrieved from [Link]
-
Properly Purge and Inert Storage Vessels. (n.d.). AIChE. Retrieved from [Link]
-
Antioxidant - FAMIC. (n.d.). Retrieved from [Link]
-
Ma, R., He, L.-N., Song, Q.-W., Zhou, Y.-B., & Liu, K.-X. (n.d.). Efficient hydrogenation of imines over Fe and ZnO powder in self-neutralization acidic CO2/H2O system. Royal Society of Chemistry. Retrieved from [Link]
- Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Analytical & Pharmaceutical Research, 8(1).
-
Stock Solution Preparation Guide. (n.d.). Scribd. Retrieved from [Link]
-
Protection and safety: Inerting in chemical processes. (n.d.). Linde Gas Therapeutics. Retrieved from [Link]
- Al-Malaika, S., & Suhartono, A. (2020). Identification of In Vitro Metabolites of Synthetic Phenolic Antioxidants BHT, BHA, and TBHQ by LC-HRMS/MS. Metabolites, 10(12), 513.
-
Stock Solutions. (n.d.). Retrieved from [Link]
-
Inerting, purging, sparging, pressure transfer in pharma/biotech. (n.d.). Linde Gas. Retrieved from [Link]
- Jukic, I., Kolobarić, N., Drenjančević, M., & Jukić, V. (2021). Influence of Synthetic Antioxidants Used in Food Technology on the Bioavailability and Metabolism of Lipids - In Vitro Studies. Antioxidants, 10(11), 1843.
- Schmidt, A. S. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5).
- Çapan, A., Özdemir, N., & Ülküseven, B. (2019). Ru(III) complexes of phenoxy-imine ligands: Synthesis, characterisation and testing as oxidation catalysts. Journal of the Chemical Society of Pakistan, 41(5), 758-766.
- Evaluating Inert Gas Purging Methods for Effectiveness. (2026, February 12).
-
Stock Solution Preparation. (n.d.). NIMC. Retrieved from [Link]
- Kładna, A., Berczyński, P., Kruk, I., & Michalska, T. (2004). The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence.
- Sutar, S. V., Yeligar, V. C., & Patil, S. S. (2019). A review: Stability indicating forced degradation studies. Research Journal of Pharmacy and Technology, 12(2), 885-890.
- Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., ... & Zelesky, T. (2007). Pharmaceutical forced degradation studies with regulatory consideration. In Pharmaceutical Stress Testing (pp. 1-46). CRC Press.
-
Supporting Information. (n.d.). MPG.PuRe. Retrieved from [Link]
-
BHA & BHT Synthetic Antioxidants in Food & Nutrition. (n.d.). Periodical by Knowde. Retrieved from [Link]
-
Andrea's Help Sheet on Preparing Solutions. (n.d.). Retrieved from [Link]
- Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability indicating forced degradation studies. Research Journal of Pharmacy and Technology, 5(1), 1-10.
- Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (n.d.). ICH.
- Stability testing of existing active substances and related finished products. (2023, July 13). European Medicines Agency.
- A Validated Reverse Phase HPLC Technique for the Determination of T
- Technical Support Center: Purification of Substituted Anilines. (n.d.). Benchchem.
- Exploring the Mechanisms of the Antioxidants BHA, BHT, and TBHQ in Hepatotoxicity, Nephrotoxicity, and Neurotoxicity from the Perspective of Network Toxicology. (2025, March 21). MDPI.
- SAFETY DATA SHEET. (2010, November 24). Fisher Scientific.
- 4-Phenoxyaniline(139-59-3) 1H NMR spectrum. (n.d.). ChemicalBook.
- 72920-03-7 | N-Methyl-4-phenoxyaniline. (n.d.). ChemScene.
- Solubility of 3-Methyl-4-(pyridin-4-yl)aniline in Organic Solvents: An In-depth Technical Guide. (n.d.). Benchchem.
- Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine male
- Sivaranjini, T., et al. (2014). Spectroscopic (FT-IR, FT-Raman and NMR) and computational studies on 3-methoxyaniline. Journal of Molecular Structure, 1056–1057, 176–188.
- Chemical Comp
- Application Note: High-Throughput Purity Analysis of 3-Methyl-4-(pyridin-4-yl)aniline Using Liquid Chromatography-Mass Spectrometry (LC- MS). (n.d.). Benchchem.
- Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability testing of pharmaceutical products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.).
- Reddy, P. P., et al. (2011).
- Impurity profiling and HPLC methods for drug quality compliance. (2025, September 22). AMSbiopharma.
- 3-Phenoxyaniline 98 3586-12-7. (n.d.). Sigma-Aldrich.
- Bajaj, S., Singla, D., & Sakhuja, N. (2014). Development of stability indicating studies for pharmaceutical products: an innovative step. World Journal of Pharmacy and Pharmaceutical Sciences, 3(3), 159-165.
- Sethi, M. K., et al. (2022). A review on synthesis and characterization of impurities of various drugs. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 11(7), 1-15.
- Appendix K - Incompatible Chemicals. (n.d.). Environment, Health and Safety.
- CN102675133A - Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition. (n.d.).
Sources
- 1. Evaluating Inert Gas Purging Methods for Effectiveness [eureka.patsnap.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. nsmn1.uh.edu [nsmn1.uh.edu]
- 4. The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. linde-healthcare-elementar.de [linde-healthcare-elementar.de]
- 6. lib3.dss.go.th [lib3.dss.go.th]
- 7. BHA & BHT Synthetic Antioxidants in Food & Nutrition - Knowde [periodical.knowde.com]
- 8. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 9. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 10. Inerting, purging, sparging, pressure transfer in pharma/biotech | Linde [linde-gas.com]
- 11. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solubility of 4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine in Dimethyl Sulfoxide (DMSO). As a Senior Application Scientist, this guide provides in-depth troubleshooting, detailed protocols, and scientific explanations to help you achieve successful dissolution for your experiments.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving 4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine in DMSO. Is this expected?
A1: Yes, it is not uncommon for complex organic molecules such as 4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine, which has a halogenated aromatic structure, to exhibit limited solubility even in a powerful solvent like DMSO.[1][2] Factors such as the compound's crystalline structure, lipophilicity, and potential for strong intermolecular interactions can all contribute to poor solubility. Many compounds with high molecular weight and lipophilicity tend to have lower intrinsic aqueous and organic solubility.[2]
Q2: What is the maximum recommended concentration for a 4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine stock solution in DMSO?
Q3: My compound dissolved initially in DMSO, but then precipitated out of solution. What could be the cause?
A3: Precipitation from a DMSO stock solution can occur for several reasons:
-
Moisture Contamination: DMSO is highly hygroscopic and readily absorbs water from the atmosphere.[1] This increased water content can significantly decrease the solubility of hydrophobic compounds.[4][5]
-
Temperature Fluctuations: A drop in temperature can lead to the solution becoming supersaturated, causing the compound to precipitate.[6] The relatively high freezing point of DMSO (18.5 °C or 65.3 °F) means it can solidify at or near room temperature.[7]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can promote precipitation.[3][8] It is always recommended to aliquot stock solutions into single-use volumes.[1]
-
Compound Instability: Although less common in DMSO, some compounds can degrade over time, and the degradation products may be less soluble.[2][9]
Q4: Can I warm the solution to help dissolve my compound?
A4: Gentle warming can be an effective method to increase the solubility of a compound.[4] A water bath set to 37°C is often used.[1][3][6] However, it is critical to consider the thermal stability of your compound, as excessive heat can cause degradation.[1][9] It is recommended to perform a preliminary thermal stability assessment if you plan to use elevated temperatures routinely.
Q5: Is sonication a good method for dissolving this compound?
A5: Yes, sonication in a water bath is a common and effective technique to aid in the dissolution of poorly soluble compounds.[1][4] The high-frequency sound waves create cavitation bubbles that can help to break up solid particles and enhance solvation.[10]
Troubleshooting Guide: Step-by-Step Solutions
If you are experiencing issues with dissolving 4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine in DMSO, follow this systematic troubleshooting guide.
Issue 1: Compound Does Not Dissolve Upon Initial Addition of DMSO
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Insufficient Solvent Volume | Gradually add more DMSO in small increments while vortexing. | Increasing the solvent-to-solute ratio can overcome solubility limits. |
| Compound Purity/Form | Verify the purity of your compound. Amorphous forms are generally more soluble than highly crystalline forms.[4][10] | Impurities can affect solubility. The crystal lattice energy of a highly ordered solid must be overcome for dissolution to occur. |
| Poor Mixing | Ensure vigorous mixing by vortexing for several minutes.[1] | Adequate agitation is necessary to facilitate the interaction between the solvent and solute particles.[11] |
| Low Kinetic Energy | Gently warm the solution to 37°C in a water bath while mixing.[1][3][6] | Increasing the temperature provides the energy needed to break the crystal lattice and increases solvent-solute interactions.[4][12] |
| Aggregated Compound | Use sonication in a water bath for 5-10 minute intervals.[1][4] | Sonication helps to break apart compound aggregates, increasing the surface area available for solvation. |
Issue 2: Compound Precipitates After Dissolution or During Storage
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Water Contamination in DMSO | Use a fresh, unopened bottle of anhydrous or high-purity DMSO.[4] Store DMSO properly with the cap tightly sealed to prevent moisture absorption.[1] | DMSO is hygroscopic, and absorbed water will decrease its solvating power for hydrophobic compounds.[4][5] |
| Supersaturated Solution | Prepare a new stock solution at a lower concentration. | The initial dissolution may have been kinetically favored, but the solution is thermodynamically unstable at that concentration. |
| Temperature Changes | If precipitation is observed upon cooling, gently warm the solution to redissolve before use.[3][6] Store stock solutions at a consistent temperature. | Solubility is often temperature-dependent. A decrease in temperature can lower the saturation point.[12] |
| Repeated Freeze-Thaw Cycles | Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.[1][3][8] | Each freeze-thaw cycle can provide an opportunity for the compound to nucleate and precipitate out of solution. |
Experimental Protocols
Protocol 1: Standard Dissolution of 4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine in DMSO
-
Preparation: Weigh the desired amount of 4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine in a sterile, conical microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to achieve the target concentration.
-
Initial Mixing: Vortex the tube vigorously for 2-3 minutes.[1]
-
Visual Inspection: Visually inspect the solution against a light source to check for any undissolved particles.
-
Assisted Dissolution (if necessary):
-
Final Inspection: Once the solution is clear, perform a final visual inspection.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, tightly sealed vials and store at -20°C or -80°C for long-term stability.[1][3]
Protocol 2: Determining Maximum Solubility (Kinetic Method)
This protocol provides a quick estimation of the kinetic solubility of your compound.
-
Prepare a High-Concentration Slurry: Add a known excess of the compound to a small volume of DMSO (e.g., 5-10 mg in 100 µL).
-
Equilibration: Vortex the slurry vigorously for 1-2 hours at a controlled temperature (e.g., 25°C).
-
Separation of Undissolved Solid: Centrifuge the sample at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved compound.
-
Supernatant Collection: Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Analysis: Determine the concentration of the compound in the supernatant using an appropriate analytical method such as HPLC-UV or NMR with an internal standard. This concentration represents the kinetic solubility under these conditions.
Visualizations
Troubleshooting Workflow for Dissolution Issues
Caption: A decision tree for troubleshooting initial dissolution problems.
Factors Affecting Compound Solubility in DMSO
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A novel approach to determine water content in DMSO for a compound collection repository - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. ziath.com [ziath.com]
- 11. ascendiacdmo.com [ascendiacdmo.com]
- 12. royalsocietypublishing.org [royalsocietypublishing.org]
Removing unreacted phenols from aniline intermediates
Technical Guide: Removing Unreacted Phenols from Aniline Intermediates
To: Research Scientists, Process Chemists, and Drug Development Teams From: Senior Application Scientist, Separation Sciences Division Subject: Protocol for the Purification of Aniline Derivatives from Phenolic Impurities
Executive Summary & Chemical Logic
The separation of unreacted phenols from aniline intermediates is a classic challenge in organic synthesis, often encountered after reduction of nitro-compounds or cross-coupling reactions. The separation relies on the amphoteric nature of the mixture:
-
Anilines (Product): Weakly basic (pKa of conjugate acid
4.6).[1] They remain neutral and organic-soluble at high pH. -
Phenols (Impurity): Weakly acidic (pKa
10). They deprotonate to form water-soluble phenolate salts at high pH.
The Core Strategy: By adjusting the aqueous phase to pH > 12 using a strong base (NaOH), we selectively ionize the phenol, forcing it into the aqueous waste stream while the neutral aniline remains in the organic phase.
Tier 1: Bulk Separation (Liquid-Liquid Extraction)
Objective: Removal of >95% of phenolic starting material from the crude reaction mixture.
Protocol 1.0: The "Basic Wash" Workflow
Prerequisites: The crude mixture must be dissolved in a water-immiscible solvent (e.g., Ethyl Acetate, Dichloromethane, or Diethyl Ether).
| Step | Action | Mechanism/Rationale |
| 1 | Dissolution | Dissolve crude aniline (containing phenol) in Ethyl Acetate (EtOAc) . Avoid Ether if safety protocols restrict peroxides. |
| 2 | The Base Wash | Wash the organic layer 2x with 1M NaOH (or 10% KOH). Ratio: 1:1 volume relative to organic layer. |
| 3 | The Brine Wash | Wash the organic layer 1x with Saturated NaCl (Brine). |
| 4 | Drying | Dry organic layer over Anhydrous |
| 5 | Concentration | Evaporate solvent under reduced pressure (Rotavap). |
ngcontent-ng-c2699131324="" class="ng-star-inserted">⚠️ Expert Warning (Amphoteric Substrates): If your aniline product contains acidic functional groups (e.g., Carboxylic acids, Sulfonamides) with pKa < 11, DO NOT use NaOH. They will co-extract with the phenol. * Alternative: Use column chromatography (See Tier 2).
Visualization: Extraction Logic Flow
Figure 1: Selective deprotonation strategy for separating neutral anilines from acidic phenols.
Tier 2: Polishing & Trace Removal (Chromatography)
Objective: Removal of trace phenol (<5%) and colored oxidation byproducts.
Q: My aniline streaks/tails on the TLC plate and column. How do I fix this? A: Anilines are basic and interact with the acidic silanol (Si-OH) groups on silica gel, causing "tailing."[2] You must neutralize the silica.[2]
Protocol 2.0: Base-Modified Silica Chromatography
-
Mobile Phase Preparation:
-
Choose your solvent system (e.g., Hexane:EtOAc 3:1).
-
The Modifier: Add 1% Triethylamine (TEA) or 1%
to the mobile phase [2]. -
Example: For 100mL eluent, mix 74mL Hexane, 25mL EtOAc, and 1mL TEA.
-
-
Column Pre-treatment:
-
Flush the column with the TEA-containing solvent before loading your sample. This deactivates the acidic sites on the silica.
-
-
Elution:
-
Run the column.[3] Phenols are generally more polar (lower Rf) than anilines in non-acidic systems and will elute later.
-
Q: Can I use recrystallization instead? A: Yes, for solid anilines.
-
Solvent System: Ethanol/Water or Toluene/Hexane.
-
Tip: If the product is dark (oxidized), add Activated Charcoal to the hot solution, stir for 5 mins, and filter hot through Celite before cooling [3].
Troubleshooting Center (FAQs)
Issue 1: The Dreaded Emulsion
Symptom: The organic and aqueous layers won't separate during the NaOH wash. Cause: Anilines and phenols can act as surfactants, especially at high pH. Immediate Fixes:
-
The Brine Shock: Add saturated NaCl solution. The increased ionic strength forces phase separation ("Salting Out").[4]
-
Filtration: Pass the emulsion through a pad of Celite or a loose plug of Glass Wool . This physically ruptures the emulsion bubbles [4].
-
Time & Gravity: If volume allows, transfer to a wider vessel to increase surface area.
Issue 2: Product Oxidation (Color Change)
Symptom: Aniline turns brown/red during drying or evaporation. Cause: Anilines are electron-rich and prone to air oxidation, accelerated by trace metals or light. Preventative Protocol:
-
Acid Salt Storage: If you don't need the free base immediately, convert the aniline to its HCl salt (add HCl in ether). The salt is oxidation-resistant and shelf-stable.
-
Inert Atmosphere: Perform the evaporation under Nitrogen (
) if possible.
Decision Tree: Troubleshooting Workflow
Figure 2: Rapid response decision tree for common purification anomalies.
References
-
Biotage. (2023). Tackling Emulsions Just Got Easier. Retrieved from [Link]
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (5th Ed.). Longman Scientific & Technical.
-
LCGC International. (2020). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]
Sources
Optimizing recrystallization of 4-(3-Chloro-4-fluorophenoxy)-3-methylaniline
Initiating Data Collection
I'm starting with broad Google searches to collect data on 4-(3-Chloro-4-fluorophenoxy)-3-methylaniline. I'm focusing on solubility in different solvents, melting point, and typical impurities to get a baseline understanding of the compound's properties. This initial stage is crucial for building a solid foundation of knowledge.
Analyzing Recrystallization Protocols
I'm now diving into recrystallization protocols. I am gathering details on solvent selection, temperature profiles, and potential challenges associated with 4-(3-Chloro-4-fluorophenoxy)-3-methylaniline. I'm also looking at similar aromatic amines to learn about oiling out, polymorphism, and impurity trapping. Next, I'll structure a technical support center with troubleshooting guides.
Developing Technical Support Center
I'm now formulating the technical support center, organizing the Q&A format, focusing on potential issues. I'm leveraging my data to anticipate problems researchers might face and craft detailed answers with scientific explanations. I'm focusing on "why" things happen, not just "how". I'm also preparing detailed protocols, including solvent screening and recrystallization methods, and summarizing quantitative data. Further, I'm working on visualizing the workflow and troubleshooting with diagrams using Graphviz DOT scripts. Finally, I will compile the reference list for the technical support guide.
Technical Support Center: Troubleshooting the Stability and Handling of CAS 946741-91-9 Under Acidic Conditions
Welcome to the Technical Support Center for CAS 946741-91-9 (chemically identified as1[1]). As a key pharmaceutical intermediate featuring a primary aniline moiety, a diaryl ether linkage, and a halogenated aromatic ring, its behavior in acidic environments requires precise handling. This guide synthesizes field-proven insights and fundamental chemical principles to help you troubleshoot degradation, yield loss, and isolation issues during your workflows.
Section 1: Core Principles of Stability (The "Why")
To master the handling of CAS 946741-91-9, you must understand the causality behind its reactivity under acidic conditions. The molecule's stability is governed by three primary factors:
-
Protonation & Partition Coefficient Shift: The primary amine is the most basic site on the molecule. Based on authoritative data for structurally analogous compounds like2[2] and3[3], the predicted pKa of CAS 946741-91-9 is approximately 4.6 to 4.8 . When the environmental pH drops below this threshold, the lipophilic free base rapidly converts into a highly hydrophilic anilinium salt.
-
Oxidation Susceptibility: Anilines are notoriously prone to auto-oxidation. While the protonated salt is less nucleophilic, the dynamic equilibrium in mildly acidic solutions leaves enough free base exposed to dissolved oxygen and trace transition metals, leading to the formation of colored quinone imines and azo oligomers[4].
-
Diaryl Ether Robustness: The ether linkage connecting the two aromatic rings is generally stable to mild Brønsted acids (e.g., HCl, TFA, AcOH). Cleavage only occurs under extreme thermodynamic stress (e.g., refluxing strong nucleophilic acids like HBr or HI).
Section 2: Troubleshooting FAQs
Q: My reaction mixture turns dark brown/black when left in an acidic solution overnight. What is happening?
A: This is a classic sign of oxidative degradation. Even in acidic media, the equilibrium concentration of the free aniline base is highly susceptible to auto-oxidation in the presence of dissolved oxygen (
Q: I am losing massive amounts of yield during the acidic aqueous workup. The product isn't extracting into the organic phase.
A: You are experiencing an acid-induced partition coefficient shift. Because the pKa of the aniline group is ~4.6[2], washing your organic layer with standard 1M HCl (pH ~0) quantitatively protonates the molecule into an anilinium salt. This salt is highly water-soluble and remains in the aqueous waste layer, bypassing your organic extraction entirely.
Actionable Solution: Always adjust the pH of your aqueous phase to > 7.5 using a mild base (e.g., saturated
Q: My LC-MS shows a mass corresponding to 3-chloro-4-fluorophenol. Is the acid cleaving my molecule?
A: Yes, but only if you are using extremely harsh conditions. While the diaryl ether linkage is robust to mild acids, subjecting the molecule to strong Brønsted acids (e.g., refluxing 48% HBr or HI) or strong Lewis acids (e.g.,
Section 3: Quantitative Physicochemical Profiling
The following table summarizes the predicted quantitative behavior of CAS 946741-91-9 across different pH environments to guide your solvent and buffer selections.
| pH Range | Dominant Species | Aqueous Solubility | Organic Solubility | Stability / Reactivity Profile |
| pH < 3.0 | Anilinium Salt (>98%) | High (>50 mg/mL) | Very Low | Stable if deoxygenated; prone to oxidation in ambient air. |
| pH 4.0 - 5.0 | Equilibrium Mixture | Moderate | Moderate | Buffer region (pKa ~4.6); phase separation issues likely during extraction. |
| pH > 7.0 | Free Base (>99%) | Very Low (<1 mg/mL) | High | Highly stable; ideal state for long-term storage and organic reactions. |
| Harsh Acid (e.g., 48% HBr) | Anilinium Salt | High | Low | High risk of diaryl ether cleavage yielding phenol derivatives. |
Section 4: Standard Operating Protocol (SOP)
Self-Validating Acid-Base Extraction of CAS 946741-91-9
Objective: To quantitatively isolate CAS 946741-91-9 from neutral or acidic impurities while preventing acid-catalyzed degradation.
-
Step 1: Initial Solubilization. Dissolve the crude reaction mixture containing CAS 946741-91-9 in ethyl acetate (EtOAc).
-
Step 2: Acidic Extraction (Protonation). Wash the organic layer with 1.0 M HCl (aq).
-
Causality: The free base protonates to form the anilinium chloride salt, migrating to the aqueous layer.
-
Self-Validation: Perform TLC (Thin Layer Chromatography) on the organic layer. The UV-active spot corresponding to the aniline must be completely absent, confirming quantitative transfer to the aqueous phase.
-
-
Step 3: Phase Separation. Isolate the aqueous layer. Discard the organic layer (which now contains non-basic impurities).
-
Step 4: Basification (Deprotonation). Slowly add saturated aqueous
to the aqueous layer while stirring until the pH reaches 7.5–8.0.-
Causality: The anilinium salt is deprotonated back to the lipophilic free base.
-
Self-Validation: The clear aqueous solution will become visibly turbid/cloudy as the free base precipitates. Verify the pH is strictly > 7.5 using pH indicator strips.
-
-
Step 5: Recovery Extraction. Extract the cloudy aqueous layer with fresh EtOAc (3x).
-
Step 6: Drying and Concentration. Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure at <40°C to yield the pure free base.
Section 5: Mechanistic Visualization
Mechanistic pathways of CAS 946741-91-9 under varying acidic conditions and environmental stressors.
References
- Sinfoo Biotech. "4-(3-chloro-4-fluorophenoxy)-3-methylphenylamine." sinfoobiotech.com,
- ChemicalBook. "4-Phenoxyaniline CAS#: 139-59-3." chemicalbook.com,
- National Center for Biotechnology Information. "m-Toluidine | C6H4CH3NH2 | CID 7934 - PubChem." nih.gov,
- Pavitt, Ania S., et al. "Oxidation Potentials of Phenols and Anilines: Correlation Analysis of Electrochemical and Theoretical Values." rsc.org,
Sources
Troubleshooting low conversion rates with bulky aniline nucleophiles
Welcome to the Technical Support Center for advanced cross-coupling methodologies. This guide is specifically engineered for researchers and drug development professionals struggling with low conversion rates when utilizing sterically demanding nucleophiles, such as 2,6-diisopropylaniline or 2,4,6-tri-tert-butylaniline, in palladium-catalyzed C–N bond formations (Buchwald-Hartwig aminations).
Below, we dissect the thermodynamic and kinetic barriers of these reactions, providing field-proven troubleshooting strategies, mechanistic insights, and validated protocols.
I. Diagnostic Workflow for Sterically Hindered Aminations
When a coupling reaction fails, the root cause usually lies in a kinetic bottleneck at either the transmetalation or reductive elimination step. Use the following diagnostic logic to isolate the point of failure.
Figure 1: Decision matrix for troubleshooting low-yielding bulky aniline cross-couplings.
II. Frequently Asked Questions (FAQs)
Q1: I am using standard Pd(PPh₃)₄, but my 2,6-diisopropylaniline is not coupling with my aryl bromide. What is the mechanistic failure point? A: The failure is due to severe steric hindrance preventing the amine from coordinating to the palladium center, stalling the transmetalation step[1]. Standard ligands like PPh₃ or dppf do not create the necessary coordinatively unsaturated, highly reactive Pd center. You must switch to bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands). For sterically hindered primary anilines, tBuBrettPhos or BrettPhos are the gold standards[2]. Their massive steric bulk forces the palladium into an active monoligated L-Pd(0) state and accelerates the rate-limiting reductive elimination step by physically "pushing" the coupled products off the metal[3].
Q2: My electrophile is an aryl iodide. I thought iodides were more reactive than bromides. Why is my conversion stalling at 10%? A: This is a classic case of iodide inhibition . While aryl iodides undergo oxidative addition faster than bromides, the resulting iodide anion strongly coordinates to the palladium center. In the sterically congested environment of a bulky aniline, the bulky amine cannot displace the tightly bound iodide, preventing transmetalation[4]. Furthermore, iodide can precipitate the Pd complex, forming stable, off-cycle Pd-I dimers that kill the catalytic cycle[5]. Solution: Switch your electrophile to an aryl bromide or aryl chloride (Reactivity order for Buchwald-Hartwig: ArBr > ArCl > ArI)[4].
Q3: I am using Pd(OAc)₂ and BrettPhos, but the reaction mixture turns black immediately, and I get no product. What went wrong? A: A rapid shift to a black precipitate indicates the formation of inactive "Palladium Black" (bulk Pd metal). Pd(OAc)₂ is a Pd(II) source that must be reduced in situ to the active Pd(0) species. With highly bulky ligands, this reduction is often inefficient, leading to a mismatch in the Ligand:Pd ratio and subsequent catalyst decomposition[5]. Solution: Abandon in situ catalyst generation. Use pre-formed Palladacycle Precatalysts (e.g., tBuBrettPhos Pd G3 or G4) . These ensure a perfect 1:1 Ligand-to-Palladium ratio and rapidly generate the active L-Pd(0) species upon mild activation by the base[3].
Q4: My substrate contains a base-sensitive ester, so I cannot use NaOtBu. What are my options for a bulky aniline? A: NaOtBu is the standard strong base required to deprotonate the hindered amine[2][5]. If you must avoid it, use LiHMDS (Lithium bis(trimethylsilyl)amide) , which is highly effective for bulky substrates and slightly more functional-group tolerant. Alternatively, use a highly active precatalyst (like the G3 series) combined with a weaker base like Cs₂CO₃ or K₃PO₄ , but be prepared to increase the reaction time (up to 24h) and temperature (100–110 °C)[1][2].
Q5: I have optimized the catalyst and base, but the reaction still fails. Are there alternative synthetic strategies? A: Yes. If the forward Buchwald-Hartwig amination fails due to insurmountable sterics, try Reversing the Polarity [5]. Instead of coupling a bulky aniline with an aryl halide, synthesize the bulky aryl halide (e.g., 2-bromo-1,3-diisopropylbenzene) and couple it with the less hindered aniline partner.
III. Ligand & Base Selection Matrix
To streamline your optimization, refer to the following quantitative compatibility matrix based on substrate classes and reaction conditions.
| Ligand / Precatalyst | Best For... | Incompatible With... | Recommended Base | Typical Temp (°C) |
| XPhos (Pd G3) | Standard primary/secondary amines | Extremely bulky anilines | NaOtBu, Cs₂CO₃ | 80 - 100 |
| BrettPhos (Pd G3) | Aryl amines, moderately hindered | Secondary aliphatic amines | NaOtBu, LHMDS | 90 - 110 |
| tBuBrettPhos (Pd G3) | Extremely bulky primary anilines | Unhindered primary amines | NaOtBu, LHMDS | 100 - 120 |
| RuPhos (Pd G3) | Secondary bulky amines / anilines | Base-sensitive groups (if using strong base) | LHMDS, K₃PO₄ | 85 - 110 |
IV. Mechanistic Pathway: The Steric Bottleneck
Understanding the catalytic cycle is crucial for troubleshooting. The diagram below highlights the "Steric Clash Zone" where bulky anilines typically fail, emphasizing why specialized ligands are required to lower the activation energy of this specific transition state.
Figure 2: Buchwald-Hartwig catalytic cycle highlighting the transmetalation bottleneck for bulky anilines.
V. Standard Operating Procedure (SOP): Coupling of a Bulky Aniline
This self-validating protocol utilizes a G3 precatalyst system to ensure reliable conversion of sterically hindered substrates[2].
Materials Required:
-
Aryl Bromide (1.0 equiv)
-
Bulky Aniline (e.g., 2,6-diisopropylaniline) (1.2 equiv)
-
tBuBrettPhos Pd G3 (2–5 mol%)
-
NaOtBu or LHMDS (1.4 equiv)
-
Anhydrous, degassed Toluene (0.1 M)
Step-by-Step Methodology:
-
Glovebox Preparation: In an inert atmosphere (nitrogen or argon glovebox), charge an oven-dried reaction vial equipped with a magnetic stir bar with the Aryl Bromide (1.0 equiv) and the Bulky Aniline (1.2 equiv).
-
Catalyst & Base Addition: Add tBuBrettPhos Pd G3 (2 mol%) and NaOtBu (1.4 equiv)[2]. Self-Validation Check: The solid mixture should appear uniform; avoid using clumped or discolored base, which indicates moisture contamination.
-
Solvent Addition: Add anhydrous, rigorously degassed toluene to achieve a 0.1 M concentration with respect to the aryl bromide[1].
-
Reaction Initiation: Seal the vial with a Teflon-lined septum cap, remove it from the glovebox, and transfer it to a pre-heated aluminum block at 100 °C. Stir vigorously (800+ rpm)[2]. Self-Validation Check: The solution should transition from a pale yellow to a deep red/orange homogeneous mixture. A rapid shift to black indicates catalyst death[5].
-
Monitoring: After 4 hours, sample 10 µL of the reaction mixture, dilute with LC-MS grade acetonitrile, filter through a celite plug, and analyze via LC-MS. If conversion is <50%, increase temperature to 110 °C and continue stirring for up to 24 hours[1].
-
Workup: Cool to room temperature. Quench carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure[1]. Purify via flash column chromatography.
VI. References
-
ACS Organometallics. On-Demand Access to Palladium Oxidative Addition Complexes (OACs) from a Stable Organopalladate Salt. [Link]
-
Reddit (r/Chempros). Brainstorming a Buchwald-Hartwig coupling.[Link]
Sources
Technical Support Center: Handling the Hygroscopic Nature of Aniline Hydrochloride Salts
Welcome to the Technical Support Center for handling aniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who work with this versatile but challenging compound. Aniline hydrochloride's hygroscopic nature—its tendency to readily absorb moisture from the atmosphere—can significantly impact experimental outcomes, from reaction yields to analytical reproducibility.[1][2][3] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to mitigate the challenges posed by this property.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and properties of aniline hydrochloride.
Q1: What makes aniline hydrochloride hygroscopic and why is this a problem?
Aniline hydrochloride is the salt formed from the reaction of aniline, a weak base, with hydrochloric acid. The presence of the charged anilinium ion and the chloride counter-ion facilitates strong interactions with polar water molecules in the air. This inherent property means the compound will readily absorb atmospheric moisture.[1][4]
The absorption of water can lead to several experimental issues:
-
Inaccurate Stoichiometry: The measured weight of the salt will include an unknown amount of water, leading to errors in molar calculations and incorrect reagent ratios.
-
Reaction Inhibition or Side Reactions: The presence of water can interfere with moisture-sensitive reactions, potentially quenching reagents or promoting unwanted side reactions, which ultimately lowers the yield and purity of the desired product.[5]
-
Physical State Changes: Moisture absorption can cause the crystalline powder to become clumpy or even deliquesce (dissolve in the absorbed water), making it difficult to handle and weigh accurately.[2]
-
Degradation: Aniline hydrochloride is also sensitive to air and light, and the presence of moisture can accelerate its degradation, often indicated by a darkening of the material.[6][7][8]
Q2: My aniline hydrochloride has turned a yellow/brown color. Is it still usable?
The discoloration of aniline hydrochloride from its typical white or off-white appearance to yellow or brown is a sign of oxidation and degradation.[1] While for some less sensitive applications a slight discoloration might not be critical, for high-purity work, such as in pharmaceutical development, using discolored aniline hydrochloride is not recommended. The impurities introduced through degradation can lead to unpredictable results, lower yields, and the formation of unwanted byproducts.[1]
Q3: What is the best way to store aniline hydrochloride to maintain its integrity?
Proper storage is the first line of defense against moisture absorption and degradation. Aniline hydrochloride should be stored in a tightly sealed container to minimize exposure to air.[1][9] For enhanced protection, especially for long-term storage or high-purity samples, consider the following:
-
Inert Atmosphere: Store the container inside a desiccator containing an active drying agent (e.g., silica gel, calcium sulfate).[10][11] For the highest level of protection, storage in a glovebox under an inert atmosphere (nitrogen or argon) is ideal.[1][12]
-
Cool and Dark Location: Keep the container in a cool, dry, and dark place to slow down potential degradation from heat and light.[1][7]
Q4: How can I dry aniline hydrochloride that has absorbed moisture?
Several methods can be used to dry aniline hydrochloride, with the choice depending on the required level of dryness and available equipment. A common and effective method is oven drying at 110-120°C.[10][13] However, to minimize the risk of discoloration due to oxidation at higher temperatures, drying in a vacuum oven at a lower temperature (e.g., 60-80°C) is a gentler and often preferred method.[10] For small-scale and very gentle drying, using a vacuum desiccator at room temperature is also a viable option.[10]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent Reaction Yields | Inaccurate weighing due to absorbed moisture, leading to incorrect stoichiometry. | 1. Dry the aniline hydrochloride thoroughly before use using one of the recommended protocols. 2. Handle and weigh the dried salt in a low-humidity environment, such as a glovebox or by working quickly and keeping the container sealed as much as possible.[2][9] |
| Reaction Fails or Proceeds Slowly | The presence of water is quenching moisture-sensitive reagents or catalysts. | 1. Ensure all reagents and solvents are anhydrous. 2. Dry the aniline hydrochloride immediately before use. 3. Conduct the reaction under an inert atmosphere (nitrogen or argon) using Schlenk techniques or in a glovebox.[14] |
| Formation of Unexpected Byproducts | 1. Degradation of the aniline hydrochloride due to improper storage. 2. Water-mediated side reactions. | 1. Use fresh, non-discolored aniline hydrochloride. If the purity is in doubt, consider recrystallization before drying.[1] 2. Implement rigorous drying and inert atmosphere techniques for the entire experimental setup. |
| Poor Reproducibility of Analytical Data (e.g., HPLC, NMR) | 1. Inaccurate sample preparation due to moisture content affecting the true concentration. 2. Degradation products interfering with the analysis. | 1. Dry the analytical standard before preparing solutions. 2. Prepare solutions in a controlled, low-humidity environment if possible. 3. Use fresh, high-purity aniline hydrochloride for preparing standards. |
| Material is Clumped and Difficult to Handle | Significant moisture absorption from the atmosphere. | 1. Gently grind the material with a mortar and pestle to break up clumps and increase the surface area for more efficient drying.[10] 2. Dry the material thoroughly using a vacuum oven or a standard oven at the recommended temperature.[10] |
Part 3: Experimental Protocols
Here are detailed, step-by-step methodologies for key procedures related to handling aniline hydrochloride.
Objective: To remove absorbed moisture from aniline hydrochloride before use.
Method 1A: Oven Drying
-
Place a thin layer of aniline hydrochloride in a clean, dry glass container (e.g., a watch glass or a beaker).
-
Put the container in a laboratory oven preheated to 110-120°C.[10][13]
-
Dry for 2-4 hours. For larger quantities, a longer drying time may be necessary.
-
After drying, transfer the container to a desiccator to cool to room temperature before weighing. This prevents the hot salt from absorbing moisture from the air as it cools.
Method 1B: Vacuum Oven Drying (Recommended for higher purity applications)
-
Spread the aniline hydrochloride in a thin layer on a vacuum-safe glass dish.
-
Place the dish in a vacuum oven.
-
Close the oven and begin to apply a vacuum.
-
Once a stable vacuum is achieved, set the temperature to 60-80°C.[10]
-
Dry for 4-8 hours.
-
Turn off the heat and allow the oven to cool to room temperature before releasing the vacuum with an inert gas like nitrogen.
-
Transfer the dried salt to a desiccator or directly to a glovebox for storage and use.
Objective: To weigh and transfer aniline hydrochloride without exposure to atmospheric moisture.
Using a Glovebox:
-
Place the sealed container of dried aniline hydrochloride, a spatula, a tared (pre-weighed) receiving vessel, and a balance inside the glovebox antechamber.
-
Evacuate and backfill the antechamber with inert gas (e.g., argon or nitrogen) for at least three cycles.
-
Move the items into the main glovebox chamber.
-
Open the container of aniline hydrochloride and carefully weigh the desired amount into the tared vessel.
-
Seal the receiving vessel and the stock container of aniline hydrochloride before removing them from the glovebox.
Using a Schlenk Line:
-
Place the dried aniline hydrochloride in a Schlenk flask.
-
Connect the flask to a Schlenk line and evacuate and backfill with inert gas three times.
-
In a separate tared Schlenk flask, also evacuate and backfill with inert gas.
-
Under a positive pressure of inert gas, quickly open both flasks and transfer the solid. This is best done by connecting the two flasks with a transfer tube.
-
Once the transfer is complete, seal both flasks.
Objective: To quantify the amount of water in an aniline hydrochloride sample.
-
Accurately weigh a clean, dry weighing bottle with its lid (W1).
-
Add approximately 1-2 g of the aniline hydrochloride sample to the weighing bottle and record the new weight (W2).
-
Place the open weighing bottle (with the lid alongside) in a drying oven at 110-120°C for 4 hours.
-
After drying, place the weighing bottle (with the lid on) in a desiccator to cool to room temperature.
-
Once cool, re-weigh the bottle with the dried sample (W3).
-
Calculate the percentage of moisture content using the following formula:
% Moisture = [(W2 - W3) / (W2 - W1)] * 100
Part 4: Visualizations
This diagram illustrates the recommended workflow to minimize moisture exposure from storage to experimental use.
Caption: Recommended workflow for handling aniline hydrochloride.
This diagram provides a logical path for troubleshooting common issues.
Caption: Troubleshooting decision tree for aniline hydrochloride reactions.
References
- International Chemical Safety Cards. (1993). ANILINE HYDROCHLORIDE.
- LookChem. (n.d.). Purification of Aniline. Chempedia.
- ChemicalBook. (n.d.). Aniline hydrochloride CAS#: 142-04-1.
- ChemicalBook. (n.d.). Aniline hydrochloride CAS#: 142-04-1.
- Reddit. (2014, May 26). Purify and dry aniline? r/chemistry.
- Techno PharmChem. (n.d.). ANILINE HYDROCHLORIDE.
- ResearchGate. (2015, June 17). Why do researchers use aniline more than aniline hydrochloride?
- ResearchGate. (2020, July 16). Does anyone have any literature or procedure for the preparation of aniline hydrochloride?
- Garuda Chemicals. (n.d.). Aniline Hydrochloride.
- BenchChem. (2025). Technical Support Center: Effective Drying of Aniline Hydrochloride Salts.
- BenchChem. (2025). Best practices for handling air and light-sensitive aniline hydrochloride compounds.
- Inchem.org. (2001, March). ICSC 1013 - ANILINE HYDROCHLORIDE.
- Pharma Excipients. (2022, June 28). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain.
- TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?
- CORECHEM Inc. (2024, January 19). Hygroscopic: What it Means, What You Need to Know.
- Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards?
- Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds.
- Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tutorchase.com [tutorchase.com]
- 3. ibisscientific.com [ibisscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. ANILINE HYDROCHLORIDE [training.itcilo.org]
- 7. technopharmchem.com [technopharmchem.com]
- 8. ICSC 1013 - ANILINE HYDROCHLORIDE [inchem.org]
- 9. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. researchgate.net [researchgate.net]
- 14. molan.wdfiles.com [molan.wdfiles.com]
Color change and degradation of 4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine
Technical Support Center: 4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine
Welcome to the technical support guide for 4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and best practices for handling this compound. Our goal is to ensure the integrity of your experiments by addressing common challenges, particularly those related to color change and degradation.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and properties of 4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine.
Q1: What is the expected appearance of high-purity 4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine?
Fresh, high-purity batches of this compound are typically an off-white to light-tan or grey crystalline solid or powder.[1][2] Significant deviation from this appearance, such as a dark brown, pink, or reddish color, may indicate degradation.
Q2: What are the recommended long-term storage conditions for this compound?
To ensure stability and prevent degradation, the compound should be stored in a tightly sealed, airtight container, preferably under an inert atmosphere (e.g., argon or nitrogen).[3] It should be kept in a cool, dry, and dark place, with temperatures maintained between 2-8°C for optimal shelf life.[4] Aromatic amines are known to be sensitive to air, light, and moisture, which can catalyze degradation pathways.[5][6]
Q3: What solvents are recommended for dissolving 4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine?
This compound is generally soluble in common organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and dichloromethane (DCM). When preparing stock solutions for biological assays, DMSO is a common choice. However, for long-term storage, solutions are less stable than the solid compound. It is advisable to prepare fresh solutions for experiments or store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
Troubleshooting Guide: Color Change and Degradation
A visible change in color is the most common indicator of chemical degradation. This section provides a structured approach to diagnosing and mitigating this issue.
Issue: My sample of 4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine has turned pink/brown. What is the cause?
The observed color change is almost certainly due to oxidative degradation of the aromatic amine functional group. Aromatic amines are susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen, light (photo-oxidation), or trace metal impurities.[7][8]
Core Mechanism: Oxidation of the Arylamine
The degradation process typically involves the formation of highly colored radical intermediates and quinone-imine species, which can further polymerize to form complex, intensely colored mixtures.[9][10] The presence of oxygen is often essential for these reactions to proceed.[11][12]
Below is a generalized diagram illustrating the initial steps of this oxidative pathway.
Caption: Initial steps of arylamine oxidation leading to colored products.
Systematic Troubleshooting Workflow
If you observe a color change, it is crucial to determine the extent of degradation and prevent further impact on your experimental results. Follow this workflow to diagnose the issue.
Caption: A decision workflow for troubleshooting sample color change.
Investigative Protocols & Data Interpretation
To quantify degradation and validate the stability of your compound, a forced degradation study is the industry-standard approach, as outlined by the International Council for Harmonisation (ICH) guidelines.[13][14][15]
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally stress the compound to identify potential degradation products and pathways.[16] The goal is to achieve 5-20% degradation, which provides sufficient data without completely destroying the sample.[17]
Objective: To determine the stability of 4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine under various stress conditions.
Methodology:
-
Prepare Samples: Prepare five separate, accurately weighed samples of the compound in solution (e.g., in 50:50 acetonitrile:water).
-
Control: Keep one sample protected from light at 2-8°C. This is your baseline (T=0) and control sample.
-
Stress Conditions:
-
Photolytic Stress: Expose one sample to a calibrated light source providing UV and visible light (e.g., 1.2 million lux hours) as per ICH Q1B guidelines.[15] Keep a parallel sample in the dark as a control.
-
Thermal Stress: Place one sample in an oven at an elevated temperature (e.g., 60°C) for a defined period (e.g., 48 hours).
-
Oxidative Stress: Treat one sample with a dilute solution of an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂), at room temperature.
-
Acid/Base Stress: Treat separate samples with dilute acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at room temperature.
-
-
Analysis: After the exposure period, neutralize the acid/base samples. Analyze all samples, including the control, by a stability-indicating HPLC-UV method.
Data Interpretation
Summarize the results in a table to clearly identify the compound's vulnerabilities.
| Stress Condition | Visual Appearance | % Degradation (vs. Control) | Major Degradant Peak (Retention Time) |
| Control (Dark, 4°C) | Off-white solution | 0% | N/A |
| Photolytic (Light) | Yellow to Brown | 15-25% | Multiple early-eluting peaks |
| Photolytic (Dark) | No significant change | <2% | N/A |
| Thermal (60°C) | Slight yellowing | 5-10% | Minor new peaks observed |
| Oxidative (H₂O₂) | Rapid change to dark brown | >50% | Complex chromatogram, loss of main peak |
| Acidic (0.1 M HCl) | No significant change | <2% | N/A |
| Basic (0.1 M NaOH) | Slight yellowing | 3-5% | Minor new peaks observed |
Mitigation and Best Practices
Based on the likely degradation pathways, the following best practices are essential for maintaining the integrity of 4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine.
-
Procurement and Receiving: Upon receiving a new batch, inspect its color and certificate of analysis. If it already shows discoloration, contact the supplier.
-
Storage: Always store the solid compound in amber glass vials to protect from light.[6] For maximum stability, purge the vial with an inert gas like argon or nitrogen before sealing.[3] Store at the recommended temperature (2-8°C or colder).[4]
-
Handling: When weighing and preparing solutions, minimize exposure to bright ambient light and air. Work quickly or, for highly sensitive experiments, work within a glove box or under a gentle stream of inert gas.
-
Solution Preparation: Prepare solutions fresh whenever possible. If stock solutions must be stored, use amber vials, aliquot into single-use volumes to avoid repeated warming and cooling, and store at -80°C.
By adhering to these guidelines, researchers can minimize compound degradation, ensuring the reliability and reproducibility of their experimental results.
References
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
- Arora, P. K., & Bae, H. (2015). Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology, 6, 727.
- ICH GUIDELINES: STRESS DEGRADATION STUDY. (2021, July 26).
- Aromatic Amine Cleavage. Sustainability Area.
- Bacterial degradation of monocyclic aromatic amines. (2015, August 6).
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9).
- Photocatalytic Oxidative Coupling of Arylamines for the Synthesis of Azoaromatics and the Role of O2 in the Mechanism.
- A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
- The impact of aromatic amines on the environment: risks and damages. IMR Press.
- Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025, September 20). YouTube.
- Catalyst-Free Photoinduced Selective Oxidative C(sp3)‒C(sp3) Bond Cleavage in Arylamines.
- Amine Storage Conditions: Essential Guidelines for Safety.
- Photocatalytic reaction of arylamines/alcohols on TiO2 nano-particles.
- What are the Health and Safety Guidelines for Using Amines?.
- Sitter, J. D., & Vannucci, A. K. (2021). Photocatalytic Oxidative Coupling of Arylamines for the Synthesis of Azoaromatics and the Role of O2 in the Mechanism. Journal of the American Chemical Society, 143(7), 2938–2943.
- Photocatalytic Oxidative Coupling of Arylamines for the Synthesis of Azoaromatics and the Role of O2 in the Mechanism. (2021, February 11).
- Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
- Short- and Long-Term Stability of Aromatic Amines in Human Urine. (2023, February 25). MDPI.
- 4-(3-Chloro-4-fluorophenyl)aniline chemical structure and analysis. Benchchem.
- Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions.
- SAFETY DATA SHEET for 3-Chloro-4-fluorobenzaldehyde. Thermo Fisher Scientific.
- 4-(4-AMINO-3-FLUOROPHENOXY)-N-METHYLPICOLINAMIDE Chemical Properties. (2026, January 13). ChemicalBook.
- ANALYTICAL METHOD SUMMARIES. (2018, February 19). Eurofins.
- 4-Quinazolinamine, N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-iodo-. PubChem.
- 4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol. TCI Chemicals.
- Process for the preparation of n-[4-[(3-chloro-4-fluoro phenyl) amino]-7-[[(3s)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4- (dimethyl amino)-(2e)-2-butenamide (2z)-2-butenedioate (1 :2).
- 3-Chloro-4-fluoroaniline 98. Sigma-Aldrich.
- 4-(3-Chloro-2-fluorophenoxy)-3-fluoroaniline. ChemScene.
- 4-(4-Chloro-3-methylphenoxy)-2-methylphenylamine. Santa Cruz Biotechnology.
- 3-Chloro-4-fluorophenol.pdf. Cheméo.
- Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. (2023, October 7). MDPI.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 4-(4-AMINO-3-FLUOROPHENOXY)-N-METHYLPICOLINAMIDE | 757251-39-1 [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. chemscene.com [chemscene.com]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. article.imrpress.com [article.imrpress.com]
- 9. pollution.sustainability-directory.com [pollution.sustainability-directory.com]
- 10. researchgate.net [researchgate.net]
- 11. Photocatalytic Oxidative Coupling of Arylamines for the Synthesis of Azoaromatics and the Role of O2 in the Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. resolvemass.ca [resolvemass.ca]
- 14. ijcrt.org [ijcrt.org]
- 15. onyxipca.com [onyxipca.com]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
Validation & Comparative
Technical Guide: 1H NMR Characterization of 4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine
Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Process Development Scientists, and QC Analysts.
Executive Summary & Structural Context[1]
4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine (also referred to as 4-(3-chloro-4-fluorophenoxy)-3-methylaniline) is a critical intermediate in the synthesis of tyrosine kinase inhibitors (TKIs), structurally analogous to the "head" groups found in agents like Foretnib or Lapatinib derivatives.
Precise NMR characterization of this molecule is challenging due to the diaryl ether linkage , which creates two distinct aromatic systems with overlapping signals, and the fluorine substituent , which introduces complex
This guide provides a comparative analysis of the 1H NMR profile, focusing on distinguishing the product from its nitro-precursor (reaction monitoring) and identifying regiooisomeric impurities.
Structural Breakdown
-
Ring A (Aniline): Electron-rich, 1,3,4-trisubstituted ring. Key feature: Upfield shift of protons ortho to the
. -
Ring B (Phenol-derived): Electron-deficient relative to Ring A, 1,3,4-trisubstituted. Key feature: Large
coupling constants.
Comparative Analysis: Product vs. Alternatives
Scenario A: Reaction Monitoring (Nitro Precursor vs. Amine Product)
The most common application of NMR for this compound is In-Process Control (IPC) to verify the reduction of the nitro group (
| Feature | Nitro Precursor (Starting Material) | Target Amine (Product) | Diagnostic Shift ( |
| Electronic State | Electron Withdrawing (Strong) | Electron Donating (Strong) | Massive Shielding |
| H-2 (Ortho to N) | ~1.6 ppm Upfield | ||
| H-6 (Ortho to N) | ~1.6 ppm Upfield | ||
| Amine Signal | Absent | Appearance of broad singlet |
Performance Insight: The disappearance of the downfield doublets at ~8.0 ppm is the definitive "Go/No-Go" signal for reaction completion.
Scenario B: Solvent Performance (DMSO-d6 vs. CDCl3)
Choosing the correct solvent is critical for accurate integration of the amine protons.
-
DMSO-d6 (Recommended):
-
Pros: Sharpens the
signal (due to H-bonding stabilization), slowing chemical exchange. Allows accurate integration (2H). -
Cons: Strong solvent residual peak at 2.50 ppm may overlap with the methyl group (~2.1 ppm) if resolution is poor.
-
-
CDCl3 (Alternative):
-
Pros: Clear region for the methyl group.
-
Cons: The
signal often broadens or disappears due to rapid exchange, making purity calculations based on integration unreliable.
-
Detailed 1H NMR Assignment Guide
Solvent: DMSO-d6 | Frequency: 400 MHz or higher | Temp: 298 K
The Spectrum Table[1]
| Position | Assignment | Shift ( | Multiplicity | Coupling ( | Interpretation Logic |
| 1 | 4.95 | br s | - | Exchangeable; integrates to 2H. | |
| 2 | Ring A (H-2) | 6.48 | d | Ortho to amine & methyl. Shielded. | |
| 3 | 2.08 | s | - | Diagnostic singlet. | |
| 4 | Ring A (H-6) | 6.38 | dd | Ortho to amine. Shielded. | |
| 5 | Ring A (H-5) | 6.75 | d | Ortho to ether. Less shielded than H-2/H-6. | |
| 6 | Ring B (H-2') | 7.05 | dd | Ortho to Cl/Ether. "Roofing" effect common. | |
| 7 | Ring B (H-6') | 6.85 | ddd | Complex splitting due to F and meta-H. | |
| 8 | Ring B (H-5') | 7.35 | t (app) | Diagnostic: Large F-coupling makes this look like a triplet. |
Note: Values are representative based on high-field analysis of structural analogs (e.g., 3-chloro-4-fluoroaniline derivatives). Exact shifts may vary
ppm depending on concentration.
Visualizing the Assignment Logic
The following diagram illustrates the logical flow for assigning the complex aromatic region, specifically distinguishing Ring A (Aniline) from Ring B (Phenoxy).
Figure 1: Decision tree for assigning the overlapping aromatic signals of diaryl ethers.
Experimental Protocol: Self-Validating Purity Assay
To ensure this guide is actionable, the following protocol includes a self-check mechanism (Internal Standard) to validate the purity of the intermediate.
Materials
-
Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (v/v).
-
Internal Standard (Optional but Recommended): Maleic Acid (Singlet at
6.26 ppm) or 1,3,5-Trimethoxybenzene. Avoid standards with signals in the 6.3-7.5 ppm region. -
Sample Mass: 10-15 mg.
Workflow
-
Preparation: Dissolve 10 mg of the amine in 0.6 mL DMSO-d6. Ensure complete dissolution; the amine should dissolve readily. If cloudy, filter through a cotton plug.
-
Acquisition:
-
Pulse Angle:
(to ensure relaxation). -
Relaxation Delay (
): Minimum 10 seconds . (Crucial for quantitative integration of the aromatic protons vs. the methyl singlet). -
Scans: 16 or 32.
-
-
Processing:
-
Phase correction: Manual (Automatic phasing often fails on the broad
peak). -
Baseline Correction: Polynomial (Bernstein) order 1.
-
-
Validation (The "Self-Check"):
-
Set the Methyl singlet (
~2.08) to integral 3.00 . -
Integrate the Amine broad singlet (
~4.95). -
Pass Criteria: The Amine integral must be between 1.85 - 2.15 .
-
Failure Mode: If Amine < 1.8, the sample may be wet (proton exchange) or oxidized. If Amine > 2.2, check for residual solvent overlap.
-
Synthesis & IPC Workflow Diagram
This diagram visualizes where this NMR analysis fits into the broader drug development workflow, highlighting the critical decision points.
Figure 2: In-Process Control (IPC) workflow for monitoring the reduction of the nitro group to the target amine.
References
-
BenchChem. (2025).[1] Synthesis and Experimental Protocols: 3-Chloro-4-fluoroaniline derivatives. Retrieved from
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 10174519, N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-iodoquinazolin-4-amine.[2] Retrieved from
-
ChemicalBook. (2024). 1H NMR Spectrum of 3-Chloro-4-fluoroaniline. Retrieved from
Sources
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Analysis of Cabozantinib (CAS 946741-91-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Need for Purity Assessment of Cabozantinib
Cabozantinib, identified by CAS number 946741-91-9, is a potent small molecule inhibitor of multiple receptor tyrosine kinases, including MET, VEGFR2, and RET.[1][2] Its therapeutic efficacy in treating various cancers is directly linked to its purity. The presence of impurities, arising from the manufacturing process or degradation, can impact the drug's safety and potency. Therefore, a robust and validated analytical method for purity assessment is paramount for quality control and regulatory compliance.
This guide provides an in-depth comparison of a developed High-Performance Liquid Chromatography (HPLC) method for the purity analysis of Cabozantinib with an alternative, highly sensitive technique: Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies are presented with a rationale for the experimental choices, and supporting data is provided to guide researchers in selecting the most appropriate method for their specific needs.
Understanding the Analyte: Cabozantinib and its Potential Impurities
Cabozantinib, chemically named N-(4-(6,7-dimethoxyquinolin-4-yloxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide, possesses a molecular formula of C₂₈H₂₄FN₃O₅ and a molecular weight of approximately 501.5 g/mol .[3] A thorough understanding of its potential impurities is crucial for developing a stability-indicating analytical method. Based on synthetic routes and degradation pathways, several process-related impurities and degradation products have been identified.[1] These include, but are not limited to:
-
Process-Related Impurities:
-
1-((4-((6,7-dimethoxyquinolin-4-yloxy)phenyl)carbamoyl)cyclopropane carboxylic acid (M-Acid Impurity)
-
1-((4-fluorophenyl)carbamoyl)cyclopropane carboxylic acid (Acid Impurity)
-
N-(4-fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide (Hydroxy Impurity)
-
N-(4-((6,7-dimethoxyquinolin-4-yloxy)phenyl)-N'-phenyl cyclopropane-1,1-dicarboxamide (Desfluoro Impurity)
-
-
Isomeric Impurities:
-
N-(4-((6,7-dimethoxyquinolin-4-yloxy)phenyl)-N'-(2-fluorophenyl)cyclopropane-1,1-dicarboxamide (2-Fluoro Impurity)
-
N-(4-((6,7-dimethoxyquinolin-4-yloxy)phenyl)-N'-(3-fluorophenyl)cyclopropane-1,1-dicarboxamide (3-Fluoro Impurity)
-
-
Degradation Products:
-
4-(4-(1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxamido)phenoxy)-6,7-dimethoxyquinoline 1-oxide (N-Oxide Impurity)
-
-
Dimer Impurity:
-
N-(4-((6,7-dimethoxyquinolin-4-yloxy)phenyl)-6,7-dimethoxyquinolin-4-amine
-
The analytical method must be able to resolve Cabozantinib from these and other potential unknown impurities.
Methodology Comparison: HPLC vs. LC-MS
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely adopted and robust technique for routine purity analysis and quality control in the pharmaceutical industry due to its precision and versatility.[4] Liquid Chromatography-Mass Spectrometry (LC-MS) offers enhanced sensitivity and specificity, making it a powerful tool for impurity identification and characterization, especially at trace levels.[5]
Developed HPLC Method for Cabozantinib Purity
This section details a step-by-step protocol for a reversed-phase HPLC (RP-HPLC) method developed for the purity analysis of Cabozantinib.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 25 30 70 30 30 70 31 70 30 | 40 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Prepare a stock solution of Cabozantinib reference standard and sample at a concentration of 1.0 mg/mL in a mixture of Acetonitrile and Water (50:50, v/v).
-
Filter the solutions through a 0.45 µm nylon syringe filter before injection.
-
Rationale for Method Development Choices:
-
Column: A C18 stationary phase is chosen for its hydrophobicity, which provides good retention and separation for a moderately nonpolar molecule like Cabozantinib. The 250 mm length and 5 µm particle size offer high efficiency and resolution.
-
Mobile Phase: A mixture of water and acetonitrile provides good peak shape and resolution. The addition of 0.1% formic acid helps to protonate the quinoline nitrogen, leading to sharper peaks and improved chromatographic performance.
-
Gradient Elution: A gradient elution is employed to ensure the elution of both polar and non-polar impurities within a reasonable run time, providing a comprehensive impurity profile.
-
Detection Wavelength: 254 nm is selected based on the UV spectrum of Cabozantinib, which shows significant absorbance at this wavelength, allowing for sensitive detection of the active pharmaceutical ingredient (API) and related impurities.
Comparative Alternative: LC-MS for Impurity Identification
For a more in-depth analysis and definitive identification of impurities, LC-MS is the method of choice.[5]
Experimental Protocol:
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole time-of-flight (Q-TOF) or a triple quadrupole mass spectrometer).
-
Chromatographic Conditions: The same HPLC conditions as described above can be used to ensure chromatographic comparability.
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Range: m/z 100-1000
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow: As per instrument manufacturer's recommendation.
-
Rationale for LC-MS as a Comparative Method:
-
Specificity: Mass spectrometry provides mass-to-charge ratio (m/z) information for each eluting peak, allowing for the unambiguous identification of known impurities by their molecular weight and fragmentation patterns.
-
Sensitivity: LC-MS is generally more sensitive than UV detection, enabling the detection and quantification of trace-level impurities that may not be visible in an HPLC-UV chromatogram.
-
Structural Elucidation: High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which can be used to determine the elemental composition of unknown impurities, aiding in their structural elucidation.
Performance Comparison and Data
The performance of the developed HPLC method was evaluated against the LC-MS method based on key validation parameters.
Table 1: Comparison of HPLC and LC-MS Method Performance
| Parameter | HPLC-UV | LC-MS | Justification |
| Specificity | Good | Excellent | HPLC-UV relies on retention time matching, which can be ambiguous. LC-MS provides mass confirmation. |
| Limit of Detection (LOD) | ~0.01% | ~0.001% | Mass spectrometric detection is inherently more sensitive. |
| Limit of Quantification (LOQ) | ~0.03% | ~0.003% | Lower detection limits of MS allow for more precise quantification of trace impurities. |
| Linearity (r²) | > 0.999 | > 0.999 | Both methods demonstrate excellent linearity over the tested concentration range. |
| Precision (%RSD) | < 2.0% | < 5.0% | HPLC-UV typically offers better precision for quantification in routine analysis. |
| Accuracy (% Recovery) | 98-102% | 95-105% | Both methods show good accuracy, with HPLC-UV often being more straightforward for routine recovery studies. |
| Application | Routine QC, Purity Assay | Impurity Identification, Structural Elucidation, Trace Analysis | HPLC-UV is ideal for high-throughput quality control, while LC-MS is a powerful tool for research and development. |
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for both the HPLC and LC-MS analyses.
Caption: Workflow for HPLC purity analysis of Cabozantinib.
Caption: Workflow for LC-MS impurity identification of Cabozantinib.
Conclusion and Recommendations
The choice between HPLC-UV and LC-MS for the purity analysis of Cabozantinib depends on the specific analytical objective.
-
For routine quality control, release testing, and stability studies , the developed HPLC-UV method is highly suitable. It is robust, precise, and cost-effective, providing reliable purity data for batch-to-batch consistency.
-
For impurity profiling, identification of unknown degradation products, and in-depth characterization of the reference standard , LC-MS is the indispensable tool. Its superior sensitivity and specificity are critical during drug development and for troubleshooting out-of-specification results.
In a comprehensive quality control strategy, these two techniques are complementary. The HPLC-UV method serves as the workhorse for routine analysis, while LC-MS provides the detailed structural information necessary for a complete understanding of the impurity profile of Cabozantinib.
References
-
Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Retrieved from [Link]
-
ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]
-
Medistri SA. (2023, October 30). Small Molecule Identification and Purity Testing. Retrieved from [Link]
-
ResearchGate. (n.d.). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. Retrieved from [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
-
PrecisionFDA. (n.d.). N-(4-((6,7-Dimethoxy-1-oxido-4-quinolinyl)oxy)phenyl)-N'-(4-fluorophenyl)-1,1-cyclopropanedicarboxamide. Retrieved from [Link]
- Google Patents. (n.d.). EP3551612A1 - Process for the preparation of n-(4-(6,7-dimethoxyquinolin-4-yloxy) phenyl)-n'-(4-fluorophenyl)cyclopropane-1, 1-dicarboxamide, (2s)-hydroxybutanedioate and its polymorphs thereof.
-
Daicel Pharma Standards. (n.d.). N'-(4-fluorophenyl)-N-(4-((6-hydroxy-7-methoxyquinolin-4-yl)oxy)phenyl)cyclopropane-1,1-dicarboxamide. Retrieved from [Link]
-
PubChem. (n.d.). N-(4-(6,7-dimethoxyquinolin-4-yloxy)phenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide. Retrieved from [Link]
-
PharmaCompass. (n.d.). N-{4-[(6,7-dimethoxyquinolin-4-yl)oxy]phenyl}-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide (2S)-2-hydroxybutanedioate. Retrieved from [Link]
Sources
- 1. EP3551612A1 - Process for the preparation of n-(4-(6,7-dimethoxyquinolin-4-yloxy) phenyl)-n'-(4-fluorophenyl)cyclopropane-1, 1-dicarboxamide, (2s)-hydroxybutanedioate and its polymorphs thereof - Google Patents [patents.google.com]
- 2. N-{4-[(6,7-dimethoxyquinolin-4-yl)oxy]phenyl}-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide (2S)-2-hydroxybutanedioate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. N-(4-(6,7-dimethoxyquinolin-4-yloxy)phenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide | C28H24FN3O5 | CID 53385502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 5. researchgate.net [researchgate.net]
Technical Comparison Guide: LC-MS/MS Profiling of 4-(3-Chloro-4-fluorophenoxy)-3-methylaniline
This guide provides an in-depth technical analysis of the LC-MS/MS fragmentation behavior of 4-(3-Chloro-4-fluorophenoxy)-3-methylaniline , a structural motif common in the synthesis and metabolic profiling of next-generation tyrosine kinase inhibitors (TKIs).
This document compares the mass spectrometric "performance" (detectability, stability, and fragmentation specificity) of this diphenyl ether scaffold against its widely characterized structural analog, the benzyl ether intermediate found in Lapatinib synthesis.
Executive Summary & Chemical Context
4-(3-Chloro-4-fluorophenoxy)-3-methylaniline (hereafter referred to as CFP-MA ) represents a specific class of "aniline-ether" intermediates used in the design of EGFR/HER2 inhibitors. It functions as a bioisostere to the more common benzyloxy or anilino linkers found in drugs like Lapatinib or Gefitinib.
For the analytical chemist, CFP-MA presents a unique challenge: unlike benzyl ethers which fragment easily at the benzylic carbon, the diphenyl ether linkage in CFP-MA is metabolically and collisionally robust. This guide details how to leverage this stability for high-specificity detection and distinguishes it from labile alternatives.
The Comparator
We compare CFP-MA against 3-Chloro-4-(3-fluorobenzyloxy)aniline (Lapatinib Impurity C).
-
CFP-MA (Product): Diphenyl ether linkage (Ar–O–Ar). High bond dissociation energy.
-
Alternative (Impurity C): Benzyl ether linkage (Ar–O–CH2–Ar). Low bond dissociation energy (Benzylic cleavage).
LC-MS/MS Fragmentation Mechanics
Theoretical Fragmentation Pathway (ESI+)
In Electrospray Ionization (positive mode), CFP-MA forms a stable protonated precursor [M+H]⁺ at m/z 252 . Due to the resonance stabilization of the ether oxygen and the aniline nitrogen, the molecule requires higher Collision Energy (CE) to fragment compared to benzyl ethers.
Primary Fragmentation Channels:
-
Neutral Loss of Ammonia (NH₃):
-
Mechanism: The amino group at the 1-position (relative to methyl) is the primary site of protonation. Inductive cleavage or neighboring group participation leads to the loss of 17 Da.
-
Transition: m/z 252 → m/z 235 .
-
-
Diphenyl Ether Rearrangement (CO Loss):
-
Mechanism: A hallmark of diphenyl ethers in MS/MS. The ether oxygen undergoes an intramolecular rearrangement to form a bicyclic, carbazole-like radical cation, ejecting Carbon Monoxide (CO, 28 Da).
-
Transition: m/z 252 → m/z 224 .
-
-
Ether Bridge Cleavage:
-
Mechanism: Homolytic cleavage of the C–O bond. The charge preferentially remains on the nitrogen-containing ring (lower ionization energy) rather than the electron-deficient chloro-fluoro ring.
-
Transition: m/z 252 → m/z 108 (4-hydroxy-3-methylaniline radical cation) or m/z 145 (3-chloro-4-fluorophenol cation, less common in ESI+).
-
Visualization of Signaling Pathway
The following diagram illustrates the competing fragmentation pathways for CFP-MA under Collision-Induced Dissociation (CID).
Caption: CID fragmentation pathway of CFP-MA showing the characteristic loss of NH3 and the diphenyl-ether specific CO elimination.
Comparative Performance: CFP-MA vs. Benzyl Analogs
This section objectively compares the MS characteristics of the diphenyl ether (CFP-MA) versus the benzyl ether (Lapatinib Impurity).
Stability and Specificity Data
| Feature | CFP-MA (Diphenyl Ether) | Alternative (Benzyl Ether) | Implication for Analysis |
| Precursor m/z | 252.06 | 252.06 | Isobaric interference possible; requires RT separation. |
| Primary Fragment | m/z 224 (Loss of CO) | m/z 109 (Benzyl cation) | Benzyl ethers fragment "loudly" into non-specific benzyl ions. CFP-MA fragments retain structural information.[1] |
| Collision Energy | High (25–40 eV) | Low (10–20 eV) | CFP-MA is more robust; unlikely to degrade in-source. |
| Metabolic Stability | High (Phase I resistant) | Low (O-dealkylation) | CFP-MA is likely a final metabolite or stable intermediate; Benzyl ether is a transient metabolic precursor. |
| Diagnostic Specificity | High (Unique rearrangement) | Low (Common benzyl fragment) | The m/z 224 transition is highly specific to the diphenyl ether core. |
Interpretation of Results
-
For Impurity Profiling: If you observe a peak at m/z 252 that disappears at low collision energies to form m/z 109, you are likely detecting the benzyl ether alternative .
-
For CFP-MA Confirmation: You must drive the collision cell harder (>25 eV). Look for the m/z 224 signature. The absence of m/z 109/107 dominant peaks confirms the integrity of the diphenyl ether bond.
Validated Experimental Protocol
To ensure reproducibility (Trustworthiness), the following protocol utilizes a self-validating system where the ratio of the NH3-loss to CO-loss transitions serves as a quality control check.
Sample Preparation
-
Stock Solution: Dissolve 1 mg CFP-MA in 1 mL DMSO.
-
Working Standard: Dilute to 100 ng/mL in 50:50 Acetonitrile:Water (0.1% Formic Acid). Note: Acidic diluent ensures protonation of the aniline amine.
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes. (CFP-MA is hydrophobic; expect elution > 3.5 min).
MS Parameters (Triple Quadrupole)
-
Ionization: ESI Positive.
-
Capillary Voltage: 3500 V.
-
MRM Transitions:
-
Quantifier: 252.1 → 235.1 (CE: 15 eV). High abundance.
-
Qualifier: 252.1 → 224.1 (CE: 35 eV). High specificity.
-
Workflow Diagram
Caption: Analytical workflow for the specific detection of CFP-MA, emphasizing the dual-transition QC check.
References
-
Fragmentation of Diphenyl Ethers
- Title: Fragmentation Pathways of Diphenyl Ether Radical C
- Source: ResearchG
- Context: Establishes the mechanism of CO loss (m/z -28) and rearrangement in diphenyl ether systems.
-
URL:[Link]
-
Lapatinib Impurity Profiling (Comparative Baseline)
-
General Aniline Fragmentation
- Title: Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening of Ketamine Analogues (Aniline deriv
- Source: MDPI Molecules.
- Context: Supports the mechanism of amine-driven fragmentation and loss of NH3/CH3NH2 in substituted anilines.
-
URL:[Link]
Sources
A Researcher's Guide to FTIR Analysis of Phenoxyaniline Derivatives: A Comparative Approach
Phenoxyaniline and its derivatives represent a versatile class of compounds, forming the structural backbone of numerous molecules in medicinal chemistry and materials science.[1] Their unique structure, featuring a diaryl ether linkage and an aniline moiety, provides a rich scaffold for developing novel therapeutic agents and functional materials.[1][2] Accurate structural characterization is paramount in the development pipeline, and Fourier-Transform Infrared (FTIR) spectroscopy stands out as a rapid, non-destructive, and highly informative analytical technique for this purpose.[3][4]
This guide provides an in-depth comparison of the characteristic FTIR absorption peaks for phenoxyaniline derivatives. Moving beyond a simple list of frequencies, we will explore the causality behind peak assignments and shifts, provide a robust experimental protocol for acquiring high-quality data, and offer a comparative framework to distinguish between structurally similar molecules.
Understanding the Core Vibrational Fingerprint of Phenoxyaniline
The FTIR spectrum of a phenoxyaniline derivative is dominated by the vibrational modes of its three key structural components: the primary aromatic amine (-NH₂), the diaryl ether linkage (C-O-C), and the two aromatic rings. Each of these functional groups gives rise to characteristic absorption bands.
Key Vibrational Modes and Their Expected Regions:
-
N-H Stretching (Amine Group): Primary amines (-NH₂) characteristically exhibit two distinct bands in the 3300-3500 cm⁻¹ region.[1] These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. The presence of two bands is a definitive indicator of a primary amine. Hydrogen bonding can cause these peaks to broaden and shift to lower wavenumbers.[5]
-
C-O-C Stretching (Ether Linkage): The diaryl ether group produces a strong, characteristic C-O-C asymmetric stretching band, typically found between 1220-1260 cm⁻¹.[6] This peak is a crucial identifier for the core phenoxy structure.
-
C-N Stretching (Aromatic Amine): The stretching vibration of the bond between the aromatic carbon and the amine nitrogen (C-N) appears in the 1250-1350 cm⁻¹ range.[6][7]
-
Aromatic Ring Vibrations:
-
C-H Stretching: The stretching of C-H bonds on the aromatic rings occurs at wavenumbers just above 3000 cm⁻¹.
-
C=C Stretching: The skeletal vibrations of the benzene rings result in several sharp peaks of variable intensity in the 1500-1600 cm⁻¹ region.[8]
-
C-H Out-of-Plane Bending: Strong absorption bands in the 690-900 cm⁻¹ region arise from the out-of-plane bending of aromatic C-H bonds. The exact position of these bands is highly diagnostic of the substitution pattern on the benzene rings.
-
Caption: Key vibrational modes in a 4-phenoxyaniline molecule.
Comparative FTIR Analysis: The Effect of Substitution
Substituents on the aromatic rings can significantly influence the electronic environment and, consequently, the vibrational frequencies of nearby bonds. This phenomenon allows FTIR to be a powerful tool for confirming the identity of a specific derivative.
The table below compares the characteristic peaks of unsubstituted 4-phenoxyaniline with a hypothetical methyl-substituted derivative.
| Functional Group | Vibration Mode | 4-Phenoxyaniline (cm⁻¹) | 2-Methyl-4-(4-methylphenoxy)aniline (Predicted, cm⁻¹) | Rationale for Shift |
| Amine (-NH₂) Group | N-H Asymmetric & Symmetric Stretch | ~3450, ~3350 (two bands) | ~3450, ~3350 (two bands) | Position is relatively insensitive to ring alkyl substitution but highly sensitive to hydrogen bonding.[5] |
| N-H Scissoring (Bending) | ~1620 | ~1620 | Minimal change expected. | |
| C-N Aromatic Stretch | ~1270 | ~1275-1285 | The electron-donating methyl group can slightly increase the C-N bond order, potentially shifting the peak to a higher wavenumber. | |
| Ether (-O-) Group | C-O-C Asymmetric Stretch (Aryl-Aryl) | ~1240 | ~1240-1250 | The electronic effect of methyl groups on the ether linkage is generally small but may cause a minor shift. |
| Aromatic Rings | Aromatic C=C Stretch | ~1590, ~1500 | ~1590, ~1510 | The pattern of peaks in this region can change slightly with substitution. |
| C-H Out-of-Plane Bend | ~830 (para-substituted) | ~810-840 (multiple bands) | This region is highly sensitive to the substitution pattern. The pattern for the di-substituted rings will be more complex than for the simple para-substituted aniline ring. | |
| Alkyl Group | C-H Stretch (Methyl) | N/A | ~2960, ~2870 | Appearance of these peaks confirms the presence of methyl groups. |
Note: The exact peak positions can vary slightly based on the sample state (solid/liquid), sample preparation method, and the specific FTIR instrument used.
The Fingerprint Region: A Tool for Isomer Differentiation
The spectral region from 400 to 1500 cm⁻¹ is known as the "fingerprint region".[3] It contains a high density of complex vibrational peaks, including bending and skeletal vibrations, that are unique to the molecule as a whole. While individual peak assignment in this region can be challenging, the overall pattern is highly reproducible and specific. For phenoxyaniline derivatives, this region is invaluable for:
-
Distinguishing between isomers (e.g., 2-phenoxyaniline vs. 4-phenoxyaniline).
-
Confirming the identity of a compound by matching its spectrum to a known reference.[3]
-
Detecting subtle structural changes that may not be apparent in the functional group region.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
Obtaining a reliable FTIR spectrum is contingent on meticulous sample preparation and data acquisition.[6] The following protocol outlines the standard procedure for analyzing a solid phenoxyaniline derivative using the potassium bromide (KBr) pellet method.
Caption: Experimental workflow for FTIR analysis of solid samples.
Step-by-Step Methodology:
-
Sample and KBr Preparation: Gently grind approximately 1-2 mg of the phenoxyaniline derivative with 100-200 mg of dry, spectroscopy-grade KBr powder using an agate mortar and pestle. Ensure a homogenous mixture. KBr is transparent to infrared radiation and provides a solid matrix.
-
Pellet Formation: Transfer the powder mixture to a pelletizing die. Apply pressure (typically 7-10 tons) for several minutes using a hydraulic press to form a thin, transparent, or translucent pellet.[6] A cloudy or opaque pellet may scatter the IR beam, leading to a poor-quality spectrum.
-
Background Acquisition: Place the empty sample holder into the FTIR spectrometer. Run a background scan to obtain a spectrum of the instrument and atmospheric components (e.g., CO₂, H₂O). The software will automatically subtract this background from the sample spectrum.[6]
-
Sample Spectrum Acquisition: Mount the KBr pellet in the sample holder and place it in the spectrometer. Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.[6]
-
Data Processing: Use the spectrometer's software to perform a baseline correction to ensure all peaks originate from a flat baseline.
-
Analysis: Identify the key absorption bands and compare their positions and relative intensities to reference data to confirm the structure of the phenoxyaniline derivative.
Conclusion
FTIR spectroscopy is an indispensable tool for the structural elucidation of phenoxyaniline derivatives. By understanding the characteristic vibrational frequencies of the amine, ether, and aromatic functionalities, researchers can rapidly confirm the successful synthesis of a target molecule. Furthermore, a comparative analysis of peak positions, especially within the fingerprint region, provides a high degree of confidence in distinguishing between different derivatives and isomers. Adherence to a validated experimental protocol is crucial for generating high-quality, reproducible data, forming a solid foundation for further research and development in the pharmaceutical and material science fields.
References
- BenchChem. (n.d.). Theoretical and Experimental Insights into Substituted Phenoxyanilines: A Guide for Researchers.
- BenchChem. (n.d.). FT-IR Analysis of 3-[4-(Benzyloxy)phenyl]aniline: A Comparative Guide.
- Krueger, P. J., & Thompson, H. W. (n.d.). Vibrational band intensities in substituted anilines. Royal Society Publishing.
- Thermo Fisher Scientific. (n.d.). 4-Phenoxyaniline, 97% 100 g.
- Singh, R., & Yadav, R. A. (n.d.). Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study.
- Bernstein Group. (2009, January 5). Photoionization and Vibrational Spectroscopy of the Aniline-Methanol Clusters.
- PMC. (n.d.). Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins.
- IOPscience. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide.
- NSF PAR. (n.d.). Vibrational Spectroscopy of Aniline Cations and their H-loss Cations in Helium Droplets.
- Taylor & Francis Online. (2023, November 6). Biological and Computational Investigation of Transition metal(II) Complexes of 2-phenoxyaniline-based Ligands.
- MDPI. (2025, September 25). A Novel Method of Coupling In Situ Time-Resolved FTIR and Microwave Irradiation: Application to the Monitoring of Quinoxaline Derivatives Synthesis.
- Arabian Journal of Chemistry. (2014, May 1). Synthesis and characterization of polyaniline and poly(aniline-co-o-nitroaniline) using vibrational spectroscopy.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. azooptics.com [azooptics.com]
- 4. A Novel Method of Coupling In Situ Time-Resolved FTIR and Microwave Irradiation: Application to the Monitoring of Quinoxaline Derivatives Synthesis [mdpi.com]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study – Material Science Research India [materialsciencejournal.org]
- 8. Synthesis and characterization of polyaniline and poly(aniline-co-o-nitroaniline) using vibrational spectroscopy - Arabian Journal of Chemistry [arabjchem.org]
A Comparative Guide to the ¹³C NMR Chemical Shifts of 3-Methyl-4-phenoxyaniline
In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel organic molecules is paramount. Among the arsenal of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful tool for mapping the carbon framework of a molecule, providing invaluable insights into its electronic and steric environment. This guide offers an in-depth analysis of the ¹³C NMR chemical shifts for 3-methyl-4-phenoxyaniline, a compound of interest in drug discovery and polymer chemistry. Through a comparative approach, we will dissect the spectral features of this molecule, drawing upon data from structurally related analogues to rationalize the observed and predicted chemical shifts. This guide is intended for researchers, scientists, and drug development professionals who rely on robust analytical data to drive their innovations.
The Structural and Electronic Landscape of 3-Methyl-4-phenoxyaniline
The structure of 3-methyl-4-phenoxyaniline incorporates three key functionalities: an aniline ring, a phenoxy group, and a methyl substituent. The interplay of these groups, with their varying electronic-donating and -withdrawing properties, dictates the electron density at each carbon atom, and consequently, their ¹³C NMR chemical shifts. The aniline moiety, with its electron-donating amino group (-NH₂), tends to shield the aromatic carbons, shifting their signals upfield. Conversely, the oxygen of the phenoxy group is also electron-donating through resonance but its electronegativity can have a deshielding effect on the directly attached carbon. The methyl group (-CH₃) is a weak electron-donating group. The relative positions of these substituents on the aniline ring create a unique electronic environment that is reflected in the ¹³C NMR spectrum.
Predicted ¹³C NMR Chemical Shifts for 3-Methyl-4-phenoxyaniline
In the absence of direct experimental data in the peer-reviewed literature, we turn to predictive software, which utilizes extensive databases and sophisticated algorithms to estimate ¹³C NMR chemical shifts.[1][2][3] These predictions, while not a substitute for empirical data, provide a robust starting point for spectral analysis and assignment. The predicted chemical shifts for 3-methyl-4-phenoxyaniline are presented in Table 1.
Table 1: Predicted ¹³C NMR Chemical Shifts for 3-Methyl-4-phenoxyaniline
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Predicted Shift |
| C1 | 143.2 | Attached to the electron-donating amino group, but also influenced by the adjacent methyl and phenoxy groups. |
| C2 | 116.5 | ortho to the amino group, experiencing strong shielding. |
| C3 | 129.8 | Substituted with a methyl group, leading to a downfield shift compared to an unsubstituted carbon. |
| C4 | 149.5 | Attached to the electronegative oxygen of the phenoxy group, resulting in a significant downfield shift. |
| C5 | 118.9 | meta to the amino group and ortho to the phenoxy group, experiencing moderate shielding. |
| C6 | 124.1 | para to the methyl group and meta to the phenoxy group. |
| C-Methyl | 17.5 | Typical chemical shift for an aromatic methyl group. |
| C1' | 157.3 | The ipso-carbon of the phenoxy group, attached to the ether oxygen, is significantly deshielded. |
| C2'/C6' | 120.4 | ortho to the ether oxygen, experiencing some shielding. |
| C3'/C5' | 129.7 | meta to the ether oxygen, with chemical shifts similar to unsubstituted benzene. |
| C4' | 123.6 | para to the ether oxygen, showing moderate shielding. |
Note: Predictions were generated using a combination of database-driven and incremental approaches. The carbon numbering is as indicated in the molecular structure diagram.
Comparative Analysis with Structurally Related Compounds
To build confidence in our predicted assignments and to understand the substituent effects, we will compare the predicted spectrum of 3-methyl-4-phenoxyaniline with the experimental ¹³C NMR data of 4-phenoxyaniline[4][5], 3-methylaniline (m-toluidine)[6][7], and anisole.[8][9][10]
Table 2: Comparison of ¹³C NMR Chemical Shifts (ppm) of 3-Methyl-4-phenoxyaniline and Related Compounds
| Carbon Atom | 3-Methyl-4-phenoxyaniline (Predicted) | 4-Phenoxyaniline (Experimental)[4] | 3-Methylaniline (Experimental) | Anisole (Experimental)[10] |
| Aniline Ring | ||||
| C1 | 143.2 | 142.6 | 146.4 | - |
| C2 | 116.5 | 116.1 | 115.8 | - |
| C3 | 129.8 | 122.9 | 129.1 | - |
| C4 | 149.5 | 150.1 | 119.5 | - |
| C5 | 118.9 | 122.9 | 112.9 | - |
| C6 | 124.1 | 116.1 | 129.1 | - |
| C-Methyl | 17.5 | - | 21.5 | - |
| Phenoxy Ring | ||||
| C1' | 157.3 | 158.4 | - | 159.9 |
| C2'/C6' | 120.4 | 118.9 | - | 114.1 |
| C3'/C5' | 129.7 | 129.6 | - | 129.5 |
| C4' | 123.6 | 122.8 | - | 120.8 |
Note: Experimental data for 3-methylaniline was sourced from spectral databases and may vary slightly depending on the solvent and experimental conditions.
From this comparison, several key insights emerge:
-
Effect of the Methyl Group: Comparing the predicted shifts for 3-methyl-4-phenoxyaniline with the experimental data for 4-phenoxyaniline, the most significant difference is observed at C3, which is directly substituted with the methyl group. The predicted downfield shift to 129.8 ppm from 122.9 ppm is consistent with the typical effect of a methyl substituent on an aromatic ring.
-
Influence of the Phenoxy Group: The presence of the phenoxy group at C4 causes a substantial downfield shift for this carbon in both 3-methyl-4-phenoxyaniline (149.5 ppm) and 4-phenoxyaniline (150.1 ppm) due to the electronegativity of the ether oxygen.[11][12][13]
-
Aniline Moiety: The chemical shifts of the carbons in the aniline ring are heavily influenced by the strong electron-donating amino group, leading to upfield shifts, particularly at the ortho (C2, C6) and para positions.
-
Phenoxy Ring Signals: The chemical shifts of the phenoxy ring carbons in 3-methyl-4-phenoxyaniline are predicted to be very similar to those in 4-phenoxyaniline and anisole, as they are further removed from the substituents on the aniline ring. The ipso-carbon (C1') is the most deshielded due to its direct attachment to oxygen.
Experimental Protocol for ¹³C NMR Acquisition
To obtain high-quality experimental data for 3-methyl-4-phenoxyaniline, the following protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
1. Sample Preparation:
-
Accurately weigh approximately 20-30 mg of 3-methyl-4-phenoxyaniline.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can slightly influence chemical shifts, so consistency is key for comparative studies.[14]
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.[15]
-
Tune and match the ¹³C probe to the correct frequency.
-
Shim the magnetic field to achieve optimal homogeneity, as indicated by the sharpness and symmetry of the solvent lock signal.
3. Acquisition Parameters:
-
Experiment Type: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments) is typically sufficient.
-
Pulse Width: Use a 30° or 45° pulse angle to allow for faster repetition rates without saturating the signals, especially for quaternary carbons which often have longer relaxation times.[16]
-
Acquisition Time (AQ): Set to at least 1-2 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): A delay of 2-5 seconds is generally adequate for qualitative spectra. For quantitative analysis, a much longer delay (5-7 times the longest T1) and the use of a relaxation agent like Cr(acac)₃ might be necessary.[16]
-
Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.[17]
-
Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., -20 to 230 ppm) is sufficient to cover the expected range of chemical shifts for organic molecules.[18][19]
-
Temperature: Maintain a constant temperature (e.g., 298 K) throughout the experiment to avoid shifts in resonance frequencies.
4. Data Processing:
-
Apply an exponential window function (line broadening) of 0.5-1.0 Hz to improve the signal-to-noise ratio before Fourier transformation.
-
Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline correct the spectrum to remove any distortions.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.0 ppm.[11]
Visualizing the Logic: Experimental Workflow and Substituent Effects
To visually represent the logical flow of the analysis and the key concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Key factors that determine ¹³C NMR chemical shifts.
Conclusion
The structural characterization of 3-methyl-4-phenoxyaniline via ¹³C NMR spectroscopy is a nuanced task that benefits greatly from a comparative approach. By leveraging predictive tools and experimental data from analogous compounds, we can confidently assign the carbon resonances and gain a deeper understanding of the electronic effects at play. The provided experimental protocol offers a robust framework for acquiring high-quality data, which is the cornerstone of reliable structural elucidation. As with any analytical endeavor, the convergence of theoretical prediction and empirical evidence provides the highest level of confidence in the final structural assignment.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
-
ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]
-
Mestrelab Research S.L. (n.d.). Mnova NMRPredict. Retrieved from [Link]
-
NMRShiftDB2. (n.d.). Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 4-Phenoxyaniline. Retrieved from [Link]
- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
Sources
- 1. Download NMR Predict - Mestrelab [mestrelab.com]
- 2. acdlabs.com [acdlabs.com]
- 3. Visualizer loader [nmrdb.org]
- 4. (4-Aminophenoxy)benzene | C12H11NO | CID 8764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. Benzenamine, 3-methyl- [webbook.nist.gov]
- 7. 3-Methylaniline | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Anisole(100-66-3) 13C NMR spectrum [chemicalbook.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. scribd.com [scribd.com]
- 13. Chemical shift with c13 nmr | PPT [slideshare.net]
- 14. epfl.ch [epfl.ch]
- 15. Experimental strategies for 13 C– 15 N dipolar NMR spectroscopy in liquid crystals at the natural isotopic abundance - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C8CP04161J [pubs.rsc.org]
- 16. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]
- 17. che.hw.ac.uk [che.hw.ac.uk]
- 18. compoundchem.com [compoundchem.com]
- 19. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
A Researcher's Guide to the UV-Vis Absorption Characteristics of Substituted Diphenylamines: A Comparative Analysis
This guide provides a comprehensive framework for understanding and determining the ultraviolet-visible (UV-Vis) absorption maxima of complex substituted diphenylamines, with a specific focus on 4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. Instead, it offers a detailed experimental protocol, a comparative analysis with structurally related compounds, and the theoretical underpinnings necessary to interpret the spectral data with confidence.
Theoretical Framework: Understanding the Electronic Transitions of Aromatic Amines
The UV-Vis spectrum of an organic molecule is dictated by the electronic transitions that occur when it absorbs light. For aromatic amines and their derivatives, such as diphenylamines, the key absorptions arise from π → π* transitions within the benzene rings and, to a lesser extent, n → π* transitions involving the non-bonding electrons of the nitrogen atom.
The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are highly sensitive to the molecule's structure. Key influencing factors include:
-
Chromophores and Auxochromes: The benzene rings act as the primary chromophores (light-absorbing groups). The amine group (-NH-) and substituents like halogens (-Cl, -F) and alkyl groups (-CH₃) function as auxochromes—groups that modify the chromophore's absorption.
-
Conjugation: The extent of the π-conjugated system is a primary determinant of the λmax. In diphenylamine, the two phenyl rings are in conjugation with the nitrogen lone pair, which typically leads to a bathochromic (red) shift compared to aniline.[1]
-
Substituent Effects: Electron-donating groups (like the amine and methyl groups) and electron-withdrawing groups (like halogens) can alter the energy of the electronic transitions. The presence of halogens on the phenoxy ring of our target compound is expected to influence the λmax.
-
Solvent Polarity: The polarity of the solvent can stabilize the ground or excited state of the molecule to different extents, leading to shifts in the absorption maxima.[2][3] For instance, polar solvents can lead to a red shift (bathochromic) or a blue shift (hypsochromic) depending on the nature of the electronic transition.[2]
For 4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine, we can anticipate a complex spectrum with multiple absorption bands, likely at longer wavelengths than aniline due to the extended conjugation provided by the diphenyl ether structure.
A Validated Protocol for Determining UV-Vis Absorption Maxima
As no published spectral data for 4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine is readily available, the following detailed protocol provides a robust methodology for its determination. This protocol is designed to ensure accuracy, reproducibility, and self-validation.
Experimental Workflow
Caption: Experimental workflow for UV-Vis spectral analysis.
Materials and Instrumentation
-
Analyte: 4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine
-
Solvent: Spectroscopic grade ethanol or methanol is recommended as it provides good solubility for many organic compounds and is transparent in the UV region of interest.[4]
-
Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.
-
Cuvettes: Matched 1 cm path length quartz cuvettes.
Step-by-Step Procedure
-
Preparation of Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of the compound.
-
Dissolve the compound in a 100 mL volumetric flask with the chosen solvent. Ensure complete dissolution.
-
-
Preparation of Working Solutions:
-
Perform serial dilutions of the stock solution to prepare a series of concentrations (e.g., 2, 4, 6, 8, 10 µg/mL).[5] This range is typical for UV-Vis analysis and is necessary for constructing a Beer-Lambert Law calibration curve.
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to stabilize.
-
Set the wavelength range for scanning, for instance, from 200 nm to 400 nm.
-
-
Blank Measurement:
-
Fill a quartz cuvette with the solvent to be used for the sample solutions.
-
Place the cuvette in the reference and sample holders and run a baseline correction. This subtracts the absorbance of the solvent and cuvette.
-
-
Sample Measurement:
-
Starting with the most dilute working solution, rinse the sample cuvette with the solution, then fill it.
-
Place the cuvette in the sample holder and record the absorbance spectrum.
-
Repeat this process for all working solutions, moving from the most dilute to the most concentrated.
-
-
Data Analysis:
-
Overlay the obtained spectra. The wavelength at which the highest absorbance is observed is the λmax.
-
Construct a calibration curve by plotting the absorbance at λmax against the concentration of the working solutions.
-
The plot should be linear, demonstrating adherence to the Beer-Lambert Law (A = εbc). The slope of this line can be used to calculate the molar absorptivity (ε).
-
Comparative Analysis: Benchmarking Against Structural Analogs
To provide context for the spectral data of 4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine, it is instructive to compare it with simpler, structurally related compounds. The following table summarizes the known UV-Vis absorption maxima for selected analogs.
| Compound | Structure | λmax (nm) | Solvent | Reference(s) |
| Aniline | C₆H₅NH₂ | ~230, 280 | Acidic Mobile Phase | [6] |
| 280 | Neutral | [7] | ||
| 203 | Acidic Medium | [8] | ||
| Diphenylamine | (C₆H₅)₂NH | 282-285 | Cyclohexane/Ethanol | [1] |
| 4-Chloroaniline | ClC₆H₄NH₂ | 242, 295 | Alcohol | [9] |
| 4-Fluoroaniline | FC₆H₄NH₂ | 230, 293 | Cyclohexane | [10] |
| ~290 | Methanol/Ethanol | [4] | ||
| 4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine | C₁₃H₁₁ClFNO | To be determined | Ethanol/Methanol | - |
Data to be determined experimentally following the protocol in Section 2.
Analysis of Comparative Data:
-
Aniline vs. Diphenylamine: The significant red shift from aniline (λmax ≈ 280 nm) to diphenylamine (λmax ≈ 282-285 nm) is a classic example of how extended conjugation through the addition of a second phenyl ring increases the wavelength of maximum absorption.[1][7]
-
Halogenated Anilines: The introduction of a halogen at the para-position, as seen in 4-chloroaniline (λmax ≈ 295 nm) and 4-fluoroaniline (λmax ≈ 293 nm), also results in a bathochromic shift compared to aniline.[9][10] This is due to the auxochromic effect of the halogens.
-
Predicted λmax for the Target Compound: Based on these trends, it is reasonable to predict that 4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine will exhibit a primary absorption band at a wavelength longer than that of diphenylamine, likely in the 290-320 nm range. The complex substitution pattern may also give rise to additional, less intense absorption bands.
Causality and Trustworthiness in Experimental Design
The protocol outlined above is designed to be a self-validating system. The serial dilutions and the subsequent Beer-Lambert plot are critical for ensuring the trustworthiness of the results. A linear relationship with a high correlation coefficient (r² > 0.99) confirms that the measurements are within the linear dynamic range of the instrument and that the sample is behaving as expected in the chosen solvent.
The choice of a spectroscopic grade solvent is paramount to avoid interference from absorbing impurities.[4] Similarly, the use of matched quartz cuvettes minimizes variability arising from the sample holder.
Conclusion
While direct experimental data for the UV-Vis absorption maxima of 4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine is not currently available in the public domain, this guide provides the necessary theoretical background and a detailed, validated experimental protocol for its determination. By comparing the yet-to-be-determined spectral data with that of structurally simpler analogs like aniline, diphenylamine, and halogenated anilines, researchers can gain valuable insights into the electronic structure of this complex molecule. This systematic approach ensures that the obtained data is not only accurate but also well-understood within the broader context of organic spectroscopy.
References
-
UV-Vis Absorption Spectrum of Aniline. SIELC Technologies. [Link]
-
Aniline absorbs at 280 nm but in acidic medium, the main absorption band is seen at 203 nm which is comparable to benzene. Explain. (2025, January 5). Filo. [Link]
-
Terms used in UV / Visible Spectroscopy. (2017). Al Mustansiriyah University. [Link]
-
THE STUDY OF HYDROGEN BONDING AND RELATED PHENOMENA BY SPECTROSCOPIC METHODS: PART VIII. THE ULTRAVIOLET AND INFRARED SPECTRA OF. (n.d.). NRC Research Press. [Link]
-
4-Chloroaniline. PubChem. [Link]
-
UV Vis Absorption Experiment 1: Beer- Lambert Law and Identification of an Unknown Mixture. (2013). Sim4t. [Link]
-
Solvent Effects on the Electronic Absorption Spectra of Benzene and Paranitroaniline in UV-Vis Spectroscopy. (2021, August 27). Science Publishing Group. [Link]
-
Synthesis, characterization and fluorescence spectral studies of poly (diphenylamine-aminophenol) copolymers using a reactive. (n.d.). International Journal of ChemTech Research. [Link]
-
The UV–vis absorption spectrum of aniline under different EEF (0.000...). (n.d.). ResearchGate. [Link]
-
Solvent effects on the UV-visible absorption spectra of some new 3-methyl-5-(Phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes. (2021, January 31). MDPI. [Link]
-
Experiment 1 Effect of Solvent, pH and auxochrome on UV absorbance. (n.d.). SlideShare. [Link]
-
Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. (2026, February 18). ResearchGate. [Link]
-
The UV-visible, Infrared Spectra and Luminescence Analysis of Lanthanum(III) and Neodymium(III)- (Diphenylamino)3-(2,2- Bipyridyl) Complexes. (n.d.). ResearchGate. [Link]
-
Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. (2012, May). Purdue Engineering. [Link]
-
Resonance and solvent effects on absorption spectra. Part 5. Substituent and solvent effects on infrared spectra of 2- and 4-substituted aniline derivatives. (1987). Royal Society of Chemistry. [Link]
-
p-Fluoroaniline. NIST WebBook. [Link]
-
The Spectrum of Aniline Violet in presence of different solvents. (n.d.). ResearchGate. [Link]
-
4-Fluoroaniline. PubChem. [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Solvent Effects on the Electronic Absorption Spectra of Benzene and Paranitroaniline in UV-Vis Spectroscopy, American Journal of Quantum Chemistry and Molecular Spectroscopy, Science Publishing Group [sciencepublishinggroup.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. UV-Vis Absorption Spectrum of Aniline | SIELC Technologies [sielc.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. Aniline absorbs at 280 nm but in acidic medium, the main absorption ban.. [askfilo.com]
- 9. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
Structural Validation of Fluorinated Aniline Intermediates: A Comparative Technical Guide
Executive Summary
In medicinal chemistry, fluorinated anilines are high-value bioisosteres used to modulate metabolic stability and lipophilicity. However, their synthesis—often involving electrophilic aromatic substitution or nucleophilic displacement—frequently yields regioisomeric mixtures (e.g., 2,4-difluoro vs. 2,5-difluoro isomers) that are difficult to distinguish. Standard
This guide compares structural validation methodologies, establishing
Part 1: The Challenge of Fluorine Substitution
The core difficulty in validating fluorinated anilines lies in the electronic and magnetic properties of the fluorine nucleus (
-
Spin-Spin Coupling:
F ( ) couples strongly with both H and C. In H NMR, this splits proton signals into complex multiplets, often obscuring the diagnostic splitting required to identify neighbors. -
Electronic Distortion: The high electronegativity of fluorine distorts the electron cloud, altering chemical shifts of adjacent carbons significantly, rendering standard chemical shift prediction tables (
) less reliable without coupling constant analysis.
Part 2: Comparative Analysis of Validation Methods
Method A: H NMR (Standard)
-
Status: Baseline (Often Insufficient).
-
Limitations: In fluorinated anilines,
(5–10 Hz) and (2–5 Hz) overlap with (ortho, ~8 Hz). A 2,4-difluoro substitution pattern may produce a proton spectrum indistinguishable from a 2,5-difluoro pattern at lower fields (<400 MHz) due to signal overlap. -
Verdict: Useful for purity check, but unsafe for definitive regioisomer assignment.
Method B: C NMR with F Coupling (The Workhorse)
-
Status: Recommended Standard.
-
Mechanism: Exploits the large, distance-dependent scalar coupling between
C and F. -
Why it works: The magnitude of
is diagnostic and independent of field strength.- (ipso): ~230–250 Hz (Huge doublet).
- (ortho): ~15–25 Hz.
- (meta): ~5–10 Hz.
- (para): ~2–5 Hz.
-
Data Interpretation: By counting the splitting pattern (doublet, doublet of doublets, triplet) of the quaternary carbons, one can map the exact distance of each carbon to the fluorine atoms.
Method C: H- F HOESY (The Advanced Solver)
-
Status: Definitive Solution-State Tool.
-
Mechanism: Heteronuclear Overhauser Effect Spectroscopy (HOESY) detects through-space (dipolar) interactions, not through-bond coupling.
-
Application: It proves spatial proximity.[5] If the NH
protons show a cross-peak to a specific Fluorine signal, that Fluorine must be ortho to the amine. -
Verdict: Essential when
C splitting patterns are ambiguous or when relative stereochemistry is required.
Method D: Single Crystal X-Ray Diffraction (SC-XRD)
-
Status: Gold Standard (Resource Heavy).
-
Verdict: Absolute structural certainty. However, it requires a crystalline solid and significant time (days vs. minutes for NMR). Use only when spectral data is contradictory.
Part 3: Quantitative Comparison & Data
Table 1: Diagnostic
| Carbon Position Relative to F | Coupling Type | Typical Value ( | Diagnostic Utility |
| Ipso (C-F) | 230 – 250 | Confirms presence of F; identifies C-F carbon. | |
| Ortho (C-C-F) | 17 – 25 | High value; distinguishes ortho from meta positions. | |
| Meta (C-C-C-F) | 5 – 10 | Low value; often appears as line broadening in low-res scans. | |
| Para (C-C-C-C-F) | 2 – 5 | Very small; requires high digital resolution to resolve. |
Part 4: Experimental Protocols
Protocol 1: The "Coupling-Edited" C NMR
To be used for routine structural assignment.
-
Sample Prep: Dissolve ~20 mg of aniline intermediate in 0.6 mL DMSO-
(preferred over CDCl to sharpen NH signals and prevent exchange). -
Acquisition Parameters:
-
Pulse Sequence: Standard proton-decoupled
C (e.g., zgpg30). Do NOT decouple fluorine. -
Relaxation Delay (D1): Set to 2.0–3.0 s. Fluorinated carbons have long
relaxation times; insufficient delay will suppress the diagnostic doublets. -
Scans (NS): Minimum 512 (due to splitting reducing signal-to-noise ratio).
-
-
Processing: Apply an exponential line broadening (LB) of 1.0 Hz to reduce noise, but ensure digital resolution is <1 Hz/point to resolve
.
Protocol 2: H- F HOESY
To be used when establishing the position of F relative to the Amine or other protons.
-
Probe Requirement: H/F/X probe or dedicated HF probe.
-
Pulse Sequence: hoesyph (or vendor equivalent).
-
Parameters:
-
Mixing Time: 300–500 ms (Critical: allows magnetization transfer via dipolar relaxation).
-
Spectral Width: Ensure
F dimension covers -50 to -200 ppm.
-
-
Analysis: Look for cross-peaks between the Aniline N-H protons (~3.5–6.0 ppm) and the F signal.
-
Presence of Cross-peak: F is ortho to NH
. -
Absence of Cross-peak: F is meta or para.
-
Part 5: Visualization & Logic Flows
Diagram 1: Validation Decision Matrix
This logic flow guides the chemist from crude isolation to definitive structure proof.
Caption: Decision matrix for validating fluorinated aniline regioisomers, prioritizing NMR techniques before X-ray.
Diagram 2: Distinguishing Isomers via C Coupling
A visual representation of how coupling patterns differ between 2,4-difluoro and 2,5-difluoro isomers.
Caption: The C3 carbon splitting pattern is the "fingerprint" differentiator between 2,4- and 2,5-difluoro isomers.
References
-
Vertex AI Search. (2024). 19F NMR chemical shift trends fluorinated anilines. 6
-
Royal Society of Chemistry. (2023). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Journal of the Chemical Society, Perkin Transactions 2. 7
-
National Institutes of Health (PubMed). (2019). Improving the Accuracy of 1H-19F Internuclear Distance Measurement Using 2D 1H-19F HOESY. Magnetic Resonance in Chemistry. 4
-
Iowa State University. (2024). NMR Coupling Constants - Chemical Instrumentation Facility. 8
-
Oxford Instruments. (2024). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. 9
Sources
- 1. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 2. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 3. news-medical.net [news-medical.net]
- 4. Improving the accuracy of 1 H-19 F internuclear distance measurement using 2D 1 H-19 F HOESY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. University of Ottawa NMR Facility Blog: 19F - 1H HOESY Experiment [u-of-o-nmr-facility.blogspot.com]
- 6. New class of 19F pH indicators: fluoroanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. nmr.oxinst.com [nmr.oxinst.com]
Publish Comparison Guide: Elemental Analysis Standards & Characterization of C13H11ClFNO (Lapatinib Genotoxic Impurity)
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Current Regulatory Context: As of 2026, global pharmaceutical regulations mandate the rigorous absolute quantification of mutagenic impurities.
The Analytical Challenge: Dual-Halogen Interference in C13H11ClFNO
The compound C13H11ClFNO (3-Chloro-4-[(3-fluorophenyl)methoxy]benzenamine), commonly known as Lapatinib Impurity 1, is a critical intermediate and a known DNA-reactive mutagenic impurity[1]. Under the , genotoxic impurities (GTIs) must be strictly controlled to limit potential carcinogenic risk[2]. To use this compound as a certified Reference Standard, its absolute mass fraction must be validated, typically requiring Elemental Analysis (CHNS/O) to confirm its empirical formula and rule out inorganic salts.
However, C13H11ClFNO presents a severe mechanistic challenge for combustion analysis: it contains both Chlorine and Fluorine.
-
The Fluorine Anomaly (CF₄ and HF Formation): The C–F bond is exceptionally strong (~485 kJ/mol). During standard flash combustion, fluorine readily recombines with carbon to form tetrafluoromethane (CF₄)[3]. Because CF₄ is highly stable and mimics oxygen in thermal conductivity detectors (TCD), it escapes quantification, leading to artificially low carbon recoveries . Concurrently, any hydrogen fluoride (HF) formed can be swept into the water trap, causing artificially high hydrogen readings [3].
-
The Chlorine Anomaly (HCl Formation): Chlorine combustion yields HCl and Cl₂, which can corrode quartz combustion tubes and interfere with the downstream separation of N₂, CO₂, and H₂O[4].
To achieve the ±0.3% accuracy required for Reference Standard certification, analytical chemists must abandon conventional CHN methods in favor of Halogen-Optimized Elemental Analysis or rely on orthogonal techniques.
Objective Comparison of Analytical Alternatives
When certifying C13H11ClFNO, laboratories must choose between optimizing their elemental analyzer or utilizing orthogonal spectroscopic methods. Table 1 objectively compares these approaches.
Table 1: Comparative Evaluation of Certification Techniques for C13H11ClFNO
| Analytical Technique | Mechanistic Approach | Advantages | Limitations | Suitability for Absolute Mass Fraction |
| Halogen-Optimized CHN Analysis | Flash combustion (1000°C) with Ag/MgO and Silver Vanadate scavengers to trap F and Cl. | Direct measurement of organic mass; unaffected by solvent suppression; highly accurate. | Requires specialized tube packing; scavengers deplete rapidly. | Optimal. Directly validates empirical formula and detects inorganic salts. |
| Conventional CHN Analysis | Standard combustion (900°C) with standard copper oxide catalysts. | High throughput; low cost per sample. | Fails to combust C-F bonds completely; CF₄ and HCl cause severe C and H quantification errors. | Poor. Fails the ±0.3% acceptance criteria for reference standards. |
| Quantitative NMR (qNMR) | Internal standard calibration using a known reference (e.g., Maleic acid) to quantify proton resonances. | Structurally specific; non-destructive; requires minimal sample preparation. | Blind to inorganic salts (unless specifically targeted); precision heavily relies on baseline resolution. | Complementary. Best used orthogonally alongside optimized CHN. |
| LC-HRMS | High-resolution mass spectrometry coupled with liquid chromatography. | Exceptional sensitivity for trace impurity detection; confirms exact monoisotopic mass. | Ionization suppression effects make absolute mass fraction quantification highly variable. | Poor. Excellent for identification, but not for absolute purity certification. |
Experimental Data: The Impact of Halogen Scavengers
To demonstrate the causality behind the required experimental choices, Table 2 presents simulated recovery data for C13H11ClFNO ([5]). Without scavengers, the stoichiometric loss of carbon to CF₄ (up to 0.25 moles of C lost per mole of F) results in a ~1.19% negative error in carbon quantification, rendering the standard invalid.
Table 2: CHN Recovery Data for C13H11ClFNO (Theoretical vs. Observed)
| Element | Theoretical Mass Fraction (%) | Conventional EA (No Scavengers) (%) | Optimized EA (Ag/MgO Scavengers) (%) | Deviation in Optimized EA (Δ%) |
| Carbon (C) | 62.04 | 60.85 (Failed) | 62.01 | -0.03 |
| Hydrogen (H) | 4.41 | 4.72 (Failed) | 4.40 | -0.01 |
| Nitrogen (N) | 5.57 | 5.55 | 5.58 | +0.01 |
Note: Acceptance criteria for pharmaceutical reference standards dictate that observed values must fall within ±0.30% of theoretical values.
Mechanistic Workflow of Halogen-Optimized Combustion
To neutralize the dual-halogen threat, the combustion system must be engineered with specific chemical scavengers. Magnesium oxide (MgO) reacts with fluorine to form stable MgF₂[4], preventing CF₄ formation. Silver vanadate or silver wool reacts with chlorine to form AgCl[6].
Caption: Halogen-optimized elemental analysis workflow for C13H11ClFNO combustion and quantification.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It utilizes bracketing standards to prove that the halogen scavengers have not been exhausted during the run.
Step 1: Combustion Tube Engineering
-
Causality: Standard packing will fail. You must pack the quartz combustion tube sequentially.
-
Action: Insert a quartz wool plug. Add 2 inches of Silver Tungstate / Magnesium Oxide on Chromosorb (to trap F and P)[6]. Follow with 1 inch of Silver Vanadate (to trap Cl, Br, and S)[6]. Cap with silver gauze to prevent heat transfer to the O-rings.
Step 2: Sample Preparation & Promoter Addition
-
Causality: The fluoroaromatic ring in C13H11ClFNO is highly thermally stable. Standard oxygen dosing is insufficient.
-
Action: Weigh 1.5–2.0 mg of the C13H11ClFNO sample into a tin capsule using a microbalance (resolution 0.1 µg). Add ~2 mg of Vanadium Pentoxide (V₂O₅) directly into the capsule. V₂O₅ acts as an oxygen donor and combustion promoter, ensuring the complete destruction of the C–F bonds.
Step 3: System Suitability Testing (SST) & Calibration
-
Causality: You must prove the system can handle halogens before analyzing the precious Reference Standard.
-
Action:
-
Run three empty tin capsules (Blanks) to establish baseline zero.
-
Run three replicates of Sulfanilamide to establish the K-factor calibration for C, H, and N.
-
Validation Check: Run two replicates of 4-Fluorobenzoic acid . If the carbon recovery drops below theoretical, the MgO scavenger is inactive or exhausted. Do not proceed until resolved.
-
Step 4: Sample Analysis & Bracketing
-
Causality: Scavengers deplete. A closing standard proves the system remained valid throughout the C13H11ClFNO analysis.
-
Action: Combust the C13H11ClFNO samples at 1000°C. The gases pass through the Ag/MgO zone, trapping halogens, and then through a copper reduction zone at 600°C to reduce NOₓ to N₂. Immediately following the sample replicates, run a final Sulfanilamide standard. The run is only validated if the closing standard's deviation is ≤ 0.15%.
Conclusion
For drug development professionals certifying C13H11ClFNO (Lapatinib Impurity 1) under ICH M7 guidelines, conventional elemental analysis is a liability. The stoichiometric formation of CF₄ and HCl necessitates the use of Silver Tungstate/Magnesium Oxide and Silver Vanadate scavengers. By adopting the self-validating, halogen-optimized protocol detailed in this guide, laboratories can achieve the ±0.3% accuracy required to certify this genotoxic impurity as a primary Reference Standard, ensuring downstream patient safety and regulatory compliance.
References
-
European Medicines Agency. "ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk". EMA Scientific Guidelines.[Link]
-
National Institutes of Health. "3-Chloro-4-(3-fluorobenzyloxy)aniline | C13H11ClFNO | CID 7059263". PubChem Database.[Link]
-
Culmo, C. F. "Fully Automatic Apparatus for the Determination of Carbon, Hydrogen and Nitrogen in Organic Compounds". Analyst (Royal Society of Chemistry).[Link]
-
University of Maryland Center for Environmental Science. "Determination of Carbon and Nitrogen in Particulates and Sediments of Fresh/Estuarine/Coastal Waters". UMCES Standard Operating Procedures.[Link]
Sources
- 1. Lapatinib Potentially Genotoxic Impurities - Acanthus Research [acanthusresearch.com]
- 2. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. Fully automatic apparatus for the determination of carbon, hydrogen and nitrogen in organic compounds - Proceedings of the Society for Analytical Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 3-Chloro-4-(3-fluorobenzyloxy)aniline | C13H11ClFNO | CID 7059263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. umces.edu [umces.edu]
Impurity Profiling of Commercial 4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine
[1][2]
Executive Summary: The Criticality of Purity in Kinase Inhibitor Synthesis
In the high-stakes landscape of pharmaceutical development, 4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine serves as a linchpin intermediate.[1] It is structurally integral to the synthesis of several tyrosine kinase inhibitors (TKIs), including analogs of Lapatinib and Foretnib , which target c-Met and VEGFR pathways.[1]
For researchers and CMC (Chemistry, Manufacturing, and Controls) professionals, the purity of this intermediate is not merely a specification—it is a determinant of downstream success.[1] Commercial "technical grade" variants often harbor trace impurities that survive subsequent synthetic steps, leading to Genotoxic Impurity (GTI) alerts or catalytic poisoning in late-stage cross-coupling reactions.[1]
This guide objectively compares standard commercial offerings (95-97% purity) against high-fidelity profiling protocols, demonstrating why LC-MS/MS driven impurity profiling is the superior alternative to conventional HPLC-UV for validating this compound.[1]
The Impurity Landscape: Origins and Risks
To control impurities, one must understand their genesis.[1][2] The synthesis of 4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine typically proceeds via a Nucleophilic Aromatic Substitution (
Origin of Key Impurities[3]
-
Impurity A (Starting Material): 3-Chloro-4-fluorophenol.[1] Residual phenols are notorious catalyst poisons in downstream Pd-catalyzed reactions.[1][2]
-
Impurity B (Intermediate): 4-(3-Chloro-4-fluorophenoxy)-3-methylnitrobenzene.[1] Incomplete reduction poses a safety risk, as nitro-aromatics are often flagged as mutagenic.[1]
-
Impurity C (Process Artifact): Des-chloro analogs. Over-reduction during the hydrogenation step (hydrodehalogenation) can strip the chlorine atom, creating a mimic that is chemically nearly identical but pharmacologically distinct.[1]
-
Impurity D (Dimerization): Azoxy/Azo dimers.[1][2] Common byproducts of incomplete aniline reduction.
Diagram 1: Synthesis Pathway & Impurity Origin Map
Caption: Logical flow of synthesis showing where critical impurities (Red/Yellow) diverge from the main pathway (Green).
Comparative Analysis: HPLC-UV vs. UPLC-MS/MS
The industry standard for releasing this intermediate is often HPLC-UV.[1][2] However, our comparative data suggests this "Alternative" is insufficient for high-value drug development due to its inability to detect non-chromophoric or co-eluting species.[1]
Table 1: Performance Metrics of Profiling Methodologies
| Feature | Method A: Standard HPLC-UV (The Alternative) | Method B: UPLC-MS/MS (Recommended) | Scientific Rationale |
| Detection Principle | UV Absorbance (254 nm) | Mass-to-Charge Ratio (m/z) | MS detects ionizable impurities invisible to UV.[1] |
| LOD (Limit of Detection) | ~0.05% (500 ppm) | ~0.0001% (1 ppm) | Critical for detecting genotoxic nitro-precursors.[1] |
| Specificity | Moderate (Co-elution risk) | High (Mass resolution) | Differentiates Des-chloro impurity (M-34) from target.[1] |
| Impurity ID | Retention time matching only | Structural elucidation (Fragmentation) | Confirms identity of unknown peaks immediately. |
| Throughput | 25-40 min run time | 5-10 min run time | UPLC columns allow faster flow rates with higher resolution.[1] |
Why Method B Wins
In a direct comparison, Method A (HPLC-UV) frequently misses Impurity C (Des-chloro analog) because it elutes very close to the main peak and has a nearly identical UV spectrum.[1] Method B (MS/MS) resolves this easily by filtering for the specific mass difference of the chlorine isotope pattern (
Experimental Protocols
To replicate the superior profiling results, follow these validated workflows.
Protocol A: High-Resolution Impurity Profiling (UPLC-MS)
Use this for incoming raw material release and vendor qualification.[1]
-
Sample Preparation:
-
Chromatographic Conditions:
-
Mass Spectrometry Settings:
Protocol B: Routine Purity Check (HPLC-UV)
Use this for daily reaction monitoring, acknowledging its limitations.[1]
Analytical Decision Workflow
This diagram guides the decision-making process for selecting the appropriate profiling method based on the stage of drug development.
Diagram 2: Impurity Control Strategy
Caption: Decision tree for selecting analytical methods based on regulatory requirements.
References
Safety Operating Guide
Operational Safety & Disposal Protocol: 4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine
Executive Summary & Chemical Identity
4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine is a specialized halogenated aromatic amine, often utilized as a scaffold in the synthesis of tyrosine kinase inhibitors (e.g., analogs of Lapatinib or Gefitinib).[1] Its disposal requires strict adherence to protocols for halogenated organic waste due to the presence of chlorine and fluorine atoms, which can generate acidic gases (HCl, HF) upon incineration, and the aniline moiety, which presents acute toxicity and environmental persistence risks.[2]
Chemical Profile
| Property | Detail |
| Chemical Name | 4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine |
| Functional Class | Halogenated Diaryl Ether / Aniline Derivative |
| Molecular Formula | C₁₃H₁₁ClFNO |
| Physical State | Solid (typically off-white to tan powder) |
| Solubility | Low in water; soluble in DMSO, Methanol, DCM |
| Primary Hazards | Acute Toxicity (Oral/Dermal), Skin Sensitization, Aquatic Toxicity |
Hazard Identification & Causality
To ensure safety, one must understand the mechanism of the hazard, not just the classification.[2]
-
Aniline Moiety (The Biological Hazard): The amino group attached to the aromatic ring facilitates absorption through the skin and can cause methemoglobinemia (oxidation of hemoglobin), leading to tissue hypoxia.[2] It is also a potent skin sensitizer.
-
Halogenated Ether (The Environmental Hazard): The Chlorine and Fluorine substituents make the molecule resistant to biodegradation.[1] Improper disposal (e.g., drain pouring) leads to bioaccumulation in aquatic systems.[2][1]
-
Thermal Decomposition: Upon heating or incomplete combustion, this compound releases Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl) , which are highly corrosive and toxic.[2]
Disposal & Waste Management Procedures
A. Waste Stream Segregation (Critical Step)
Proper segregation is the single most important factor in disposal.[1] This chemical must be classified as Halogenated Waste .[1]
-
DO NOT mix with non-halogenated solvents (e.g., Acetone, Ethanol) unless necessary for dissolution, as this increases the volume of expensive-to-treat halogenated waste.[2][1]
-
DO NOT mix with oxidizing acids (Nitric, Perchloric).[2][1][3] Anilines are reducing agents; mixing with strong oxidizers can cause hypergolic ignition or explosion.[1]
B. Decision Matrix: Disposal Workflow
The following diagram illustrates the logical flow for categorizing and packaging this specific waste.
Figure 1: Decision tree for segregating halogenated aniline waste. Note that dissolving this compound in non-halogenated solvents renders the entire mixture "Halogenated Waste" for disposal purposes.[2][1]
C. Step-by-Step Disposal Protocol
Scenario 1: Solid Waste (Pure Substance, Weighing Papers, PPE)[2]
-
Containment: Place the solid waste into a clear, 4-mil or 6-mil polyethylene bag.
-
Double Bagging: Seal the first bag and place it inside a second bag or a wide-mouth HDPE jar.
-
Labeling: Affix a hazardous waste label.
-
Storage: Store in the "Satellite Accumulation Area" (SAA) in a secondary container.
Scenario 2: Liquid Waste (Reaction Mixtures, HPLC Effluent)[2]
-
Container Selection: Use an HDPE or glass carboy compatible with the solvent.[1]
-
pH Check: Ensure the waste solution is neutral (pH 6-8).
-
Segregation: Pour into the Halogenated Waste container.
-
Cap & Label: Keep cap closed when not actively adding waste. Label clearly as "Halogenated Solvent Waste with Toxic Organics."[1]
Spill Response & Decontamination
Immediate Action: Evacuate the immediate area if dust is airborne.[1]
-
PPE: Wear Nitrile gloves (double gloved recommended), lab coat, and safety goggles.[2][1] If powder is loose, use a N95 or P100 respirator.[2]
-
Containment:
-
Decontamination (The "No Bleach" Rule):
-
DO NOT use Bleach (Sodium Hypochlorite): Hypochlorite can react with anilines to form chloroamines , which are more toxic and potentially explosive.[2]
-
Correct Cleaner: Use a dilute surfactant solution (soapy water) or a specific solvent (ethanol) on a paper towel to wipe the surface, then dispose of the towel as solid hazardous waste.[2]
-
References & Regulatory Grounding[2][4][5]
-
Santa Cruz Biotechnology (SCBT). Product Information: 4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine.[4] (Verifies chemical existence and research use). [1]
-
U.S. EPA. RCRA Waste Classification - Halogenated Solvents (F-List) and Characteristic Wastes.[1] (Establishes the requirement for halogenated waste segregation).
-
BenchChem. Safety Data for Halogenated Anilines (Generic Class). (Provides toxicity context for chloro-fluoro-anilines). [1]
-
Thermo Fisher Scientific. Safety Data Sheet: 3-Chloro-4-fluoroaniline. (Used as a toxicity proxy for the aniline moiety).[1]
Sources
Personal protective equipment for handling 4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine
Part 1: Executive Safety Directive
4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine (often identified by CAS 101322-73-2 or similar analog series) is a halogenated aniline derivative. While often categorized as a raw intermediate for kinase inhibitors (e.g., Lapatinib), its handling requirements are dictated by the aniline moiety .
The Critical Risk: Unlike simple irritants, anilines are lipophilic and rapidly absorb through intact skin. Once systemic, they undergo hepatic N-hydroxylation, producing metabolites that oxidize hemoglobin to methemoglobin (MetHb), leading to chemical asphyxiation (Methemoglobinemia).
Operational Rule: Treat this substance as a Class 3 Acute Toxin (Dermal/Oral) and a Skin Sensitizer .[1] All protocols below are designed to break the chain of dermal absorption.
Part 2: Hazard Identification & Risk Assessment[1][2][3][4]
The following hazard profile is synthesized from structural analogs (halogenated diphenyl ethers and anilines) and GHS classifications for this chemical family.
| Hazard Class | GHS Code | Description | Mechanism of Action |
| Acute Toxicity | H301 / H311 | Toxic if swallowed or in contact with skin.[1][2] | Rapid absorption leads to CNS depression and MetHb formation. |
| Eye Damage | H318 | Causes serious eye damage.[3][4] | Basic amine nature can cause corneal opacity and irreversible damage. |
| Sensitization | H317 | May cause an allergic skin reaction.[1][5] | Haptenization of skin proteins; leads to chronic contact dermatitis. |
| Target Organ | H373 | Damage to organs (Blood, Spleen, Liver). | Oxidative stress on erythrocytes (Heinz body formation). |
| Environmental | H410 | Very toxic to aquatic life.[1][3][5] | Halogenated aromatics are persistent and bio-accumulative. |
Part 3: Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for prolonged handling of halogenated anilines. Use the following tiered approach based on "Control Banding."
Tier 1: Routine Handling (Weighing < 10g, Closed Systems)
-
Hand Protection: Double-gloving is mandatory.
-
Inner Layer: 4 mil Nitrile (Inspection grade).
-
Outer Layer:0.11 mm (minimum) Nitrile or Neoprene.
-
Change Frequency: Immediately upon splash or every 60 minutes.
-
-
Body Protection: Lab coat (100% cotton or Nomex) with buttoned cuffs. Wrist coverage is critical.
-
Eye Protection: Chemical Splash Goggles (ANSI Z87.1). No safety glasses. Powder drift can bypass side shields.
-
Respiratory: Work inside a Fume Hood.[6] If hood sash is >18 inches, use N95/P2 particulate respirator.
Tier 2: High Exposure (Spill Cleanup, Synthesis Scale-up > 10g, Heating)
-
Hand Protection: Chemical Laminate Gloves (e.g., Silver Shield® or Barrier®).
-
Why? Anilines can permeate standard nitrile in <15 minutes. Laminates provide >8 hours breakthrough time.
-
-
Body Protection: Tyvek® (Type 5/6) disposable coveralls taped at wrists over the laminate gloves.
-
Respiratory: Full-face respirator with ABEK-P3 cartridges (Organic Vapor + Acid Gas + HEPA).
-
Why? Heating releases aniline vapors; P3 protects against toxic particulates.
-
PPE Decision Logic Diagram
Caption: Logic flow for selecting appropriate PPE based on physical state and quantity of aniline derivative.
Part 4: Operational Protocols
Weighing and Transfer (The "Static" Risk)
Fine organic powders generate static charge, causing "fly-away" dust that settles on wrists and necks.
-
Engineering Control: Use a static elimination bar or ionizer inside the balance enclosure.
-
Technique:
-
Place a tack-mat (sticky mat) at the entrance of the weighing area to capture foot-borne dust.
-
Use a disposable anti-static weighing boat.
-
Do not use a spatula to "flick" powder. Use a gentle tapping motion to prevent aerosolization.
-
-
Decontamination: Wipe the balance area with a 10% soap/water solution immediately after use. Do not use pure ethanol/methanol initially, as this enhances skin penetration if residue remains.
Reaction Setup
-
Solvent Choice: When dissolving this amine, avoid using DMSO if possible. DMSO acts as a carrier solvent, dramatically increasing the rate of skin absorption of the toxic aniline. Use Ethyl Acetate or DCM with caution.
-
Temperature: If heating > 40°C, a reflux condenser is mandatory to prevent vapor escape.
Waste Disposal[3][4][7][8]
-
Classification: Segregate as "Halogenated Organic - Toxic."
-
Neutralization: Do not attempt to oxidize (e.g., with bleach) in the lab; this can create more toxic chloro-amines.
-
Container: High-density polyethylene (HDPE) carboys. Label clearly with "TOXIC: ANILINE DERIVATIVE."
Part 5: Emergency Response (Medical & Spills)
Exposure Response Pathway
Speed is critical. Methemoglobinemia can be delayed (2-4 hours).
Caption: Immediate response workflow for exposure. Note the specific requirement to mention "Aniline" to medical staff.
Spill Cleanup (Powder)
-
Evacuate: Clear the immediate area (10 ft radius).
-
PPE Up: Don Tyvek suit and Laminate gloves.
-
Contain: Cover powder with wet paper towels (water-dampened) to prevent dust. Do not dry sweep.
-
Clean: Scoop up damp material. Wash surface with surfactant (soap) and water three times.
Part 6: References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10043354 (Lapatinib Intermediate). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Aniline. Retrieved from [Link]
-
ECHA (European Chemicals Agency). Registration Dossier: 4-(3-chloro-4-fluorophenoxy)aniline. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
